molecular formula C34H40N2O8S2 B12386304 Sulfo-Cy7 carboxylic acid

Sulfo-Cy7 carboxylic acid

Numéro de catalogue: B12386304
Poids moléculaire: 668.8 g/mol
Clé InChI: BUJQQICVGXKLAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Sulfo-Cy7 carboxylic acid is a useful research compound. Its molecular formula is C34H40N2O8S2 and its molecular weight is 668.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C34H40N2O8S2

Poids moléculaire

668.8 g/mol

Nom IUPAC

2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44)

Clé InChI

BUJQQICVGXKLAD-UHFFFAOYSA-N

SMILES isomérique

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

SMILES canonique

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Origine du produit

United States

Foundational & Exploratory

Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of dyes. Its exceptional photophysical properties, including high hydrophilicity, a large molar extinction coefficient, and a good quantum yield, make it an invaluable tool for a wide range of applications in biological research and drug development. The presence of a carboxylic acid functional group allows for its covalent conjugation to a variety of biomolecules, enabling the fluorescent labeling of proteins, antibodies, peptides, and nucleic acids. This guide provides an in-depth overview of this compound, its physicochemical properties, detailed experimental protocols for its use, and its applications in advanced fluorescence imaging and analysis.

Physicochemical Properties and Quantitative Data

This compound exhibits distinct spectral properties in the near-infrared range, which is highly advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration. The key quantitative data for this fluorophore are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λ_abs_) 750 nm[1][2][3]
Emission Maximum (λ_em_) 773 nm[1][2][3]
Molar Extinction Coefficient (ε) 240,600 L·mol⁻¹·cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 0.24[1]
Molecular Weight 746.97 g/mol [1][4]
Solubility Soluble in water, DMF, DMSO[1][5]
Appearance Dark green powder[1]

Core Applications

The unique characteristics of Sulfo-Cy7 make it a versatile tool for various scientific applications:

  • In Vivo Imaging: Its emission in the NIR window allows for deep tissue imaging with minimal background interference.[6]

  • Fluorescence Microscopy: Enables high-resolution imaging of labeled cells and tissues.[6]

  • Flow Cytometry: Provides a distinct signal for precise cell sorting and analysis.[6]

  • Bioconjugation: The carboxylic acid group facilitates the efficient labeling of biomolecules for targeted studies.[6]

  • Molecular Probes: Used in the development of bioanalytical assays to investigate molecular interactions.[6]

Experimental Protocols: Biomolecule Conjugation

The carboxylic acid group of Sulfo-Cy7 is not directly reactive with amines on biomolecules. It must first be activated to a more reactive intermediate. A common and effective method is the two-step carbodiimide (B86325) reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Principle of the Two-Step EDC/Sulfo-NHS Conjugation
  • Activation of Carboxylic Acid: EDC reacts with the carboxylic acid on Sulfo-Cy7 to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable Intermediate: This intermediate can react directly with primary amines. However, to improve reaction efficiency and stability of the activated dye, Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable Sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous environments.

  • Conjugation to Primary Amines: The Sulfo-NHS ester of Sulfo-Cy7 then reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues on a protein) to form a stable amide bond, covalently linking the dye to the biomolecule.

Detailed Protocol for Antibody Labeling

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mg/mL.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in the Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

  • Activate this compound:

    • In a microcentrifuge tube, mix a molar excess of EDC and Sulfo-NHS with the this compound solution. A 1.5-fold molar excess of EDC and Sulfo-NHS over the dye is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugate to the Antibody:

    • Add the activated Sulfo-Cy7 Sulfo-NHS ester to the antibody solution in the Conjugation Buffer. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 (dye:antibody) is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS ester.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be visibly colored and will elute first.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 750 nm (for the dye).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizing the Workflow and Application

To further clarify the experimental process and the application of this compound, the following diagrams are provided.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification SulfoCy7 Sulfo-Cy7 Carboxylic Acid ActivatedDye Activated Sulfo-Cy7 (Sulfo-NHS Ester) SulfoCy7->ActivatedDye + EDC EDC EDC->ActivatedDye SulfoNHS Sulfo-NHS SulfoNHS->ActivatedDye LabeledBiomolecule Labeled Biomolecule ActivatedDye->LabeledBiomolecule Amine-reactive Biomolecule Biomolecule (e.g., Antibody) Biomolecule->LabeledBiomolecule Purification Size-Exclusion Chromatography LabeledBiomolecule->Purification PurifiedProduct Purified Labeled Biomolecule Purification->PurifiedProduct

Caption: Experimental workflow for biomolecule labeling with Sulfo-Cy7.

G cluster_binding Specific Binding Target Target Molecule Cell Cell Target->Cell On surface of Detection NIR Fluorescence Detection Cell->Detection Emits NIR Signal LabeledAb Sulfo-Cy7 Labeled Antibody LabeledAb->Target Binds to

Caption: Application of Sulfo-Cy7 labeled antibody for cell targeting.

References

An In-depth Technical Guide to Sulfo-Cy7 Carboxylic Acid: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye. It includes detailed experimental protocols for its application in bioconjugation, fluorescence microscopy, and flow cytometry, along with insights into its role in imaging key signaling pathways in cancer research.

Core Chemical and Physical Properties

This compound is a water-soluble heptamethine cyanine (B1664457) dye that exhibits strong fluorescence in the near-infrared spectrum. Its key characteristics make it a valuable tool for a range of biomedical research applications, particularly in in vivo imaging, where deep tissue penetration and low autofluorescence are critical. The sulfonate groups enhance its water solubility, making it suitable for use in biological buffers without the need for organic co-solvents that could denature proteins.[1][2] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules through the use of carbodiimide (B86325) chemistry.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources. Discrepancies in molecular weight are attributable to the different salt forms of the compound.

PropertyValueNotes
Molecular Formula C37H43N2KO8S2For the potassium salt[4]
C37H44N2O8S2For the free acid form[1]
C40H55N3O8S2For the triethylammonium (B8662869) salt[5]
Molecular Weight 746.97 g/mol Potassium salt[4]
708.88 g/mol Free acid form[1]
668.82 g/mol Inner salt[6]
770.01 g/mol Triethylammonium salt
CAS Number 2104632-29-1Inner salt[1][3]
2104632-30-4Sodium salt[3][4]
1251915-04-4Unspecified form[7]
Appearance Dark green solid
Solubility Soluble in water, DMF, and DMSO.[3]Practically insoluble in non-polar organic solvents.[3]
Excitation Maximum (λex) ~750 nm[2]
Emission Maximum (λem) ~773 nm[2]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.24-0.36[8]
Stokes Shift ~23 nm[2]

Experimental Protocols

Bioconjugation via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a primary amine-containing biomolecule (e.g., protein, antibody, or peptide) using a two-step carbodiimide reaction. This method minimizes self-polymerization of the biomolecule.[9]

Materials:

  • This compound

  • Biomolecule to be labeled

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Biomolecule Preparation: Dissolve the biomolecule in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Dye Preparation: Dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.

  • Activation of Carboxylic Acid:

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the dye solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Add the activated Sulfo-Cy7 solution to the biomolecule solution. A molar ratio of 10:1 to 20:1 (dye:biomolecule) is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye and byproducts by gel filtration or dialysis. The first colored fraction to elute will be the labeled biomolecule.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Sulfo_Cy7 Sulfo-Cy7 Carboxylic Acid Activated_Dye Activated Sulfo-Cy7 (NHS Ester) Sulfo_Cy7->Activated_Dye Incubate 15-30 min EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->Activated_Dye Conjugate Sulfo-Cy7-Biomolecule Conjugate Activated_Dye->Conjugate Biomolecule Amine-containing Biomolecule Biomolecule->Conjugate Incubate 2h - overnight Purification Purification (Gel Filtration) Conjugate->Purification Analysis Characterization (DOL Calculation) Purification->Analysis

Bioconjugation workflow for this compound.
Fluorescence Microscopy

This protocol provides a general workflow for imaging cells labeled with a Sulfo-Cy7 conjugate.

Materials:

  • Sulfo-Cy7 labeled probe (e.g., antibody)

  • Cells cultured on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets for Cy7 (Excitation: ~740-760 nm, Emission: ~770-800 nm)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency.

  • Labeling:

    • For live-cell imaging, incubate cells with the Sulfo-Cy7 probe diluted in culture medium for the desired time and concentration.

    • For fixed-cell imaging, fix the cells with fixation solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Permeabilization (for intracellular targets): If targeting an intracellular protein, permeabilize the cells for 10 minutes.

  • Blocking: Incubate with blocking buffer for 30-60 minutes to reduce non-specific binding.

  • Staining: Incubate with the Sulfo-Cy7 conjugate diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (optional): Incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate Cy7 filter set.

Flow Cytometry

This protocol outlines the use of a Sulfo-Cy7 conjugate for staining cells for flow cytometric analysis.

Materials:

  • Sulfo-Cy7 labeled probe (e.g., antibody)

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer equipped with a red laser (~633-640 nm) and appropriate detectors for the far-red/NIR channel.

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in ice-cold staining buffer.

  • Blocking: Incubate cells with a blocking agent (e.g., Fc block) to prevent non-specific antibody binding.

  • Staining: Add the Sulfo-Cy7 conjugate at the predetermined optimal concentration.

  • Incubation: Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cells in 0.5 mL of staining buffer.

  • Analysis: Analyze the cells on a flow cytometer.

Signaling Pathways Imaged with NIR Dyes

The uptake and retention of certain NIR dyes, including those structurally similar to Sulfo-Cy7, have been linked to specific signaling pathways that are often dysregulated in cancer. This provides a mechanism for tumor-specific imaging.

HIF1α/OATPs Signaling Axis

In hypoxic tumor environments, the transcription factor Hypoxia-Inducible Factor 1α (HIF1α) is stabilized. HIF1α upregulates the expression of Organic Anion-Transporting Polypeptides (OATPs) on the cancer cell surface. These transporters then facilitate the uptake of NIR dyes like MHI-148 (a heptamethine carbocyanine dye) into the tumor cells, leading to their accumulation and enabling tumor visualization.[10][11][12]

HIF1a_OATP_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell NIR_Dye Sulfo-Cy7 (or similar NIR dye) OATP OATP Transporter NIR_Dye->OATP uptake via Accumulation NIR Dye Accumulation OATP->Accumulation HIF1a_active Active HIF1α Nucleus Nucleus HIF1a_active->Nucleus translocates to OATP_Gene OATP Gene HIF1a_active->OATP_Gene activates transcription HIF1a_inactive Inactive HIF1α Hypoxia Tumor Hypoxia Hypoxia->HIF1a_active stabilizes OATP_Gene->OATP translates to Normoxia Normoxia Normoxia->HIF1a_inactive leads to degradation

HIF1α/OATPs signaling axis in NIR dye uptake.
β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is also implicated in the regulation of membrane transporters. In some cancers, such as hepatocellular carcinoma, this pathway can regulate the expression of OATP2B1 (an uptake transporter) and ABCG2 (an efflux transporter). Dysregulation of this pathway can therefore influence the net accumulation of NIR dyes within tumor cells, affecting the intensity of the fluorescence signal in imaging applications.[13]

Beta_Catenin_Pathway cluster_cell_beta Cancer Cell cluster_extracellular_beta Extracellular Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (APC/Axin/GSK3β) Wnt_Signal->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation Nucleus_beta Nucleus Beta_Catenin->Nucleus_beta accumulates & translocates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF binds to Target_Genes Target Genes (e.g., OATP2B1, ABCG2) TCF_LEF->Target_Genes activates transcription OATP2B1 OATP2B1 (Uptake) Target_Genes->OATP2B1 ABCG2 ABCG2 (Efflux) Target_Genes->ABCG2 NIR_Dye_in NIR Dye (Influx) OATP2B1->NIR_Dye_in NIR_Dye_ext Sulfo-Cy7 ABCG2->NIR_Dye_ext efflux NIR_Dye_out NIR Dye (Efflux) NIR_Dye_out->ABCG2 NIR_Dye_ext->OATP2B1 uptake

References

Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and drug development professionals. The document details its spectral properties, experimental protocols for its use, and workflows for its application in bioconjugation and in-vivo imaging.

Core Properties of this compound

This compound is a water-soluble, near-infrared fluorescent dye recognized for its high molar extinction coefficient and improved quantum yield.[1][2] Its hydrophilic nature, due to the presence of sulfo groups, makes it particularly suitable for biological applications in aqueous environments.[2][3] The carboxylic acid functional group allows for the covalent labeling of biomolecules, such as proteins and antibodies, through amide bond formation.[3]

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below. These characteristics make it an ideal candidate for deep-tissue imaging and other applications where minimizing background autofluorescence is critical.[4]

PropertyValueReference
Excitation Maximum (λ_abs_) ~750 nm[2][4]
Emission Maximum (λ_em_) ~773 nm[2][4]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.24[2]
Stokes Shift ~23 nm[4]
Recommended Storage -20°C in the dark[2][5]
Solubility Good in water, DMF, and DMSO[2][5]

Experimental Protocols

Measurement of Absorbance and Emission Spectra

A precise determination of the absorbance and emission spectra is crucial for the effective use of this compound. The following is a generalized protocol for these measurements.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS pH 7.4) to a concentration suitable for absorbance and fluorescence measurements. The final concentration should result in an absorbance maximum between 0.05 and 0.1 AU for accurate fluorescence measurements.

  • Absorbance Spectrum Measurement:

    • Use a UV-Vis spectrophotometer.

    • Blank the instrument with the same solvent used for the working solution.

    • Measure the absorbance of the this compound working solution from approximately 600 nm to 850 nm.

    • Identify the wavelength of maximum absorbance (λ_abs_).

  • Emission Spectrum Measurement:

    • Use a fluorometer.

    • Set the excitation wavelength to the determined absorbance maximum (~750 nm).

    • Scan the emission spectrum from approximately 760 nm to 850 nm.

    • Identify the wavelength of maximum emission (λ_em_).

Bioconjugation of this compound to a Protein

The carboxylic acid group of Sulfo-Cy7 can be conjugated to primary amines (e.g., lysine (B10760008) residues) on proteins using a carbodiimide (B86325) crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[6][7][8]

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column for purification

Protocol:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in DMSO to prepare a stock solution.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Add the EDC/Sulfo-NHS solution to the this compound solution. A molar excess of EDC and Sulfo-NHS over the dye is recommended.

    • Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound to the protein solution. The molar ratio of dye to protein should be optimized for the specific application.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer.

    • Incubate for 2 hours to overnight at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove unconjugated dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Bioconjugation_Workflow cluster_activation Activation of Sulfo-Cy7 cluster_conjugation Conjugation to Protein cluster_purification Purification SulfoCy7 Sulfo-Cy7 Carboxylic Acid Activated_Dye Activated Sulfo-Cy7 (Sulfo-NHS Ester) SulfoCy7->Activated_Dye Incubate 15-30 min EDC_SulfoNHS EDC + Sulfo-NHS in Activation Buffer EDC_SulfoNHS->Activated_Dye Conjugate_Mix Reaction Mixture Activated_Dye->Conjugate_Mix Protein Protein in Coupling Buffer Protein->Conjugate_Mix Labeled_Protein Labeled Protein Conjugate Conjugate_Mix->Labeled_Protein Incubate 2h - overnight Quench Quench Reaction Labeled_Protein->Quench Purify Desalting Column Quench->Purify Final_Product Purified Labeled Protein Purify->Final_Product

Caption: Workflow for the bioconjugation of this compound to a protein.

In-Vivo Fluorescence Imaging Workflow

This compound and its bioconjugates are valuable tools for in-vivo fluorescence imaging due to their emission in the near-infrared window, which allows for deep tissue penetration and low background signal.[4] A typical workflow for an in-vivo imaging study is outlined below.

InVivo_Imaging_Workflow Probe_Prep Probe Preparation (Sulfo-Cy7 Conjugate) Probe_Admin Probe Administration (e.g., intravenous injection) Probe_Prep->Probe_Admin Animal_Model Animal Model Preparation Animal_Model->Probe_Admin Imaging In-Vivo Fluorescence Imaging (Time-course) Probe_Admin->Imaging Data_Acq Image Data Acquisition Imaging->Data_Acq ExVivo Ex-Vivo Organ Imaging (Optional) Imaging->ExVivo Data_Analysis Image and Quantitative Analysis Data_Acq->Data_Analysis Results Results and Interpretation Data_Analysis->Results Histo Histological Analysis (Optional) ExVivo->Histo Histo->Data_Analysis

Caption: Generalized workflow for in-vivo fluorescence imaging using a Sulfo-Cy7 labeled probe.

This in-depth guide provides a solid foundation for the utilization of this compound in various research and development applications. For specific applications, further optimization of the provided protocols may be necessary.

References

A Technical Guide to Sulfo-Cy7: Properties and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the near-infrared (NIR) fluorescent dye, Sulfo-Cy7. This document outlines its spectral properties, provides detailed experimental protocols for its use in bioconjugation, and offers visualizations of experimental workflows to aid in research and development.

Core Properties of Sulfo-Cy7

Sulfo-Cy7 is a water-soluble cyanine (B1664457) dye that fluoresces in the near-infrared spectrum.[] Its water solubility, a result of the presence of sulfonate groups, makes it an ideal candidate for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive proteins.[] The dye is characterized by its high photostability and bright fluorescence, making it a valuable tool for a variety of biological imaging applications.[2][3]

The spectral characteristics of Sulfo-Cy7 fall within the "NIR window" of biological tissues (approximately 700-900 nm), where background autofluorescence is minimal, and light penetration is maximal.[] This property makes it particularly well-suited for deep-tissue and in vivo imaging studies.[][2]

Quantitative Spectral Data

The key spectral and physical properties of Sulfo-Cy7 are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Excitation Maximum (λex) ~750 nm[][2][3][4][5][6][7]
Emission Maximum (λem) ~773 nm[][2][3][4][5][6][7][8]
Molar Extinction Coefficient (ε) 240,600 L·mol-1·cm-1[3][4][5][6][7]
Fluorescence Quantum Yield (Φ) 0.24[4][6][8]
Stokes Shift ~23 nm[2]

Applications in Research and Drug Development

The favorable properties of Sulfo-Cy7 have led to its widespread adoption in various scientific disciplines. Key applications include:

  • In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging with reduced background signal, making it ideal for tracking labeled cells, nanoparticles, or therapeutic agents in living organisms.[2][9]

  • Fluorescence Microscopy: Sulfo-Cy7 is used for high-resolution imaging of cells and tissues, enabling the visualization of specific biomolecules and cellular structures.[2][10]

  • Flow Cytometry: The dye provides a distinct signal in the far-red region of the spectrum, facilitating the sorting and analysis of cell populations.[2][10]

  • Bioconjugation: Sulfo-Cy7 is commonly used to label proteins, antibodies, peptides, and nucleic acids for a variety of downstream applications.[][2][9]

  • Molecular Probes: It serves as a reporter molecule in bioanalytical assays to study molecular interactions and enzymatic activity.[2][10]

Experimental Protocols

Detailed methodologies for labeling biomolecules with Sulfo-Cy7 are crucial for successful experimental outcomes. Below are protocols for two common reactive forms of Sulfo-Cy7: NHS ester and maleimide (B117702).

Protein Labeling with Sulfo-Cy7 NHS Ester

This protocol is designed for labeling primary amine groups (-NH2) in proteins and other biomolecules.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[11]

    • Ensure the pH of the protein solution is between 8.0 and 9.0. If necessary, adjust the pH with 1 M sodium bicarbonate.[11]

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO.[11]

  • Conjugation Reaction:

    • Add the Sulfo-Cy7 NHS ester solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[9][11]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[9][11]

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12]

    • Collect the fractions containing the labeled protein.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein_Solution Prepare Protein Solution (2-10 mg/mL, pH 8.0-9.0) Mix Mix Protein and Dye (10:1 molar ratio) Protein_Solution->Mix Dye_Solution Prepare Sulfo-Cy7 NHS Ester (10 mg/mL in DMSO) Dye_Solution->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Column Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubate->Column Collect Collect Labeled Protein Column->Collect

Workflow for Protein Labeling with Sulfo-Cy7 NHS Ester.
Protein Labeling with Sulfo-Cy7 Maleimide

This protocol is suitable for labeling sulfhydryl groups (-SH), such as those found in cysteine residues.

Materials:

  • Protein containing free sulfhydryl groups in a degassed buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP)

  • Sulfo-Cy7 maleimide

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed buffer at pH 7.0-7.5.[13]

    • If the protein contains disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to expose the sulfhydryl groups.[14]

    • Remove the excess reducing agent if necessary (e.g., by dialysis or a desalting column), although TCEP does not need to be removed before labeling.[13][14]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of Sulfo-Cy7 maleimide in fresh DMF or DMSO.[13][14]

  • Conjugation Reaction:

    • Add the Sulfo-Cy7 maleimide solution to the protein solution. A 10-20 fold molar excess of dye is typically used.[13][14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

  • Purification:

    • Purify the labeled protein from unreacted dye using size-exclusion chromatography or another suitable method.[13]

G cluster_prep Preparation & Reduction cluster_reaction Conjugation cluster_purification Purification Protein_Solution Prepare Protein Solution (pH 7.0-7.5) Reduce Reduce Disulfide Bonds (with TCEP, 30 min at RT) Protein_Solution->Reduce Mix Mix Protein and Dye (10-20:1 molar ratio) Reduce->Mix Dye_Solution Prepare Sulfo-Cy7 Maleimide (10 mM in DMF/DMSO) Dye_Solution->Mix Incubate Incubate 2 hrs at RT or O/N at 4°C (Protected from light) Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Collect Collect Labeled Protein Column->Collect

Workflow for Protein Labeling with Sulfo-Cy7 Maleimide.

Conclusion

Sulfo-Cy7 is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its excellent spectral properties, water solubility, and photostability make it a superior choice for a wide range of fluorescence-based applications, particularly those requiring deep-tissue imaging. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of Sulfo-Cy7 in your research endeavors.

References

An In-depth Technical Guide to Sulfo-Cy7 Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfo-Cy7 carboxylic acid is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of dyes. Its exceptional brightness, photostability, and water solubility, conferred by the presence of sulfonate groups, make it a valuable tool in a multitude of research and drug development applications. The NIR fluorescence emission of Sulfo-Cy7 is particularly advantageous for deep-tissue in vivo imaging, as it minimizes interference from background autofluorescence inherent in biological samples. This guide provides a comprehensive overview of the chemical properties of this compound, its various forms, and a detailed protocol for its application in bioconjugation.

Core Molecular Properties and Variants

A critical aspect for researchers to understand is that "this compound" can refer to several distinct chemical structures, primarily differing in their salt form. This variation impacts the molecular weight and formula, which is a crucial consideration for accurate experimental design and data analysis. The most common variants are presented below.

Variant Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compound (Inner Salt)C37H44N2O8S2708.882104632-29-1
This compound (Potassium Salt)C37H43KN2O8S2746.972104632-30-4
This compoundC34H...668.821251915-04-4

It is imperative for researchers to verify the specific variant of this compound they are using, as provided by the supplier, to ensure precise calculations for labeling reactions and subsequent analyses.

Experimental Protocol: Protein Labeling with this compound

The carboxylic acid functional group on Sulfo-Cy7 does not directly react with primary amines on proteins. Therefore, a two-step conjugation process involving a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required. This process first activates the carboxylic acid, which then readily reacts with primary amines (e.g., on lysine (B10760008) residues) on the target protein to form a stable amide bond.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance efficiency)

  • Activation/Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation/Conjugation Buffer at a concentration of 1-10 mg/mL. The buffer must be free of extraneous primary amines.

  • Dye Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Activation of this compound:

    • In a separate tube, mix this compound with EDC (and optionally NHS/Sulfo-NHS) in the Activation/Conjugation Buffer. A typical molar ratio is 1:10:20 (Dye:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated Sulfo-Cy7 mixture to the protein solution.

    • The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling. A starting point is often a 5 to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted dye.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (~750 nm).

Experimental Workflow Diagram

experimental_workflow protein Protein in Amine-Free Buffer conjugation Conjugation (2h, RT, dark) protein->conjugation dye Sulfo-Cy7-COOH in DMSO activation Activation (15-30 min, RT) dye->activation edc_nhs EDC/NHS in Activation Buffer edc_nhs->activation activation->conjugation Activated Dye quenching Quenching (15 min, RT) conjugation->quenching purification Purification (Size Exclusion) quenching->purification labeled_protein Labeled Protein Conjugate purification->labeled_protein

Caption: Workflow for EDC-mediated conjugation of this compound to a protein.

Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Near-Infrared Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Sulfo-Cy7 carboxylic acid, a prominent near-infrared (NIR) fluorescent dye. This document provides a detailed overview of its spectral characteristics, physicochemical properties, and its utility in various research and drug development contexts, including bioconjugation, in-vivo imaging, and flow cytometry.

Core Properties of this compound

This compound is a water-soluble, near-infrared fluorescent dye.[1][2] Its chemical structure, featuring sulfonate groups, imparts high hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[1][] The cyanine (B1664457) dye structure is known for its high molar extinction coefficient and good quantum yield in the NIR spectrum.[1]

Spectral and Physicochemical Characteristics

The key quantitative parameters of this compound are summarized in the tables below. These properties make it an excellent candidate for applications requiring deep tissue penetration and minimal background autofluorescence.[1]

Spectral Properties Value Reference
Excitation Maximum (λex)~750 nm[1]
Emission Maximum (λem)~773 nm[1]
Molar Extinction Coefficient (ε)~240,600 cm-1M-1[4]
Quantum Yield (Φ)High[1]
Stokes Shift~23 nm[1]
Physicochemical Properties Value Reference
SolubilitySoluble in water, DMF, and DMSO[2]
PhotostabilityHigh[1][5]
pH SensitivityFluorescence intensity is largely independent of pH in the physiological range[6][7]

Bioconjugation with this compound

While this compound is described as "non-reactive," its carboxylic acid group provides a handle for covalent attachment to biomolecules upon activation.[2] This process, known as bioconjugation, typically involves the use of carbodiimide (B86325) chemistry, such as the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), to convert the carboxylic acid into a more reactive amine-reactive ester.[8][9] This activated form can then readily react with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.

General Experimental Protocol for Bioconjugation

The following is a general two-step protocol for the covalent conjugation of this compound to a protein using EDC and Sulfo-NHS.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound dissolved in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated Sulfo-Cy7 solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step SulfoCy7 Sulfo-Cy7 Carboxylic Acid Activated_Dye Amine-Reactive Sulfo-Cy7 Ester SulfoCy7->Activated_Dye 15-30 min Room Temp EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->Activated_Dye Protein Protein with Primary Amines Activated_Dye->Protein Add to Protein Solution Conjugated_Protein Sulfo-Cy7 Labeled Protein Protein->Conjugated_Protein 2 hours Room Temp Quenching Quench Reaction (e.g., Tris) Conjugated_Protein->Quenching Desalting Desalting Column Quenching->Desalting Purified_Product Purified Labeled Protein Desalting->Purified_Product InVivo_Imaging_Workflow Probe_Admin Administer Sulfo-Cy7 Labeled Probe Animal_Anesthesia Anesthetize Animal Probe_Admin->Animal_Anesthesia Image_Acquisition Acquire NIR Images Animal_Anesthesia->Image_Acquisition Data_Analysis Analyze Signal Intensity and Distribution Image_Acquisition->Data_Analysis

References

Technical Guide: Sulfo-Cy7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye. It is designed to assist researchers, scientists, and drug development professionals in utilizing this versatile molecule for bioconjugation and imaging applications.

Core Concepts

This compound is a water-soluble, near-infrared fluorescent dye.[1][2][3] Its key features include high hydrophilicity due to the presence of sulfo groups, a high molar extinction coefficient, and improved quantum yield in the NIR spectrum.[1][2][3] These characteristics make it an excellent candidate for a variety of applications in biological research, particularly for in vivo imaging where deep tissue penetration and low background autofluorescence are crucial.[4]

The presence of a carboxylic acid group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides through the formation of a stable amide bond. This process is typically mediated by carbodiimide (B86325) chemistry.

Chemical and Physical Properties

This compound is most accurately identified by the following Chemical Abstracts Service (CAS) numbers:

  • CAS Number: 2104632-29-1 (as inner salt)[1][2][3][5]

  • CAS Number: 2104632-30-4 (as sodium salt)[1][3][5]

Another CAS number, 1251915-04-4, is also associated with a this compound structure. Researchers should verify the specific form of the dye with their supplier.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing experiments involving fluorescence detection and bioconjugation.

PropertyValueSource
CAS Number (Inner Salt) 2104632-29-1[1][2][3][5]
Molecular Formula C37H43N2KO8S2[6][7]
Molecular Weight 746.97 g/mol [3]
Excitation Maximum (λex) ~750 nm[4][6]
Emission Maximum (λem) ~773 nm[4][6]
Molar Extinction Coefficient (ε) ~240,600 L·mol⁻¹·cm⁻¹[6]
Solubility Soluble in water, DMF, and DMSO.[1][6]
Storage Conditions Store at -20°C in the dark, desiccated.[1]

Experimental Protocols

The primary application of this compound is its covalent attachment to biomolecules. The following is a detailed, generalized protocol for the conjugation of this compound to a protein containing primary amines using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).

Materials
  • This compound

  • Protein or other amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette for purification

Procedure

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS relative to the dye.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms a more stable Sulfo-NHS ester intermediate.

Step 2: Conjugation to the Biomolecule

  • Dissolve the amine-containing biomolecule in the Coupling Buffer. The optimal pH for the reaction with primary amines is between 7.2 and 7.5.

  • Add the activated Sulfo-Cy7 Sulfo-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized for the specific application to achieve the desired degree of labeling.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted Sulfo-NHS esters.

  • Purify the Sulfo-Cy7-biomolecule conjugate from excess dye and reaction byproducts. This is typically achieved using a desalting column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).

  • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Sulfo-Cy7 dye).

Visualizations

Bioconjugation Workflow

The following diagram illustrates the key steps in the two-step EDC/Sulfo-NHS conjugation of this compound to a biomolecule.

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification sulfo_cy7 Sulfo-Cy7 Carboxylic Acid activated_cy7 Activated Sulfo-Cy7 (Sulfo-NHS Ester) sulfo_cy7->activated_cy7 15-30 min Room Temp edc_nhs EDC + Sulfo-NHS in Activation Buffer (pH 6.0) edc_nhs->activated_cy7 conjugate Sulfo-Cy7-Biomolecule Conjugate activated_cy7->conjugate biomolecule Amine-containing Biomolecule in Coupling Buffer (pH 7.2-7.5) biomolecule->conjugate 2h RT or O/N 4°C quench Quenching (e.g., Tris or Glycine) conjugate->quench purification Purification (Desalting/Dialysis) quench->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for EDC/Sulfo-NHS mediated bioconjugation.

Application in Targeted Imaging

This compound, when conjugated to a targeting ligand (e.g., an antibody or peptide), can be used for targeted near-infrared fluorescence imaging. This approach is valuable in preclinical research for visualizing specific cell populations or tissues in vivo.

Targeted_Imaging_Pathway cluster_conjugate Conjugate Formation cluster_invivo In Vivo Application cluster_detection Detection sulfo_cy7 Sulfo-Cy7 Carboxylic Acid conjugate Sulfo-Cy7-Ligand Conjugate sulfo_cy7->conjugate ligand Targeting Ligand (e.g., Antibody) ligand->conjugate injection Systemic Administration conjugate->injection circulation Blood Circulation injection->circulation targeting Binding to Target Receptor on Cell Surface circulation->targeting imaging NIR Fluorescence Imaging System targeting->imaging Accumulation at Target signal Fluorescence Signal at Target Site imaging->signal

References

An In-depth Technical Guide to the Storage and Stability of Sulfo-Cy7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling Sulfo-Cy7 carboxylic acid to ensure its stability and optimal performance in research and development applications. The information presented herein is compiled from publicly available data and general best practices for cyanine (B1664457) dyes.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye.[1] Its excitation and emission maxima are in the NIR spectrum, a region with minimal absorbance by biological tissues, making it an ideal candidate for in vivo imaging and other applications requiring deep tissue penetration.[2][] The presence of sulfonate groups enhances its water solubility, which is advantageous for labeling biological molecules in aqueous environments.[2][] The carboxylic acid functional group allows for its conjugation to primary amines on biomolecules through the use of carbodiimide (B86325) chemistry.

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the integrity and performance of this compound. Both the solid form and solutions of the dye are susceptible to degradation if not stored under appropriate conditions.

Storage of Solid this compound

The solid, lyophilized form of this compound is the most stable for long-term storage. To maximize its shelf life, it is crucial to protect it from light, moisture, and elevated temperatures.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationaleShelf Life
Temperature-20°CMinimizes thermal degradationUp to 24 months[1][4]
LightStore in the dark (e.g., in an amber vial or wrapped in foil)Prevents photodegradationNot specified, but prolonged exposure should be avoided[1][4]
MoistureStore in a desiccated environmentMinimizes hydrolysisNot specified, but desiccation is recommended[4]
TransportationRoom temperatureAcceptable for up to 3 weeks[1][4]Not applicable
Storage of this compound Solutions

Once dissolved, this compound is more susceptible to degradation. The stability of the dye in solution is dependent on the solvent, temperature, and exposure to light.

Table 2: Recommended Storage Conditions for this compound Solutions

TemperatureSolventLightShelf Life
-20°CAnhydrous DMSO or DMFIn the darkUp to 1 month[5]
-80°CAnhydrous DMSO or DMFIn the darkUp to 6 months[5]

Handling Procedures for Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

  • Warming to Room Temperature: Before opening a vial of a frozen stock solution, it is essential to allow it to warm completely to room temperature. This prevents the condensation of atmospheric moisture inside the vial, which can lead to hydrolysis of the dye.

  • Inert Gas: For extended storage of stock solutions, purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can help to displace oxygen and moisture, further preserving the dye's stability.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including light, pH, and the presence of oxidizing agents. While specific quantitative stability data for this particular molecule is not extensively published, the general stability profile of cyanine dyes provides valuable insights.

Photostability

Sulfo-Cy7 is generally considered to have high photostability compared to other fluorescent dyes.[2][6] However, like all cyanine dyes, it will undergo photodegradation upon prolonged exposure to light, especially high-intensity light sources. The primary mechanism of photodegradation for cyanine dyes involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals, which then react with the dye molecule, leading to the cleavage of the polymethine chain and a loss of fluorescence.

pH Stability

Sulfonated cyanine dyes are known to be stable over a broad pH range, typically from pH 3 to 10. The fluorescence intensity of closely related sulfonated cyanine dyes, such as sulfo-Cy3 and sulfo-Cy5, has been shown to be independent of pH in this range.[7] However, extreme pH conditions (highly acidic or alkaline) can lead to the degradation of the dye.

Chemical Stability

This compound is a relatively stable molecule but can be susceptible to degradation by strong oxidizing agents. The carboxylic acid group itself is stable but can be activated for conjugation, as discussed in the experimental protocols section.

Degradation Pathways

The primary degradation pathway for this compound, particularly when exposed to light in the presence of oxygen, is oxidative cleavage of the polymethine chain.

Simplified Photodegradation Pathway of Sulfo-Cy7 Sulfo_Cy7 This compound (Ground State) Excited_Sulfo_Cy7 Excited Sulfo-Cy7 (Singlet State) Sulfo_Cy7->Excited_Sulfo_Cy7 Light Absorption (hν) Excited_Sulfo_Cy7->Sulfo_Cy7 Fluorescence Triplet_Sulfo_Cy7 Excited Sulfo-Cy7 (Triplet State) Excited_Sulfo_Cy7->Triplet_Sulfo_Cy7 Intersystem Crossing Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Degradation_Products Non-fluorescent Degradation Products Triplet_Sulfo_Cy7Oxygen Triplet_Sulfo_Cy7Oxygen Sulfo_Cy7ROS Sulfo_Cy7ROS Triplet_Sulfo_Cy7Oxygen->Sulfo_Cy7ROS Sulfo_Cy7ROS->Degradation_Products Oxidative Cleavage

Caption: Simplified photodegradation pathway of Sulfo-Cy7.

Experimental Protocols

The following protocols are provided as a guide for key experiments involving this compound. These are general methodologies and may require optimization for specific applications.

Protocol for Conjugation of this compound to a Protein

This protocol describes a two-step carbodiimide-mediated reaction to conjugate this compound to primary amines on a protein.

Workflow for Protein Conjugation Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2) Start->Prepare_Protein Activate_Dye Activate Sulfo-Cy7 Carboxylic Acid with EDC and NHS Prepare_Protein->Activate_Dye Incubate_Activation Incubate for 15-30 min at Room Temperature Activate_Dye->Incubate_Activation Add_Protein Add Activated Dye to Protein Solution Incubate_Activation->Add_Protein Incubate_Conjugation Incubate for 2 hours at Room Temperature (Protected from light) Add_Protein->Incubate_Conjugation Purify Purify Conjugate (e.g., Gel Filtration) Incubate_Conjugation->Purify Characterize Characterize Conjugate (UV-Vis Spectroscopy) Purify->Characterize End End Characterize->End

Caption: Workflow for protein conjugation with Sulfo-Cy7.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer such as PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Activate Carboxylic Acid:

    • In a separate tube, mix this compound, EDC, and NHS in a molar ratio of 1:10:20 in the activation buffer.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated dye solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unconjugated dye using a gel filtration column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).

Protocol for Stability Testing using HPLC

This protocol outlines a general procedure for assessing the stability of this compound under specific stress conditions (e.g., different pH values or light exposure) using High-Performance Liquid Chromatography (HPLC).

Table 3: Example HPLC Parameters for Sulfo-Cy7 Analysis

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Start with a low percentage of B, increase to a high percentage over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at ~750 nm and/or fluorescence detection (Ex: ~750 nm, Em: ~776 nm)
Injection Volume 10-20 µL

Procedure for a pH Stability Study:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Prepare Samples: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) in the dark.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • HPLC Analysis: Analyze each aliquot by HPLC to determine the peak area of the intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.

A similar procedure can be followed for photostability testing, where samples are exposed to a controlled light source, and aliquots are taken at different time points for HPLC analysis.

Conclusion

This compound is a powerful tool for NIR fluorescence applications. Its stability and performance are highly dependent on proper storage and handling. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity of this dye, leading to more reliable and reproducible experimental outcomes. While general stability characteristics are known, it is recommended to perform application-specific stability assessments when working under harsh conditions or for long-term experiments.

References

Methodological & Application

Sulfo-Cy7 Carboxylic Acid: Application Notes and Protocols for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document details the dye's properties, provides protocols for its use, and offers insights into data interpretation for robust and reliable experimental outcomes.

This compound is a water-soluble fluorescent dye that is valuable for in vivo imaging due to its emission in the near-infrared spectrum, which allows for deep tissue penetration with minimal background autofluorescence.[1][2] Its high hydrophilicity and aqueous solubility are attributed to the presence of sulfonate groups.[1][3] This dye is particularly useful as a fluorescent marker in the NIR range, especially when attachment to other molecules is not required.[3][4]

Key Properties and Characteristics

This compound and its derivatives are characterized by their excellent photostability and high quantum yield, making them suitable for sensitive and long-term in vivo studies.[1][5] The key spectral and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[1][6]
Emission Maximum (λem) ~773 nm[1][6]
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹[5][6]
Stokes Shift ~23 nm[1]
Molecular Weight 746.97 g/mol [1]
Solubility Good in water, DMF, DMSO[3][6]
Storage Conditions -20°C in the dark, desiccated[3][5]

Experimental Protocols

Bioconjugation of this compound to Biomolecules

While this compound can be used as a non-reactive marker, its carboxylic acid group allows for covalent conjugation to amine-containing biomolecules such as proteins, antibodies, and peptides.[4][7] This is typically achieved through a two-step process involving the activation of the carboxylic acid with EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).[8]

Materials:

  • This compound

  • Biomolecule (e.g., antibody, peptide) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[8]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine[8]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Solutions: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.[8]

  • Activate Sulfo-Cy7:

    • Dissolve this compound in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Sulfo-Cy7 solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.[8]

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Add the activated Sulfo-Cy7 solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized depending on the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction: Add the Quenching Solution to the reaction mixture to quench any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.[8]

  • Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a purification column (e.g., size-exclusion chromatography).

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step SulfoCy7 This compound Activated_Dye Activated Sulfo-Cy7 (Sulfo-NHS Ester) SulfoCy7->Activated_Dye 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Dye Conjugated_Product Sulfo-Cy7-Biomolecule Conjugate Activated_Dye->Conjugated_Product 2h RT or O/N 4°C Biomolecule Amine-containing Biomolecule in Coupling Buffer (pH 7.2-8.5) Biomolecule->Conjugated_Product Quenching Quench Reaction (e.g., Tris or Glycine) Conjugated_Product->Quenching Purification Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification Final_Product Purified Sulfo-Cy7-Biomolecule Conjugate Purification->Final_Product

Bioconjugation workflow for labeling biomolecules with this compound.
In Vivo Imaging Protocol for Small Animals

This protocol provides a general guideline for in vivo imaging in mice using this compound or its conjugates. Specific parameters may need to be optimized based on the animal model, the biological question, and the imaging system used.

Materials:

  • This compound or Sulfo-Cy7 labeled probe, sterile and pyrogen-free

  • Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)[9]

  • Anesthesia (e.g., isoflurane)[10]

  • Sterile PBS or other appropriate vehicle for injection

  • In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS Spectrum)[10][11]

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least 24 hours before the experiment.[9]

    • Anesthetize the mouse using an induction chamber with 2-3% isoflurane.[10]

    • Place the anesthetized mouse in the imaging chamber and maintain anesthesia using a nose cone.[12]

  • Probe Administration:

    • Dilute the Sulfo-Cy7 probe to the desired concentration in a sterile vehicle. A typical dose for a conjugated antibody is 1-2 nmol per mouse.[10] For the free dye, a dose of 0.5 mg/kg can be considered as a starting point.[9][12]

    • Acquire a baseline image before injection to assess background autofluorescence.[10]

    • Inject the probe via an appropriate route, commonly intravenous (i.v.) through the tail vein. The typical injection volume is 100-200 µL.[9][10][12]

  • Image Acquisition:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 15 min, 1h, 4h, 24h, 48h).[10][12] The optimal imaging window will depend on the pharmacokinetics of the probe.[13][14]

    • Use appropriate filter sets for Sulfo-Cy7. A typical setup would be an excitation filter around 745 nm and an emission filter around 780-790 nm.[10][12]

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.[10]

    • Carefully dissect major organs (e.g., liver, kidneys, spleen, lungs, heart) and any tumor tissue.[9][10]

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm biodistribution.[10][11]

InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis Animal_Model Animal Model Preparation (e.g., Tumor Implantation) Anesthesia Anesthesia Animal_Model->Anesthesia Probe_Prep Probe Preparation (Dilution in Sterile Vehicle) Injection Probe Administration (e.g., i.v. Injection) Probe_Prep->Injection Baseline_Image Acquire Baseline Image Anesthesia->Baseline_Image Baseline_Image->Injection TimeSeries_Image Time-Series Whole-Body Fluorescence Imaging Injection->TimeSeries_Image Euthanasia Euthanasia TimeSeries_Image->Euthanasia Data_Analysis Image Quantification and Data Analysis TimeSeries_Image->Data_Analysis ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging ExVivo_Imaging->Data_Analysis

Generalized workflow for an in vivo imaging experiment using Sulfo-Cy7 probes.

Applications in Research and Drug Development

The use of this compound and its bioconjugates is widespread in preclinical research. Key applications include:

  • Tumor Imaging: Labeled antibodies, peptides, or nanoparticles can be used to visualize and quantify tumor targeting and accumulation.[2][10]

  • Pharmacokinetics and Biodistribution: Tracking the distribution and clearance of labeled drugs or drug carriers provides crucial pharmacokinetic data.[13][14][15]

  • Inflammation and Infection Imaging: Probes targeting specific markers of inflammation or infection can enable non-invasive monitoring of disease processes.

  • Cell Tracking: Labeled cells can be tracked in vivo to study migration, engraftment, and other cellular behaviors.

Considerations for In Vivo Imaging

  • Probe Stability: Ensure the stability of the dye-biomolecule conjugate under physiological conditions.

  • Pharmacokinetics: The biodistribution and clearance profile of a Sulfo-Cy7 conjugate will be largely determined by the properties of the biomolecule it is attached to. Unconjugated this compound is expected to clear relatively rapidly through the renal system.

  • Controls: Appropriate controls are essential for accurate data interpretation. This includes imaging of uninjected animals to determine background autofluorescence and potentially the use of a non-targeted Sulfo-Cy7 probe to assess non-specific accumulation.[9]

  • Data Analysis: Quantitative analysis of fluorescence intensity in regions of interest (ROIs) is necessary to determine probe accumulation and persistence over time.[14]

By following these guidelines and protocols, researchers can effectively employ this compound for a wide range of in vivo imaging studies, contributing to a deeper understanding of biological processes and accelerating the development of new therapeutics.

References

Application Notes: Sulfo-Cy7 Carboxylic Acid as a Near-Infrared Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1] Its exceptional properties, including high hydrophilicity, a large molar extinction coefficient, and an improved quantum yield in the NIR spectrum, make it a valuable tool for a wide range of biomedical research applications.[1][2] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for use in aqueous biological environments.[3][4] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, enabling their use as targeted fluorescent probes.[3]

Physicochemical and Spectroscopic Properties

The key characteristics of this compound and the closely related Sulfo-Cy7.5 carboxylic acid are summarized below. These properties are critical for designing and executing fluorescence-based experiments.

PropertyThis compoundSulfo-Cy7.5 Carboxylic AcidReference(s)
Excitation Maximum ~750 nm~778-788 nm[3],[5][6]
Emission Maximum ~773 nm~797-808 nm[3],[5][6]
Molar Extinction Coeff. ~240,600 M⁻¹cm⁻¹~222,000 M⁻¹cm⁻¹[7],[5]
Quantum Yield High0.21[3],[5]
Molecular Weight ~746.97 g/mol ~1083.41 g/mol [2],[6]
Solubility Water, DMF, DMSOWater, DMSO[2],[4]
Appearance Dark green powderDark green powder[2],[8]

Key Applications

The near-infrared fluorescence of Sulfo-Cy7 and its derivatives offers significant advantages for biological imaging, primarily due to reduced background autofluorescence and deeper tissue penetration of NIR light.

  • In Vivo Imaging: The NIR properties of Sulfo-Cy7 make it ideal for deep tissue imaging in living organisms with minimal background noise.[3][9]

  • Fluorescence Microscopy: Enables high-resolution imaging of cells and tissues.[3]

  • Flow Cytometry: The distinct signal of Sulfo-Cy7 allows for precise cell sorting and analysis.[3]

  • Bioconjugation: The carboxylic acid group facilitates the efficient labeling of proteins, antibodies, and nucleic acids for use as molecular probes.[3]

Protocols: Biomolecule Labeling with this compound

The primary application of this compound is its covalent attachment to biomolecules. This is typically achieved through a two-step carbodiimide-mediated coupling reaction that targets primary amines (e.g., lysine (B10760008) residues in proteins).

Workflow for Amine-Reactive Labeling

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Biomolecule cluster_2 Step 3: Purification A Sulfo-Cy7 Carboxylic Acid C Sulfo-NHS Ester Intermediate (Semi-Stable) A->C 15 min, RT B EDC + Sulfo-NHS in Activation Buffer (MES, pH 4.5-6.0) C_clone Sulfo-NHS Ester Intermediate D Amine-Containing Biomolecule (e.g., Protein) in Coupling Buffer (PBS, pH 7.2-8.5) E Sulfo-Cy7 Labeled Biomolecule E_clone Labeled Biomolecule + Unreacted Dye C_clone->E 1-2 hrs, RT F Purification (e.g., Gel Filtration) G Purified Labeled Biomolecule F->G E_clone->F

Caption: Workflow for labeling biomolecules with this compound.

Chemical Pathway of EDC/Sulfo-NHS Coupling

G Dye_COOH Sulfo-Cy7-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Dye_COOH->O_Acylisourea + EDC EDC Sulfo_NHS_Ester Sulfo-NHS Ester (Semi-Stable) O_Acylisourea->Sulfo_NHS_Ester + Sulfo_NHS Sulfo-NHS Conjugate Sulfo-Cy7-CO-NH-Biomolecule (Stable Amide Bond) Sulfo_NHS_Ester->Conjugate + Biomolecule_NH2 Biomolecule-NH₂

Caption: Chemical reaction pathway for this compound conjugation.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for labeling an antibody with this compound. The amounts and ratios may need to be optimized for different proteins.

I. Materials and Reagents

  • This compound

  • Antibody or protein to be labeled (in an amine-free buffer like PBS or MES)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0[10]

  • Coupling Buffer: PBS, pH 7.2-8.5[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

II. Procedure

A. Preparation of Reagents

  • Protein Solution: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[11] Ensure the buffer does not contain primary amines (like Tris) or ammonium (B1175870) ions, as these will compete for reaction with the activated dye.[11]

  • Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and hydrolyze in water.[10][12]

B. Activation of this compound

  • Combine the this compound solution with the EDC and Sulfo-NHS solutions. A common molar ratio is a 1:2:5 ratio of dye:EDC:Sulfo-NHS.

  • Incubate the mixture for 15 minutes at room temperature to form the semi-stable Sulfo-NHS ester.[12]

C. Conjugation to the Antibody

  • Add the activated Sulfo-Cy7 NHS-ester solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1.[13]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[13] Gentle mixing during incubation can improve labeling efficiency.[11]

D. Quenching the Reaction

  • Add the quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.[10]

  • Incubate for 30 minutes at room temperature.[10]

E. Purification of the Labeled Antibody

  • Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

  • The first colored band to elute is the labeled antibody.[13] Collect the fractions containing the purified conjugate.

F. Characterization of the Conjugate

  • Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per antibody molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy7 (~750 nm).

  • Calculate the DOL using the following formula:

    • Molar concentration of Dye = A_dye / ε_dye

    • Molar concentration of Protein = [A_280 - (A_dye x CF)] / ε_protein

    • DOL = Molar concentration of Dye / Molar concentration of Protein

    • Where:

      • A_dye is the absorbance at ~750 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at its absorption maximum (~240,600 M⁻¹cm⁻¹).[7]

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy7).[13]

III. Storage

Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[13] For frozen storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50%.[13]

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low Labeling Efficiency - Presence of primary amines in the buffer- Incorrect pH- Low protein concentration- Inactive EDC/Sulfo-NHS- Use an amine-free buffer (PBS, MES)- Ensure reaction pH is optimal (8.0-9.0 for conjugation)- Concentrate the protein- Use fresh EDC/Sulfo-NHS solutions
Protein Precipitation - High dye-to-protein ratio- Use of organic solvent (DMSO)- Optimize the dye-to-protein molar ratio- Add the dye solution slowly while mixing- Ensure DMSO concentration is low in the final reaction mix
High Background Signal - Incomplete removal of free dye- Repeat the purification step or use a different purification method (e.g., dialysis)

References

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the conjugation of Sulfo-Cy7 NHS ester, a near-infrared fluorescent dye, to antibodies. This procedure is critical for a variety of applications in biomedical research and drug development, including immunofluorescence, flow cytometry, Western blotting, and in vivo imaging.

Introduction

Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye with excitation and emission maxima typically around 750 nm and 773 nm, respectively.[1][2] These spectral properties make it highly suitable for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy7 reacts efficiently with primary amine groups (-NH2), such as the side chains of lysine (B10760008) residues present on antibodies, to form stable, covalent amide bonds.[1][3] The sulfonate groups on the dye impart high aqueous solubility, which is particularly advantageous for labeling sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[1][2]

This protocol details the materials, procedures, and calculations required for the successful labeling of antibodies with Sulfo-Cy7 NHS ester, purification of the conjugate, and determination of the degree of labeling.

Key Experimental Parameters

Successful and reproducible labeling of antibodies with Sulfo-Cy7 NHS ester is dependent on several critical parameters. These should be optimized for each specific antibody and intended application.

ParameterRecommended Range/ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher antibody concentrations generally lead to improved labeling efficiency.[4][5] If the antibody concentration is below 1-2 mg/mL, it should be concentrated.[5][6][7]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is pH-dependent. A slightly alkaline pH is required to ensure that the primary amine groups on the antibody are deprotonated and available for reaction with the NHS ester.[4][5]
Dye-to-Antibody Molar Ratio 5:1 to 20:1This ratio may require optimization. A typical starting point is a 10:1 to 15:1 molar excess of the dye.[5]
Reaction Time 1 - 2 hoursThe reaction is typically carried out for 1 hour at room temperature.[3][5]
Reaction Temperature Room TemperatureIncubation at room temperature is generally sufficient.[3][6]
Buffer Composition Amine-free buffer (e.g., PBS, bicarbonate buffer)Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided.[5][8]

Experimental Protocols

This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, while maintaining the same molar ratios.

  • Antibody (1 mg) in an amine-free buffer

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Purification/Desalting Column (e.g., Sephadex G-25)[9][10]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Microcentrifuge tubes

  • Spectrophotometer

1. Antibody Preparation

  • Dissolve or dialyze the antibody into an amine-free buffer like PBS (pH 7.2-7.4) to a concentration of 2-10 mg/mL.[4][5]

  • If the antibody solution contains substances with primary amines such as Tris, glycine, or ammonium (B1175870) ions, or stabilizing proteins like BSA, it is crucial to remove them.[5][8] This can be achieved by dialysis against PBS or by using an antibody purification kit.[8][11]

  • Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of 1 M sodium bicarbonate or another suitable alkaline buffer.[4][5]

2. Preparation of Sulfo-Cy7 NHS Ester Stock Solution

  • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.[11]

  • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3][11] Vortex the solution until the dye is completely dissolved.[4]

  • This dye solution is sensitive to moisture and should be prepared fresh and used promptly.[4]

3. Antibody Labeling Reaction

  • Calculate the required volume of the Sulfo-Cy7 NHS ester stock solution to achieve the desired dye-to-antibody molar ratio.

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing or stirring.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3] Gentle rocking or stirring during incubation can improve labeling efficiency.[7]

4. Purification of the Labeled Antibody

  • It is essential to remove any unconjugated Sulfo-Cy7 NHS ester from the labeled antibody.[12][13] This is typically achieved by size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[5][6][10]

  • Equilibrate the desalting column with PBS according to the manufacturer's instructions.

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with PBS. The first colored band to elute will be the Sulfo-Cy7-labeled antibody, as it is larger and moves faster through the column. The unconjugated free dye will elute as a second, slower-moving band.[4]

  • Collect the fractions containing the purified labeled antibody.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage AntibodyPrep Antibody Preparation (2-10 mg/mL in amine-free buffer, pH 8.5) Conjugation Conjugation Reaction (1 hour, Room Temperature, Dark) AntibodyPrep->Conjugation DyePrep Sulfo-Cy7 NHS Ester Preparation (10 mg/mL in anhydrous DMSO) DyePrep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification QC Quality Control (Spectrophotometry & DOL Calculation) Purification->QC Storage Storage of Labeled Antibody (-20°C or -80°C) QC->Storage ChemicalReaction Antibody Antibody-NH₂ (Primary Amine) LabeledAntibody Antibody-NH-CO-Sulfo-Cy7 (Stable Amide Bond) Antibody->LabeledAntibody + SulfoCy7 Sulfo-Cy7-NHS Ester SulfoCy7->LabeledAntibody Conjugation pH 8.0-9.0 SulfoCy7->Conjugation NHS N-hydroxysuccinimide (Byproduct) Conjugation->LabeledAntibody

References

Application Notes: Sulfo-Cy7 Carboxylic Acid for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy7 Carboxylic Acid

This compound is a water-soluble, near-infrared (NIR) fluorescent dye that is increasingly utilized in biological imaging and analysis, including flow cytometry.[1][2][3] Its key advantages stem from its spectral properties, emitting light in the NIR region (approximately 773 nm) where cellular autofluorescence is minimal.[1] This leads to an improved signal-to-noise ratio, which is critical for the detection of low-abundance targets.[4] The sulfonate groups enhance its water solubility, making it suitable for labeling sensitive biological molecules like antibodies in aqueous environments without the need for organic co-solvents.[1]

Unlike its N-hydroxysuccinimide (NHS) ester counterpart, this compound is not directly reactive with primary amines.[2][5] To be used for labeling proteins such as antibodies, its carboxylic acid group must first be activated. This is typically achieved through a two-step reaction involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysulfosuccinimide (Sulfo-NHS).[5] This activation process creates a semi-stable Sulfo-NHS ester that can then efficiently react with primary amines on the target protein to form a stable amide bond.[6]

Key Applications in Flow Cytometry

  • Immunophenotyping: Antibodies conjugated with Sulfo-Cy7 can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers. Its NIR emission makes it an excellent candidate for inclusion in complex multicolor panels, as it minimizes spectral overlap with fluorochromes excited by blue and yellow-green lasers.[7][8]

  • Intracellular Signaling Analysis (Phospho-flow): Sulfo-Cy7 conjugated antibodies can be used to detect the phosphorylation status of intracellular signaling proteins, providing insights into cellular activation states and signaling cascades at the single-cell level.[9][10][11]

  • Intracellular Cytokine Staining: The detection of cytokines produced by immune cells is a key application. The brightness and low spectral overlap of Sulfo-Cy7 conjugates are advantageous for identifying rare cytokine-producing cells.[12][13]

Data Presentation

Table 1: Physicochemical and Spectral Properties of Sulfo-Cy7
PropertyValueReference(s)
Excitation Maximum~750 nm[1]
Emission Maximum~773 nm[1]
Stokes Shift~23 nm[1]
Molecular Weight~747 g/mol [1]
SolubilityWater, DMF, DMSO[2]
Table 2: Recommended Starting Conditions for Antibody Labeling
ParameterRecommended Range/ValueNotes
Activation Step
Activation BufferMES, pH 4.7-6.0Amine and carboxylate-free buffer is essential.
EDC:Sulfo-Cy7 Molar Ratio1:1 to 1.5:1A slight excess of EDC can be used.
Sulfo-NHS:Sulfo-Cy7 Molar Ratio1:1 to 1.2:1A slight excess of Sulfo-NHS stabilizes the active ester.
Reaction Time (Activation)15-30 minutes at room temperature
Conjugation Step
Antibody Concentration2-10 mg/mLHigher concentrations can improve labeling efficiency.[5]
Conjugation BufferPBS, pH 7.2-8.5Reaction with primary amines is most efficient at a slightly basic pH.[5]
Activated Dye:Antibody Molar Ratio5:1 to 20:1Start with a 10:1 ratio and optimize for the desired degree of labeling.[5]
Reaction Time (Conjugation)1-2 hours at room temperature or overnight at 4°CProtect from light.
Purification
MethodSize-exclusion chromatography (e.g., Sephadex G-25)To remove unconjugated dye and reaction byproducts.[5]
Table 3: General Parameters for Flow Cytometry Staining
ParameterRecommended Value/RangeNotes
Cell Concentration1 x 10⁶ to 1 x 10⁷ cells/mL
Antibody Staining Concentration0.1 - 10 µg/mLMust be titrated for each new antibody-dye conjugate.
Incubation Time20-60 minutes
Incubation Temperature4°C or on iceTo minimize non-specific binding and internalization.
Staining BufferPBS with 1-2% BSA or 5-10% FBSTo reduce non-specific antibody binding.
Wash Steps2-3 washes with staining buffer

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the covalent labeling of an antibody with this compound using EDC/Sulfo-NHS chemistry.

Materials:

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (0.1 M MES, pH 5.5)

  • Conjugation Buffer (PBS, pH 7.4)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add the EDC and Sulfo-NHS stock solutions to the Sulfo-Cy7 solution. A recommended starting molar ratio is 1:1.2:1.5 (Sulfo-Cy7:Sulfo-NHS:EDC).

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Antibody:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in Conjugation Buffer.[5]

    • Add the activated Sulfo-Cy7 solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[5]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unconjugated dye and reaction byproducts using a size-exclusion chromatography column equilibrated with PBS.

    • The first colored fraction to elute will be the Sulfo-Cy7-conjugated antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7). A DOL between 2 and 10 is often optimal for flow cytometry applications.[14]

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with a Sulfo-Cy7-conjugated antibody.

Materials:

  • Single-cell suspension

  • Sulfo-Cy7-conjugated primary antibody

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fc Receptor Blocking Reagent (optional)

  • Viability Dye (optional)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in cold staining buffer.

  • Fc Receptor Blocking (Optional):

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add an Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C. This is crucial for cell types with high Fc receptor expression (e.g., B cells, monocytes).

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy7-conjugated antibody to the cells.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Carefully decant the supernatant. Repeat the wash step twice.

  • Viability Staining (Optional):

    • If a viability dye is used, resuspend the cells in the appropriate buffer and add the dye according to the manufacturer's protocol.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and an appropriate emission filter for Sulfo-Cy7 (e.g., a 780/60 bandpass filter).

    • Ensure proper compensation controls (single-stained samples) are included to correct for spectral overlap, especially in multicolor panels.

Protocol 3: Intracellular Staining (Phospho-flow)

This protocol is adapted for the detection of intracellular phosphorylated proteins using a Sulfo-Cy7-conjugated antibody.

Materials:

  • Cells for stimulation

  • Stimulants (e.g., growth factors, cytokines) and inhibitors

  • Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or saponin-based buffers)

  • Sulfo-Cy7-conjugated phospho-specific antibody

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Stimulation:

    • Stimulate cells with the desired agonist/antagonist for the appropriate time and temperature to induce the signaling event of interest. Include unstimulated and control-treated cells.

  • Fixation:

    • Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.

  • Permeabilization:

    • Wash the fixed cells with staining buffer.

    • Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice, or by using a saponin-based permeabilization buffer according to the manufacturer's protocol. Methanol is often preferred for detecting nuclear phospho-proteins.

  • Antibody Staining:

    • Wash the permeabilized cells thoroughly to remove the permeabilization reagent.

    • Perform Fc receptor blocking if necessary.

    • Add the Sulfo-Cy7-conjugated phospho-specific antibody and incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Data Acquisition:

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer and acquire data on a flow cytometer as described in Protocol 2.

Visualizations

G cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) SulfoCy7_COOH Sulfo-Cy7-COOH Reactive_Intermediate O-acylisourea intermediate SulfoCy7_COOH->Reactive_Intermediate + EDC EDC EDC SulfoNHS Sulfo-NHS Sulfo_NHS_Ester Sulfo-Cy7-NHS Ester (amine-reactive) Reactive_Intermediate->Sulfo_NHS_Ester + Sulfo-NHS Conjugated_Ab Sulfo-Cy7-Antibody (Stable Amide Bond) Sulfo_NHS_Ester->Conjugated_Ab + Antibody-NH2 Antibody Antibody-NH2

Caption: Chemical activation and conjugation of this compound.

G Start Start: Single-cell suspension Fc_Block Fc Receptor Block (Optional) Start->Fc_Block Stain Stain with Sulfo-Cy7 Ab Fc_Block->Stain Wash1 Wash Stain->Wash1 Wash2 Wash Wash1->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire

Caption: Workflow for cell surface staining and flow cytometry analysis.

G Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates (P) Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Activates (P) Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Activates (P) Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates (P) Response Cellular Response (Proliferation, etc.) Transcription_Factor->Response Leads to Phospho_Antibody Sulfo-Cy7-conjugated anti-phospho-Kinase 3 Ab Phospho_Antibody->Kinase3 Detects

Caption: Example signaling pathway detectable by phospho-flow cytometry.

References

Using Sulfo-Cy7 for Advanced Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cy7

Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in a wide array of biological research and drug development applications.[1] Its fluorescence emission in the 750-800 nm spectral window aligns with the "NIR window" of biological tissues, a region characterized by minimal light absorption by endogenous components like hemoglobin and water, and reduced tissue autofluorescence.[2] These characteristics allow for deeper tissue penetration of light and a significantly improved signal-to-background ratio, which is crucial for sensitive and clear detection of labeled molecules in deep tissues and whole-animal models.[2]

The key feature of Sulfo-Cy7 is the presence of sulfonate groups, which impart excellent water solubility.[1][] This enhanced hydrophilicity is critical for labeling delicate proteins and peptides that might be denatured by the organic co-solvents required for non-sulfonated cyanine (B1664457) dyes.[4][5] Furthermore, the sulfonation reduces the tendency of the dye molecules to aggregate, which can lead to fluorescence quenching.[5] Sulfo-Cy7 is known for its high photostability and quantum yield, making it a robust choice for various fluorescence-based assays.[1][4]

Core Properties of Sulfo-Cy7

The photophysical and chemical properties of Sulfo-Cy7 are pivotal to its utility in fluorescence microscopy. These properties are summarized in the tables below.

Photophysical Properties

PropertyValue
Excitation Maximum (λex)~750 nm[1][6]
Emission Maximum (λem)~773 nm[1][6]
Molar Extinction Coefficient (ε)~240,600 M⁻¹cm⁻¹[6]
Quantum Yield (Φ)~0.24 - 0.36[6][7]
Stokes Shift~23 nm[1]
Recommended Excitation Laser750 nm[2]

Chemical Properties

PropertyValue
SolubilityGood solubility in water, DMF, and DMSO[6][8]
Reactive GroupsCommonly available with N-hydroxysuccinimide (NHS) ester for labeling primary amines, maleimide (B117702) for thiols, and azide (B81097) or DBCO for click chemistry.[4][9]
Storage ConditionsStore at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[4][6]

Key Applications

The exceptional properties of Sulfo-Cy7 make it suitable for a variety of advanced imaging techniques:

  • In Vivo Imaging: Its NIR emission allows for deep tissue imaging with minimal background interference, making it ideal for tracking labeled cells, antibodies, or nanoparticles in small animal models.[1][10]

  • Fluorescence Microscopy: Enables high-resolution imaging of cellular and tissue structures.[1]

  • Flow Cytometry: Provides a distinct signal in the far-red spectrum for precise cell sorting and analysis.[1]

  • Bioconjugation: Efficiently labels a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for subsequent use in various assays.[1]

Experimental Protocols

Here, we provide detailed protocols for common applications of Sulfo-Cy7.

Protocol 1: Conjugation of Sulfo-Cy7 NHS Ester to Antibodies

This protocol outlines the covalent labeling of antibodies with Sulfo-Cy7 NHS ester, which reacts with primary amines on the antibody.

Materials:

  • Antibody (purified, in an amine-free buffer like PBS)

  • Sulfo-Cy7 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[11]

  • Purification Column (e.g., Sephadex G-25 spin desalting column)[12]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody concentration is 2-10 mg/mL in an amine-free buffer.[11] If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.5–9.0 using the reaction buffer.[11]

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to create a 10 mg/mL stock solution.[13]

  • Conjugation Reaction:

    • Slowly add a 10- to 20-fold molar excess of the dissolved Sulfo-Cy7 NHS ester to the antibody solution while gently vortexing.[13]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark, with continuous gentle mixing.[2][13]

  • Purification:

    • Separate the Sulfo-Cy7-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).[13]

    • Collect the first colored fraction, which contains the labeled antibody.[13]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7).

  • Storage:

    • Store the purified Sulfo-Cy7-conjugated antibody at 4°C in the dark. For long-term storage, add glycerol (B35011) to a final concentration of 50% and store at -20°C.[13]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage antibody_prep Prepare Antibody (2-10 mg/mL, pH 8.5-9.0) conjugation Mix Antibody and Dye (10-20x molar excess of dye) antibody_prep->conjugation dye_prep Prepare Sulfo-Cy7 NHS Ester (10 mg/mL in DMSO) dye_prep->conjugation incubation Incubate (1-2h at RT or overnight at 4°C, dark) conjugation->incubation purification Purify Conjugate (Size-Exclusion Chromatography) incubation->purification storage Store Conjugate (4°C or -20°C) purification->storage

Figure 1: Workflow for Antibody Conjugation with Sulfo-Cy7 NHS Ester.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol details the steps for staining fixed and permeabilized cells with a Sulfo-Cy7-conjugated antibody.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • Sulfo-Cy7-conjugated primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Rinse cells twice with PBS to remove culture medium.[14]

  • Fixation:

    • Incubate cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[13]

  • Antibody Staining:

    • Dilute the Sulfo-Cy7-conjugated antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[13]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.[13]

  • Mounting:

    • Invert the coverslip onto a drop of antifade mounting medium on a microscope slide.[13]

    • Seal the edges of the coverslip to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[13] Sulfo-Cy7 fluorescence is not visible to the naked eye and requires a CCD camera for visualization.[]

G start Cells on Coverslip fix Fixation (4% PFA, 15-20 min) start->fix permeabilize Permeabilization (0.1% Triton X-100, 10 min) fix->permeabilize block Blocking (1% BSA, 30-60 min) permeabilize->block stain Antibody Staining (Sulfo-Cy7 Conjugate, 1-2h RT or overnight 4°C) block->stain wash Wash (3x with PBS) stain->wash mount Mount (Antifade Medium) wash->mount image Image (NIR Fluorescence Microscope) mount->image

Figure 2: Immunofluorescence Staining Workflow.

Protocol 3: In Vivo Fluorescence Imaging in Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using a Sulfo-Cy7-labeled probe.

Materials:

  • Anesthetized mouse

  • Sulfo-Cy7-labeled probe (e.g., antibody, nanoparticle)

  • Sterile, biocompatible vehicle (e.g., PBS)

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic agent).[15]

  • Probe Administration:

    • Dilute the Sulfo-Cy7-labeled probe in a sterile vehicle. A typical dose for a labeled antibody is 1-2 nmol per mouse.[10]

    • Inject the probe, typically 100-200 µL, intravenously via the tail vein.[10]

  • Image Acquisition:

    • Acquire a baseline image before probe injection to assess autofluorescence.[10]

    • Place the anesthetized mouse in the imaging chamber.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution of the probe.[10][12]

    • Use an appropriate filter set for Sulfo-Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[10]

  • Ex Vivo Imaging (Optional):

    • At the end of the experiment, euthanize the mouse and dissect major organs and tumors.[12]

    • Image the dissected tissues to confirm the in vivo signal localization.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (ROI) and in a background region to determine the signal-to-background ratio.[2]

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis anesthetize Anesthetize Mouse baseline Acquire Baseline Image anesthetize->baseline prepare_probe Prepare Sulfo-Cy7 Probe inject Inject Probe (i.v.) prepare_probe->inject baseline->inject live_image Live Animal Imaging (Multiple Time Points) inject->live_image ex_vivo Ex Vivo Organ Imaging (Optional) live_image->ex_vivo quantify Data Quantification (ROI Analysis) live_image->quantify ex_vivo->quantify

Figure 3: In Vivo Imaging Experimental Workflow.

Signaling Pathway Visualization

While Sulfo-Cy7 itself does not target a specific signaling pathway, it is frequently used to label molecules that do. For instance, a Sulfo-Cy7-labeled antibody against a cell surface receptor can be used to visualize receptor internalization and trafficking upon ligand binding, which are key events in many signaling cascades.

The diagram below illustrates a generalized workflow for using a Sulfo-Cy7 labeled antibody to track a receptor involved in a signaling pathway.

G cluster_workflow Tracking Receptor-Mediated Signaling ligand Ligand binding Binding & Complex Formation ligand->binding receptor Cell Surface Receptor receptor->binding antibody Sulfo-Cy7 Labeled Antibody antibody->binding internalization Endocytosis/ Internalization binding->internalization trafficking Vesicular Trafficking (Endosomes, Lysosomes) internalization->trafficking signaling Downstream Signaling Cascade internalization->signaling imaging Fluorescence Microscopy (Visualize Trafficking) trafficking->imaging

References

Amine-Reactive Labeling with Sulfo-Cy7 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye that is an invaluable tool for the sensitive detection and quantification of biomolecules.[1][2][3][4] Its N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines (-NH2) present on proteins, antibodies, peptides, and other biomolecules.[5][6] The sulfonated nature of the dye imparts excellent water solubility, making it particularly suitable for labeling delicate proteins that may be prone to denaturation in the presence of organic solvents.[1][3][4] This feature also simplifies the labeling procedure by eliminating the need for organic co-solvents. Sulfo-Cy7 is a superior analog to the Cy7® fluorophore, boasting a 20% higher quantum yield and enhanced photostability.[1][3][4] The dye's strong absorption and emission in the NIR region (approximately 750 nm and 773 nm, respectively) are advantageous for deep tissue imaging and in vivo studies, as they minimize background autofluorescence from biological samples.[1][2]

These application notes provide detailed protocols for the use of Sulfo-Cy7 NHS ester in labeling proteins and antibodies, along with information on the dye's properties and data interpretation.

Chemical Principle of Amine-Reactive Labeling

The labeling reaction is based on the chemical reactivity of the N-hydroxysuccinimide (NHS) ester with primary amines. In an aqueous environment at an alkaline pH, the primary amine group, commonly found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, acts as a nucleophile and attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a pH range of 8.3-9.0.

G cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-Sulfo-Cy7 (Stable Amide Bond) Protein_NH2->Labeled_Protein Nucleophilic Attack Sulfo_Cy7_NHS Sulfo-Cy7-NHS Ester Sulfo_Cy7_NHS->Labeled_Protein NHS N-hydroxysuccinimide (Leaving Group) Sulfo_Cy7_NHS->NHS Release

Caption: Amine-reactive labeling chemistry.

Properties of Sulfo-Cy7 NHS Ester

A summary of the key quantitative properties of Sulfo-Cy7 NHS ester is provided in the table below for easy reference.

PropertyValueReference
Maximum Excitation Wavelength750 nm[1][2][7]
Maximum Emission Wavelength773 nm[1][2][7]
Molar Extinction Coefficient240,600 M⁻¹cm⁻¹[1][7]
Fluorescence Quantum Yield~0.24[7]
Molecular Weight844.05 g/mol [1]
SolubilityGood in water, DMF, and DMSO[1]

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with Sulfo-Cy7 NHS Ester

This protocol is optimized for labeling proteins such as IgG antibodies. The procedure can be scaled up or down, but it is critical to maintain the recommended protein concentration for optimal labeling efficiency.

A. Materials Required:

  • Sulfo-Cy7 NHS ester

  • Protein or antibody to be labeled (in an amine-free buffer like PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification resin (e.g., size-exclusion chromatography spin columns)

  • Spectrophotometer

B. Experimental Workflow:

G A 1. Prepare Protein Solution B 2. Prepare Sulfo-Cy7 NHS Ester Stock Solution A->B C 3. Perform Labeling Reaction B->C D 4. Purify Labeled Protein C->D E 5. Characterize Conjugate D->E

Caption: Protein labeling workflow.

C. Detailed Procedure:

  • Protein Preparation:

    • Dissolve the protein (e.g., antibody) in an amine-free buffer such as 1X Phosphate Buffered Saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[8]

    • The recommended protein concentration for optimal labeling is between 2-10 mg/mL.[8][9] If the protein concentration is below 2 mg/mL, the labeling efficiency will be significantly reduced.[8][10]

    • Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer. This is a critical step for efficient labeling.[5][6]

  • Dye Preparation:

    • Immediately before use, prepare a stock solution of Sulfo-Cy7 NHS ester in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein for most antibodies is in the range of 10:1 to 20:1. It is recommended to perform a titration to determine the optimal ratio for your specific protein.

    • Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours or overnight at 4°C.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography using a spin column or other suitable gel filtration method.[11][12]

    • Equilibrate the column with 1X PBS buffer before applying the reaction mixture.

    • Collect the purified, labeled protein conjugate.

D. Characterization of the Labeled Protein:

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 750 nm (A₇₅₀) using a spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance at 280 nm.

        • A₇₅₀ is the absorbance of the Sulfo-Cy7 dye at 750 nm.

        • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.04 for Sulfo-Cy7).[1][7]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A₇₅₀ / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at 750 nm (240,600 M⁻¹cm⁻¹).

    • The DOL is then calculated as the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

    • An optimal DOL for antibodies is typically between 2 and 4.

Applications of Sulfo-Cy7 Labeled Biomolecules

The high water solubility, brightness, and near-infrared emission of Sulfo-Cy7 make it an excellent choice for a variety of applications:

  • In Vivo Imaging: The NIR properties of Sulfo-Cy7 allow for deep tissue penetration and reduced background signal, making it ideal for non-invasive in vivo imaging studies.[1][2]

  • Fluorescence Microscopy: Labeled antibodies and proteins can be used for high-resolution imaging of cells and tissues.[2]

  • Flow Cytometry: The distinct spectral properties of Sulfo-Cy7 enable its use in multicolor flow cytometry for precise cell sorting and analysis.[2]

  • Bioconjugation: Sulfo-Cy7 can be efficiently conjugated to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for use as molecular probes.[2]

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein to at least 2 mg/mL.[8][10]
pH of the reaction buffer is incorrect.Ensure the pH is between 8.3 and 8.5.[5][6]
Presence of primary amines in the buffer (e.g., Tris, glycine).Dialyze the protein against an amine-free buffer like PBS.[8]
Hydrolysis of the NHS ester.Prepare the dye stock solution immediately before use.
Protein Precipitation Use of organic solvents with sensitive proteins.Sulfo-Cy7's water solubility should minimize this, but if issues persist, ensure gentle mixing and avoid harsh conditions.
High Background Signal Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate using an appropriate method like gel filtration.

Storage and Handling

  • Sulfo-Cy7 NHS ester (powder): Store at -20°C, desiccated and protected from light.[1][7]

  • Stock solutions in DMSO/DMF: Can be stored at -20°C for up to 1-2 months.[6]

  • Labeled Protein Conjugates: Store at 4°C for short-term storage or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.

References

Application Notes and Protocols for Sulfo-Cy7 Carboxylic Acid in Nose-to-Brain Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The direct delivery of therapeutics and imaging agents to the central nervous system (CNS) is significantly hindered by the blood-brain barrier (BBB). The intranasal (IN) administration route presents a promising, non-invasive alternative, capable of bypassing the BBB through the olfactory and trigeminal nerve pathways. Near-infrared (NIR) fluorescence imaging is a powerful tool for tracking the biodistribution of intranasally delivered agents in preclinical models. Sulfo-Cy7 carboxylic acid, a water-soluble, near-infrared fluorescent dye, is an ideal probe for these studies due to its deep tissue penetration and minimal background autofluorescence. This document provides detailed application notes and experimental protocols for the use of this compound in nose-to-brain delivery research, targeting researchers, scientists, and drug development professionals.

Introduction

Nose-to-brain delivery has emerged as a key strategy for treating a range of CNS disorders by providing direct access to the brain.[1][2][3] This route leverages the unique anatomical connections between the nasal cavity and the brain, primarily the olfactory and trigeminal nerves, to circumvent the BBB.[1][2][3] The efficiency of this delivery pathway can be enhanced by utilizing nanocarrier systems, which can protect the therapeutic payload from enzymatic degradation and improve its transport across the nasal mucosa.[4][5][6][7]

To validate and optimize these delivery systems, it is crucial to track their journey from the nasal cavity to the brain and quantify their accumulation in different brain regions. This compound is a non-reactive, water-soluble NIR dye that serves as an excellent fluorescent marker for such studies.[8] Its spectral properties (emission in the 750-800 nm range) are well-suited for in vivo imaging, offering high signal-to-background ratios and the ability to penetrate deep into tissues.[9]

These application notes provide a comprehensive guide to utilizing this compound for nose-to-brain delivery research, covering nanoparticle conjugation, animal administration, in vivo imaging, and ex vivo validation.

Key Applications

  • Biodistribution Studies: Tracking the accumulation and clearance of Sulfo-Cy7 labeled nanoparticles or molecules in the brain and other organs over time following intranasal administration.

  • Pharmacokinetic Analysis: Quantifying the concentration of the labeled substance in the brain and plasma at various time points to determine key parameters like Cmax, Tmax, and AUC.

  • Formulation Optimization: Comparing the brain-targeting efficiency of different nanoparticle formulations (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) labeled with Sulfo-Cy7.

  • Delivery Pathway Elucidation: Visualizing the pathways of nose-to-brain transport by observing the spatial distribution of the fluorescent signal.

Data Presentation: Quantitative Analysis of Nose-to-Brain Delivery

The following tables summarize representative quantitative data from studies investigating nose-to-brain delivery of various nanoparticle formulations. These values can serve as a benchmark for researchers designing and evaluating their own delivery systems.

Table 1: Pharmacokinetic Parameters of Nanoparticles in the Brain Following Intranasal Administration in Rodents

Nanoparticle FormulationDrugAnimal ModelCmax (ng/mL or equivalent)Tmax (min)AUC0→∞ (ng·min/mL or equivalent)Reference
NT-1-loaded NanoparticlesNeurotoxin-1 (NT-1)Rat3.98 ± 0.5146.38 ± 5.12876.24 ± 55.32[8]
Selegiline-loaded Chitosan NanoparticlesSelegiline (B1681611)Rat~20-fold higher than oralNot specifiedNot specified[4]
Eugenol-loaded CS-coated PCL NPsEugenolRatSignificantly higher than IVNot specifiedHigh AUC0-24h[10]

Table 2: Brain Targeting Efficiency of Intranasally Administered Formulations

FormulationDrug/ProbeComparisonBrain Targeting Efficiency MetricValueReference
Selegiline NanoparticlesSelegilineIntranasal vs. OralBrain concentration20-fold higher[4]
Escitalopram/Paroxetine NLCs in GelEscitalopram/ParoxetineIntranasal vs. IntravenousBrain Bioavailability (BIN/IV)3.73-fold increase for optimized NLCs[5]
IFNγ-DC-EVsDiR-labeled EVsIntranasal vs. IntravenousBrain fluorescence signalSignificantly higher with both routes vs. sham[11]
IFNγ-DC-EVsDiR-labeled EVsIntranasal vs. IntravenousLiver fluorescence signalSignificantly lower with intranasal[11]

Note: The efficiency of nose-to-brain delivery is often evaluated using metrics such as Drug Targeting Efficiency (DTE %) and Direct Transport Percentage (DTP %), which compare brain and blood AUCs after intranasal and intravenous administration.[12][13]

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles functionalized with primary amine groups (e.g., PLGA-NH2, Silica-NH2) using EDC/Sulfo-NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in Coupling Buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in Activation Buffer.

  • Prepare EDC/Sulfo-NHS Solutions: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL each. These reagents are moisture-sensitive.

  • Activation of Carboxylic Acid: a. Add the EDC solution to the this compound solution. A molar excess of EDC (e.g., 5-10 fold) over the dye is recommended. b. Add the Sulfo-NHS solution. A molar ratio of 1:2 (dye:Sulfo-NHS) is a good starting point. c. Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the reactive NHS ester.

  • Conjugation Reaction: a. Add the activated Sulfo-Cy7 solution to the nanoparticle suspension. b. Incubate the reaction for 2-4 hours at room temperature on an orbital shaker, protected from light.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.

  • Purification: a. Transfer the reaction mixture to a centrifugal filter unit. b. Wash the nanoparticles by centrifuging and resuspending the pellet in PBS. Repeat this step 3-4 times to remove unconjugated dye and excess reagents.

  • Characterization: a. Resuspend the final Cy7-labeled nanoparticle pellet in PBS. b. Characterize the conjugate for hydrodynamic diameter, polydispersity index (PDI), and zeta potential. c. Determine the conjugation efficiency by measuring the absorbance of the nanoparticle solution at the peak absorbance of Sulfo-Cy7 (~750 nm) and comparing it to a standard curve of the free dye.

Protocol 2: Intranasal Administration to Mice

This protocol details a method for intranasal administration to awake mice, which is suitable for chronic dosing studies. For acute studies or when precise targeting of the olfactory region is needed, administration under anesthesia is recommended.

Materials:

  • Sulfo-Cy7 labeled nanoparticle suspension (in sterile PBS)

  • Micropipette and tips

  • Mouse handling and restraint equipment

Procedure (Awake Mouse): [14][15]

  • Acclimation: For several days prior to the experiment, acclimate the mice to handling to reduce stress during administration.

  • Restraint: Use a modified scruff grip to securely immobilize the mouse's head, preventing movement.

  • Dosing: a. Load the micropipette with the desired volume (typically 3-6 µL per nostril for a mouse). b. Position the pipette tip near one nostril at approximately a 45-degree angle. c. Slowly dispense a small droplet of the solution, allowing the mouse to inhale it. Avoid inserting the pipette tip into the nostril. d. Wait a few seconds and dispense another droplet until the full volume for that nostril is administered. e. Hold the mouse in position for about 15-30 seconds to allow for absorption. f. Repeat the procedure for the other nostril.

  • Recovery: Return the mouse to its home cage and monitor for any adverse reactions.

Procedure (Anesthetized Mouse for Olfactory Targeting): [2][16]

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) delivered via a nose cone.

  • Positioning: Place the mouse in a supine position on a heated pad to maintain body temperature.

  • Administration: a. Use a catheter-based method or a micropipette to carefully deliver the formulation to the olfactory region in the posterior nasal cavity. b. Administer the solution in small aliquots (2-3 µL at a time) to prevent it from flowing into the pharynx. c. Keep the mouse in the supine position for at least 10-15 minutes post-administration to facilitate absorption into the brain.

  • Recovery: Monitor the mouse until it has fully recovered from anesthesia.

Protocol 3: In Vivo Near-Infrared (NIR) Fluorescence Imaging

This protocol outlines the steps for imaging the biodistribution of Sulfo-Cy7 labeled nanoparticles in mice.

Materials:

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate NIR filters

  • Anesthesia (isoflurane)

  • Animal preparation supplies (e.g., hair removal cream)

Procedure:

  • Animal Preparation: a. Anesthetize the mouse using isoflurane. b. Remove fur from the head and dorsal side of the animal to reduce light scattering and absorption. c. Place the anesthetized mouse in the imaging chamber, maintaining anesthesia via a nose cone.

  • Image Acquisition: a. Acquire a baseline (pre-administration) image to assess autofluorescence. b. Administer the Sulfo-Cy7 labeled nanoparticles intranasally as described in Protocol 2. c. Acquire images at various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 6h, 24h). d. For Sulfo-Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm. e. Set the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis: a. Use the imaging software to draw regions of interest (ROIs) over the brain and a background area (e.g., muscle). b. Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI. c. Calculate the brain-to-background ratio to assess the relative accumulation of the nanoparticles in the brain.

Protocol 4: Ex Vivo Organ Imaging and Fluorescence Quantification

This protocol is for validating in vivo findings and providing a more detailed quantification of nanoparticle distribution.

Materials:

  • Surgical dissection tools

  • In vivo imaging system

  • Homogenizer

  • Fluorometer or plate reader with NIR capabilities

  • Lysis buffer (e.g., RIPA buffer)

Procedure:

  • Tissue Harvesting: a. At the final imaging time point, euthanize the mouse via a humane method. b. Perfuse the mouse transcardially with cold PBS followed by 4% paraformaldehyde (PFA) to remove blood from the organs, which can interfere with fluorescence measurements. c. Carefully dissect the brain, olfactory bulbs, and major peripheral organs (liver, lungs, spleen, kidneys).

  • Ex Vivo Imaging: a. Arrange the dissected organs on a non-fluorescent surface within the in vivo imaging system. b. Acquire a fluorescence image of the organs using the same parameters as the in vivo imaging. c. Quantify the radiant efficiency from each organ.

  • Fluorescence Quantification from Homogenates: a. Weigh each organ. b. Homogenize the tissue in a known volume of lysis buffer. c. Centrifuge the homogenates to pellet debris. d. Measure the fluorescence of the supernatant using a fluorometer or plate reader. e. Create a standard curve using a known concentration of the Sulfo-Cy7 labeled nanoparticles in the same lysis buffer. f. Calculate the concentration of nanoparticles in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Experimental_Workflow cluster_0 Preparation cluster_1 In Vivo Study cluster_2 Ex Vivo Analysis NP_Prep Nanoparticle Synthesis Conj Conjugation (EDC/Sulfo-NHS) NP_Prep->Conj Dye_Prep This compound Dye_Prep->Conj Purify Purification & Characterization Conj->Purify Admin Intranasal Administration Purify->Admin Imaging In Vivo NIR Imaging Admin->Imaging Harvest Tissue Harvesting Imaging->Harvest Ex_Vivo_Img Ex Vivo Organ Imaging Harvest->Ex_Vivo_Img Quant Fluorescence Quantification Harvest->Quant

Caption: Experimental workflow for nose-to-brain delivery studies.

Nose_to_Brain_Pathway cluster_nasal Nasal Cavity cluster_brain Central Nervous System IN_Admin Intranasal Administration of Sulfo-Cy7 Labeled Nanoparticles Olfactory_Mucosa Olfactory Mucosa IN_Admin->Olfactory_Mucosa Trigeminal_Nerve Trigeminal Nerve Endings IN_Admin->Trigeminal_Nerve Respiratory_Mucosa Respiratory Mucosa IN_Admin->Respiratory_Mucosa Olfactory_Bulb Olfactory Bulb Olfactory_Mucosa->Olfactory_Bulb Direct Neuronal Transport CSF Cerebrospinal Fluid (CSF) Olfactory_Mucosa->CSF Brainstem Brainstem Trigeminal_Nerve->Brainstem Direct Neuronal Transport Trigeminal_Nerve->CSF Systemic Systemic Circulation Respiratory_Mucosa->Systemic Systemic Absorption Brain_Parenchyma Brain Parenchyma Olfactory_Bulb->Brain_Parenchyma Brainstem->Brain_Parenchyma CSF->Brain_Parenchyma BBB Blood-Brain Barrier Systemic->BBB BBB->Brain_Parenchyma Limited Crossing

Caption: Pathways for nose-to-brain delivery after intranasal administration.

References

Application Notes: Labeling Nucleic Acids with Sulfo-Cy7 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 is a water-soluble, near-infrared (NIR) fluorescent dye that is an exceptional tool for labeling nucleic acids. Its fluorescence emission in the NIR spectrum (750-800 nm) provides significant advantages for a variety of applications by minimizing background autofluorescence from biological samples and allowing for deeper tissue penetration.[1] These characteristics make Sulfo-Cy7-labeled nucleic acids ideal for sensitive detection in complex biological systems, including in vivo imaging.[1]

This document provides detailed protocols for the covalent labeling of nucleic acids with Sulfo-Cy7 NHS ester, a form of the dye that readily reacts with primary amines to form a stable amide bond.[2] As nucleic acids do not inherently contain primary amines, they must first be modified to incorporate them. This can be achieved through the use of commercially available amino-modified oligonucleotides or by enzymatically incorporating amino-modified nucleotides into DNA or RNA probes.

Key Applications

Sulfo-Cy7 labeled nucleic acids are versatile tools for a range of molecular biology and drug development applications:

  • Fluorescence In Situ Hybridization (FISH): Visualize the location of specific DNA or RNA sequences within cells and tissues with high signal-to-noise ratios.[1][2][3]

  • Microarray Analysis: Quantify gene expression with high sensitivity.

  • In Vivo and Ex Vivo Imaging: Track the biodistribution and cellular uptake of nucleic acid-based therapeutics and diagnostic agents.[1]

  • Flow Cytometry: Detect and quantify specific cell populations using fluorescently labeled probes.[3]

  • Electrophoretic Mobility Shift Assays (EMSA): Study protein-nucleic acid interactions with high sensitivity.

Quantitative Data Presentation

The following table summarizes the key spectral properties of Sulfo-Cy7 and typical parameters for labeled nucleic acids.

ParameterTypical ValueNotes
Maximum Excitation Wavelength (λex) ~750 nmCan vary slightly depending on the conjugation and local environment.
Maximum Emission Wavelength (λem) ~773 nmCan vary slightly depending on the conjugation and local environment.
Molar Extinction Coefficient (ε) ~240,600 cm⁻¹M⁻¹At the absorption maximum.
Optimal Degree of Labeling (DOL) 1-3 dyes per 100 basesFor hybridization probes to avoid quenching and steric hindrance.
Purification Method Reverse-Phase HPLCRecommended for achieving high purity of the labeled nucleic acid.[4][5][6]

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotides

This protocol details the labeling of synthetic oligonucleotides that have been modified to contain a primary amine.

Materials:

  • Amino-modified oligonucleotide (e.g., 5'-amino-modifier C6)

  • Sulfo-Cy7 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Nuclease-free water

  • Reverse-Phase HPLC (RP-HPLC) system with a C8 or C18 column[4][5]

  • 0.1 M Triethylammonium acetate (B1210297) (TEAA)

  • Acetonitrile (B52724) (ACN)

  • UV-Vis Spectrophotometer

Procedure:

  • Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following:

      • 1 nmol of amino-modified oligonucleotide

      • 20 µL of 0.1 M sodium bicarbonate buffer (pH 8.5)

      • A 10-20 fold molar excess of Sulfo-Cy7 NHS ester solution.

    • Vortex briefly and incubate for 2-4 hours at room temperature in the dark.

  • Purification by RP-HPLC:

    • Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using RP-HPLC.[4][5][6]

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% ACN.

    • Use a linear gradient of Mobile Phase B to elute the labeled oligonucleotide.[7]

    • Monitor the elution at 260 nm (for the oligonucleotide) and ~750 nm (for Sulfo-Cy7). The desired product will absorb at both wavelengths.[4]

  • Quantification and Degree of Labeling (DOL):

    • Collect the fraction corresponding to the labeled oligonucleotide and evaporate the solvent.

    • Resuspend the purified product in nuclease-free water.

    • Measure the absorbance at 260 nm and ~750 nm.

    • Calculate the concentration of the oligonucleotide and the Sulfo-Cy7 dye.

    • The Degree of Labeling (DOL) is the molar ratio of the dye to the oligonucleotide.[8][9][10][11][12] An optimal DOL for hybridization probes is typically between 0.5 and 2.[8]

Protocol 2: Enzymatic Labeling of DNA Probes

This protocol describes the incorporation of amino-modified nucleotides into a DNA probe followed by labeling with Sulfo-Cy7.

Materials:

  • DNA template

  • DNA Polymerase (e.g., Taq polymerase for PCR)

  • dNTP mix

  • Aminoallyl-dUTP[13][14][15]

  • Sulfo-Cy7 NHS ester

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • DNA purification kit (e.g., spin column)

  • RP-HPLC system

Procedure:

  • Enzymatic Incorporation of Aminoallyl-dUTP:

    • Set up a PCR reaction using your DNA template and primers.

    • In the dNTP mix, substitute a portion of the dTTP with aminoallyl-dUTP. A common ratio is 1:2 to 1:3 of aminoallyl-dUTP to dTTP.[13]

    • Run the PCR according to the polymerase manufacturer's protocol.

  • Purification of Amino-Modified DNA:

    • Purify the PCR product using a DNA purification spin column to remove unincorporated nucleotides, primers, and enzyme.

    • Elute the amino-modified DNA in a low-salt buffer or water.

  • Labeling with Sulfo-Cy7:

    • Dry the purified amino-modified DNA in a vacuum centrifuge.

    • Resuspend the DNA in 20 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

    • Add a 10-20 fold molar excess of freshly prepared Sulfo-Cy7 NHS ester.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Purification and Quantification:

    • Purify the Sulfo-Cy7 labeled DNA probe using RP-HPLC as described in Protocol 1.

    • Quantify the labeled probe and determine the degree of labeling as described in Protocol 1.

Mandatory Visualizations

G cluster_0 Direct Labeling Workflow cluster_1 Enzymatic Labeling Workflow A Amino-Modified Oligonucleotide C Labeling Reaction (pH 8.5-9.0) A->C B Sulfo-Cy7 NHS Ester B->C D RP-HPLC Purification C->D E Quantification (A260 & A750) D->E F Sulfo-Cy7 Labeled Oligonucleotide E->F G DNA Template + Primers H PCR with Aminoallyl-dUTP G->H I Purification of Amino-Modified DNA H->I K Labeling Reaction (pH 8.5-9.0) I->K J Sulfo-Cy7 NHS Ester J->K L RP-HPLC Purification K->L M Sulfo-Cy7 Labeled DNA Probe L->M

Caption: Workflows for direct and enzymatic labeling of nucleic acids.

G A Sulfo-Cy7 Labeled Probe C Hybridization A->C B Target Nucleic Acid (in situ) B->C D Stringent Washes C->D E Fluorescence Microscopy (NIR Detection) D->E F Signal Localization E->F

Caption: Signaling pathway for Fluorescence In Situ Hybridization (FISH).

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Hydrolyzed Sulfo-Cy7 NHS esterPrepare fresh dye solution in anhydrous solvent immediately before use.
Suboptimal pH of labeling bufferEnsure the pH of the sodium bicarbonate buffer is between 8.5 and 9.0.
Presence of primary amines in buffersUse amine-free buffers (e.g., phosphate (B84403) or bicarbonate) for the labeling reaction.
Poor Separation During HPLC Incorrect gradientOptimize the acetonitrile gradient for your specific oligonucleotide length and modification.
Column degradationUse a high-quality, well-maintained C8 or C18 column.
High Background in Application Incomplete removal of free dyeEnsure efficient purification by RP-HPLC and collect only the desired peak.
Non-specific binding of the probeOptimize hybridization and wash conditions (e.g., increase stringency).
No or Weak Fluorescent Signal PhotobleachingMinimize exposure to light during labeling, purification, and imaging.
Incorrect imaging settingsUse appropriate filter sets for Sulfo-Cy7 (Excitation: ~750 nm, Emission: ~775 nm).
Over-labeling causing quenchingAim for a lower degree of labeling by reducing the molar excess of the dye in the labeling reaction.[10]

References

Application Notes for Sulfo-Cy7 Antibody Labeling Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol and application notes for the labeling of antibodies with Sulfo-Cy7, a near-infrared (NIR) fluorescent dye. Sulfo-Cy7 is a water-soluble cyanine (B1664457) dye that is ideal for labeling antibodies and other proteins for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2][] Its emission in the NIR spectrum (750-800 nm) allows for deep tissue penetration with minimal autofluorescence, making it particularly suitable for small animal imaging.[1][]

The protocol described here utilizes a Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester. This amine-reactive derivative readily couples to primary amino groups on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable covalent bond.[4][5][6] The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule, is a critical parameter that can be controlled and must be determined to ensure optimal performance and reproducibility.[7][8][9] An optimal DOL typically falls between 2 and 10 for antibodies.[9]

Materials and Methods

Materials Required
  • Antibody to be labeled (in an amine-free buffer)

  • Sulfo-Cy7 Antibody Labeling Kit (containing Sulfo-Cy7 NHS ester and other necessary reagents)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Experimental Protocol

The following protocol outlines the key steps for labeling an antibody with Sulfo-Cy7 NHS ester.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the Sulfo-Cy7 NHS ester and must be avoided.[10]

  • If necessary, perform buffer exchange using dialysis or a desalting column.

  • The recommended antibody concentration is typically between 1-10 mg/mL.[10]

2. Sulfo-Cy7 NHS Ester Preparation:

  • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the Sulfo-Cy7 NHS ester by dissolving it in anhydrous DMSO. The concentration of the stock solution will depend on the specific kit instructions, but a common concentration is 10 mg/mL.

3. Antibody Conjugation:

  • The optimal molar ratio of dye to antibody for labeling can vary depending on the antibody and the desired DOL. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[10][11]

  • Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10] Gentle mixing during incubation is recommended.

4. Purification of the Labeled Antibody:

  • After the incubation period, it is crucial to remove any unreacted Sulfo-Cy7 dye. This is typically achieved using a size-exclusion chromatography column, such as Sephadex G-25.[10]

  • Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column.

  • The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules. Collect the fractions containing the colored, labeled antibody.

5. Characterization of the Labeled Antibody:

  • Degree of Labeling (DOL) Determination: The DOL is a critical quality control parameter and can be determined spectrophotometrically.[7][8]

    • Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).[7][10]

    • Calculate the concentration of the antibody and the Sulfo-Cy7 dye using the Beer-Lambert law. A correction factor is needed for the dye's absorbance at 280 nm.[7][10]

    • The DOL is the molar ratio of the dye to the antibody.[7]

Formula for Degree of Labeling (DOL) Calculation: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)[10]

Where:

  • A_max = Absorbance of the conjugate at ~750 nm

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)

  • ε_dye = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (e.g., ~240,600 M⁻¹cm⁻¹)[12]

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye)

6. Storage:

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C.[10]

Data Presentation

Table 1: Recommended Parameters for Sulfo-Cy7 Antibody Labeling

ParameterRecommended ValueNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer0.1 M Sodium BicarbonatepH should be between 8.3 and 8.5 for optimal reaction with primary amines.[10]
Dye:Antibody Molar Ratio5:1 to 20:1This should be optimized for each specific antibody and desired DOL.
Reaction Time1 - 2 hoursLonger incubation times may not necessarily increase the DOL and could potentially damage the antibody.
Reaction TemperatureRoom Temperature

Table 2: Spectral Properties of Sulfo-Cy7

PropertyWavelength (nm)
Maximum Excitation (Absorbance)~750[1]
Maximum Emission~773[1]

Experimental Workflows and Diagrams

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_storage Storage A Antibody in Amine-Free Buffer E Mix Antibody and Sulfo-Cy7 Solution A->E B Sulfo-Cy7 NHS Ester (Lyophilized) D Reconstitute Sulfo-Cy7 in DMSO B->D C Anhydrous DMSO C->D D->E F Incubate (1-2h, RT, Protected from Light) E->F G Purify via Size-Exclusion Chromatography F->G H Collect Labeled Antibody Fractions G->H I Measure Absorbance (280nm & 750nm) H->I J Calculate Degree of Labeling (DOL) I->J K Store Labeled Antibody (4°C or -20°C) J->K

Caption: Experimental workflow for Sulfo-Cy7 antibody labeling.

G Ab Antibody-NH2 (Primary Amine) SulfoCy7 Sulfo-Cy7-NHS Ester Conjugate Antibody-NH-CO-Sulfo-Cy7 (Stable Amide Bond) Ab->Conjugate + Sulfo-Cy7-NHS Ester SulfoCy7->Conjugate NHS NHS (Byproduct)

Caption: Reaction of Sulfo-Cy7 NHS ester with a primary amine on an antibody.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Sulfo-Cy7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments utilizing Sulfo-Cy7.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using Sulfo-Cy7?

High background fluorescence in immunofluorescence staining with Sulfo-Cy7 and other near-infrared (NIR) dyes can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself is a common contributor. Molecules like collagen, elastin, lipofuscin, and red blood cells can emit light in the NIR spectrum, creating a diffuse background signal.[1][2][3] Fixatives, particularly aldehydes like formaldehyde (B43269) and glutaraldehyde, can also induce or enhance autofluorescence.[1][3]

  • Suboptimal Staining Protocol: Several factors within the experimental workflow can lead to high background, including inadequate blocking, incorrect antibody concentrations, and insufficient washing.[1][4]

  • Free (Unbound) Dye: Incomplete removal of unbound Sulfo-Cy7 conjugate during the washing steps will result in a generalized background signal.[2][7]

  • Imaging Parameters and Medium: The settings on your imaging system, such as detector gain and exposure time, can amplify background noise.[1] Additionally, components in cell culture media, like phenol (B47542) red, can be fluorescent.[2][8]

Q2: How can I distinguish between autofluorescence and non-specific binding of my Sulfo-Cy7 conjugate?

To identify the source of your background fluorescence, it is crucial to include proper controls in your experiment.

  • Unstained Sample Control: An unstained sample that goes through all the processing steps (fixation, permeabilization, etc.) but is not incubated with any fluorescent conjugate.[1] Imaging this sample will reveal the level of endogenous autofluorescence.

  • Secondary Antibody Only Control (for indirect immunofluorescence): This control is incubated with the fluorescently labeled secondary antibody but not the primary antibody. This helps to determine if the secondary antibody is binding non-specifically.

  • Isotype Control: A sample incubated with a non-specific antibody of the same isotype and at the same concentration as your primary antibody.[2] This control helps to differentiate between specific antibody binding and non-specific binding due to the antibody itself.

By comparing the fluorescence signals from these controls to your fully stained sample, you can pinpoint the primary source of the background.

Troubleshooting Guides

Issue 1: High background fluorescence observed in the unstained control sample.

This indicates a problem with autofluorescence. Here are some strategies to mitigate it:

  • Chemical Quenching:

    • Sudan Black B: This is a common method for quenching autofluorescence, particularly from lipofuscin.[3][9] However, it should be used with caution as it can sometimes introduce its own background in the far-red channels.[9]

    • Sodium Borohydride: This chemical can be used to reduce autofluorescence induced by aldehyde fixatives.[3][10]

  • Wavelength Selection: If your imaging system allows, shifting to longer excitation and emission wavelengths within the NIR spectrum can help reduce autofluorescence, as it is generally lower in this region compared to the visible spectrum.[2][11][12]

  • Sample Preparation:

    • Fixation: Optimize fixation time and concentration. Use the lowest effective concentration of aldehyde fixatives for the shortest possible time.[1] Consider using alternative fixatives like cold methanol (B129727) or acetone, but be aware that these can affect some epitopes.[1]

    • Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[13]

Issue 2: Low background in the unstained control, but high background in the fully stained sample.

This suggests that the background is due to non-specific binding of the Sulfo-Cy7 conjugate or issues with the staining protocol.

  • Optimize Blocking:

    • The blocking step is critical to prevent non-specific antibody binding. Blocking buffers typically contain a protein like Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody to block non-specific binding sites.[14]

    • Adding a non-ionic detergent like Triton X-100 or Tween 20 to the blocking buffer can help reduce non-specific hydrophobic interactions.

  • Titrate Antibody Concentration:

    • Using too high a concentration of the primary or secondary antibody is a common cause of high background.[1][15] It is essential to perform a titration to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[2][15]

  • Improve Washing Steps:

    • Increasing the number and duration of washing steps after antibody incubation is crucial for removing unbound antibodies.[4][7] Using a wash buffer containing a mild detergent like Tween 20 can also help reduce non-specific binding.[2]

  • Consider Dye-Specific Interactions:

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific application.

  • Sample Preparation: Prepare cells or tissue sections on slides or in appropriate imaging dishes.

  • Fixation: Fix samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1] Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with a buffer containing a detergent like 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.[14]

  • Blocking: Incubate the samples in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the samples, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[1]

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy7 conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the samples for 1-2 hours at room temperature, protected from light.[1]

  • Final Washes: Repeat the washing step from step 6.

  • Mounting and Imaging: Mount the samples with an appropriate mounting medium and proceed with imaging.

Protocol 2: Antibody Titration to Optimize Signal-to-Noise Ratio

This protocol outlines the steps to determine the optimal concentration of your Sulfo-Cy7 conjugated antibody.[2]

  • Prepare a Dilution Series: Prepare a range of dilutions of your Sulfo-Cy7 conjugated antibody in blocking buffer. A typical starting range is from 0.1 µg/mL to 10 µg/mL.[2]

  • Sample Preparation: Prepare identical samples for each antibody concentration to be tested.

  • Blocking: Block all samples using your standard protocol.

  • Antibody Incubation: Incubate each sample with a different antibody concentration, keeping all other parameters (time, temperature) constant.

  • Controls: Include a "no primary antibody" control to assess autofluorescence and a sample with your current antibody concentration as a reference.

  • Washing: Wash all samples using your standard washing protocol.

  • Imaging: Acquire images of all samples using the exact same imaging settings (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration is the one that provides the highest signal-to-background ratio.

Data Presentation

Table 1: Common Blocking Agents for Immunofluorescence

Blocking AgentTypical ConcentrationNotes
Normal Serum5-10%Serum should be from the same species as the secondary antibody.[14]
Bovine Serum Albumin (BSA)1-5%A commonly used protein blocker.
Non-fat Dry Milk1-5%Can be an effective and inexpensive blocking agent.
Casein1%Another protein-based blocking agent.
Commercial Blocking BuffersVariesFormulated to reduce non-specific binding from various sources.

Table 2: Troubleshooting High Background Fluorescence

SymptomPossible CauseRecommended Action
High background in unstained controlAutofluorescenceUse a chemical quenching agent (Sudan Black B, Sodium Borohydride). Optimize fixation. Perfuse tissues to remove red blood cells.
High background with secondary antibody onlyNon-specific secondary antibody bindingIncrease blocking stringency. Titrate secondary antibody concentration. Ensure thorough washing.
High background with isotype controlNon-specific primary antibody bindingIncrease blocking stringency. Titrate primary antibody concentration. Ensure thorough washing.
Diffuse background across the entire sampleIncomplete removal of unbound dyeIncrease the number and duration of wash steps. Add detergent to the wash buffer.
Speckled or punctate backgroundAntibody/dye aggregatesCentrifuge the antibody solution before use. Filter the antibody solution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Prep Prepare Cells/Tissue Fix Fixation (e.g., 4% PFA) Prep->Fix Perm Permeabilization (optional) Fix->Perm Block Blocking Perm->Block Prim_Ab Primary Antibody Incubation Block->Prim_Ab Wash1 Washing Prim_Ab->Wash1 Sec_Ab Sulfo-Cy7 Secondary Antibody Incubation Wash1->Sec_Ab Wash2 Final Washes Sec_Ab->Wash2 Mount Mount Sample Wash2->Mount Image Acquire Image Mount->Image

Caption: A general workflow for immunofluorescence staining with Sulfo-Cy7.

Troubleshooting_High_Background Start High Background Observed Check_Unstained Image Unstained Control Start->Check_Unstained Unstained_High High Background in Unstained? Check_Unstained->Unstained_High Autofluorescence Source: Autofluorescence Unstained_High->Autofluorescence Yes Non_Specific Source: Non-Specific Binding / Protocol Issue Unstained_High->Non_Specific No Solve_Auto Action: Chemical Quenching / Optimize Fixation Autofluorescence->Solve_Auto Optimize_Protocol Action: Optimize Blocking / Titrate Antibody / Improve Washing Non_Specific->Optimize_Protocol

Caption: A decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Sulfo-Cy7 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting non-specific binding of Sulfo-Cy7 conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving Sulfo-Cy7 and other near-infrared (NIR) dyes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using Sulfo-Cy7 conjugates?

High background fluorescence with Sulfo-Cy7 conjugates can stem from several factors:

  • Autofluorescence: Biological specimens contain endogenous molecules, such as collagen, elastin, and lipofuscin, that can fluoresce in the NIR region, contributing to background signal.[1] Aldehyde-based fixatives (e.g., formalin, glutaraldehyde) can also induce autofluorescence.[1]

  • Non-Specific Binding of the Conjugate: The fluorescent probe may bind to unintended targets due to hydrophobic or ionic interactions.[2] For antibody conjugates, binding to Fc receptors on cells like monocytes and macrophages is a common issue.

  • Suboptimal Antibody Concentration: Using too high a concentration of a fluorescently labeled antibody can lead to increased non-specific binding and a poor signal-to-noise ratio.[3]

  • Ineffective Blocking: Inadequate blocking of non-specific binding sites on the cell or tissue sample can result in high background.[4]

  • Insufficient Washing: Failure to thoroughly wash away unbound conjugate will lead to a diffuse background signal.

  • Conjugate Aggregation: Fluorescent dye conjugates can form aggregates, especially at high concentrations, which are more prone to non-specific binding.

Q2: How does the degree of labeling (DOL) affect my experiment?

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter.

  • Low DOL: Results in a weak signal.

  • High DOL (Over-labeling): Can lead to several problems, including:

    • Fluorescence Quenching: Reduces the fluorescent signal.

    • Reduced Antibody Activity: Steric hindrance or conformational changes in the antibody can impair its binding to the target antigen.[5]

    • Increased Non-Specific Binding: A higher number of dye molecules can increase the hydrophobicity of the conjugate, promoting non-specific interactions.

    • Aggregation: Over-labeled conjugates are more prone to aggregation.

For most antibodies, a DOL of 2-10 is recommended to balance signal intensity with biological functionality.[5][6]

Q3: Can the Sulfo-Cy7 dye itself contribute to non-specific binding?

Yes, cyanine (B1664457) dyes like Cy7 can exhibit a tendency for non-specific binding, particularly to monocytes and macrophages.[7] This is a known issue with several cyanine-based tandem dyes as well. Using specialized blocking buffers can help mitigate this dye-mediated non-specific binding.

Q4: My unstained control shows high background in the Cy7 channel. What does this mean?

High background in an unstained control is a clear indicator of autofluorescence from the sample itself.[1] This is not an issue with your Sulfo-Cy7 conjugate but rather with the intrinsic properties of your biological sample and its preparation (e.g., fixation method).

Troubleshooting Guides

Problem 1: High Background Signal Across the Entire Sample

This is often due to issues with blocking, washing, or antibody concentration.

Troubleshooting_Workflow start High Background Signal check_unstained 1. Check Unstained Control start->check_unstained autofluorescence High background in unstained? (Autofluorescence) check_unstained->autofluorescence reduce_autofluorescence Address Autofluorescence (e.g., Sudan Black B, photobleaching) autofluorescence->reduce_autofluorescence Yes optimize_blocking 2. Optimize Blocking Buffer autofluorescence->optimize_blocking No reduce_autofluorescence->optimize_blocking blocking_issue Ineffective blocking? optimize_blocking->blocking_issue change_blocker Try different blocking agents (e.g., BSA, normal serum, commercial blockers) blocking_issue->change_blocker Yes optimize_concentration 3. Titrate Antibody Concentration blocking_issue->optimize_concentration No change_blocker->optimize_concentration concentration_issue Concentration too high? optimize_concentration->concentration_issue reduce_concentration Decrease antibody concentration concentration_issue->reduce_concentration Yes optimize_washing 4. Improve Washing Steps concentration_issue->optimize_washing No reduce_concentration->optimize_washing washing_issue Insufficient washing? optimize_washing->washing_issue increase_washes Increase number and duration of washes Add detergent (e.g., Tween-20) washing_issue->increase_washes Yes check_conjugate 5. Check Conjugate Quality washing_issue->check_conjugate No increase_washes->check_conjugate conjugate_issue Aggregated conjugate? check_conjugate->conjugate_issue filter_conjugate Filter conjugate (0.22 µm) or re-evaluate DOL conjugate_issue->filter_conjugate Yes success Problem Resolved conjugate_issue->success No filter_conjugate->success

Caption: Troubleshooting workflow for high background fluorescence.

1. Optimize Blocking Conditions

The choice of blocking buffer can significantly impact background.

Blocking AgentConcentrationAdvantagesDisadvantages
Normal Serum 5-10% in PBS-TEffective at blocking non-specific antibody binding.Must match the species of the secondary antibody host.
Bovine Serum Albumin (BSA) 1-5% in PBS-TGood alternative to serum, especially for phospho-protein detection.[8]Can be a weaker blocker than serum, potentially leading to higher background.[8]
Non-fat Dry Milk 1-5% in PBS-TInexpensive and effective general blocker.Contains phosphoproteins and biotin, which can interfere with certain assays. Not recommended for phospho-protein detection.[8]
Commercial Blockers VariesOften protein-free or use non-mammalian proteins to reduce cross-reactivity. Optimized for fluorescent applications.[9]More expensive than traditional blockers.[9]

Protocol: Optimizing Blocking Buffers

  • Prepare several identical samples for staining.

  • Prepare different blocking buffers (e.g., 5% Normal Goat Serum in PBS-T, 3% BSA in PBS-T, and a commercial blocking buffer).

  • Incubate one sample in each blocking buffer for 30-60 minutes at room temperature.

  • Proceed with your standard primary and secondary antibody incubation and washing steps.

  • Include a "no primary antibody" control for each blocking condition to assess the background of the secondary antibody.

  • Image all samples using identical acquisition settings.

  • Compare the signal-to-noise ratio for each blocking condition to determine the most effective one for your experiment.

2. Titrate Your Sulfo-Cy7 Conjugate

Finding the optimal concentration of your labeled antibody is crucial.

Protocol: Antibody Titration for Immunofluorescence

  • Prepare a series of dilutions of your Sulfo-Cy7 conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in your chosen antibody dilution buffer.[10]

  • Seed cells on coverslips or prepare tissue sections as you would for your experiment.

  • Perform fixation, permeabilization (if required), and blocking steps as standard.

  • Incubate separate samples with each antibody dilution for the standard incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[11]

  • Include a "no primary antibody" control (incubate with dilution buffer only).

  • Wash all samples using a standardized washing protocol.

  • Mount and image all samples with identical settings.

  • The optimal dilution is the one that provides the brightest specific signal with the lowest background.[11]

3. Enhance Washing Steps

Thorough washing is essential to remove unbound antibodies.

Protocol: Effective Washing for Immunofluorescence

  • After the primary and secondary antibody incubation steps, perform a series of washes.

  • A typical washing procedure is 3-4 washes of 5 minutes each with a wash buffer such as PBS containing a mild detergent (e.g., 0.1% Tween-20).[3]

  • Ensure a sufficient volume of wash buffer to completely cover the sample and use gentle agitation.

  • For applications like fluorescent western blotting, increasing the number of washes to 5-6 can be beneficial.[12]

Problem 2: Speckled or Punctate Background

This often indicates the presence of aggregated conjugates.

  • Centrifuge the conjugate: Before use, spin the Sulfo-Cy7 conjugate solution at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for your staining.

  • Filter the conjugate: For larger volumes, filter the antibody solution through a 0.22 µm syringe filter.

  • Optimize Storage: Avoid repeated freeze-thaw cycles, which can promote aggregation. Aliquot the conjugate into smaller, single-use volumes.

  • Review the DOL: An excessively high DOL can lead to aggregation. If you are preparing your own conjugates, consider reducing the dye-to-protein molar ratio during the conjugation reaction.

Key Experimental Protocols

Protocol: Determining the Degree of Labeling (DOL)

This protocol allows you to calculate the average number of Sulfo-Cy7 molecules per protein in your conjugate.

Materials:

  • Purified Sulfo-Cy7 conjugate

  • Spectrophotometer

  • Amine-free buffer (e.g., 1X PBS)

Procedure:

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy7 (~750 nm, Amax).[13]

  • Calculate the molar concentration of the dye using the Beer-Lambert law:

    • [Cy7] (M) = Amax / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy7 at its Amax.

  • Calculate the corrected protein absorbance at 280 nm to account for the dye's absorbance at this wavelength:

    • Corrected A280 = A280 - (Amax × CF)

    • Where CF is the correction factor (A280 of free dye / Amax of free dye).

  • Calculate the molar concentration of the protein:

    • [Protein] (M) = Corrected A280 / ε_protein

    • Where ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:[13]

    • DOL = [Cy7] / [Protein] [13]

ParameterRecommended Value/Range
Optimal DOL for Antibodies 2 - 10[5][6]
Protein Concentration for Labeling 2 - 10 mg/mL
Labeling Reaction pH 8.5 ± 0.5 (for NHS esters)[5]

Visualizing the Problem: Factors Contributing to Non-Specific Binding

NonSpecific_Binding_Factors cluster_autofluorescence Sample Properties cluster_conjugate Conjugate Quality center High Non-Specific Binding autofluorescence Autofluorescence center->autofluorescence inadequate_blocking Inadequate Blocking center->inadequate_blocking high_concentration High Antibody Concentration center->high_concentration poor_washing Insufficient Washing center->poor_washing conjugate_issues Conjugate Issues center->conjugate_issues lipofuscin Lipofuscin autofluorescence->lipofuscin collagen Collagen/Elastin autofluorescence->collagen fixation Fixation Artifacts autofluorescence->fixation aggregation Aggregation conjugate_issues->aggregation high_dol High DOL conjugate_issues->high_dol

Caption: Key factors contributing to non-specific binding.

References

Sulfo-Cy7 Antibody Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing antibody concentration for Sulfo-Cy7 labeling. Find answers to frequently asked questions and detailed troubleshooting guides to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my antibody before starting the Sulfo-Cy7 labeling reaction?

A1: For efficient labeling, your antibody solution should have a concentration between 2 and 10 mg/mL.[1][2][3] Concentrations below 2 mg/mL can significantly reduce labeling efficiency.[1][3] If your antibody solution is too dilute, it should be concentrated before use.[4]

Q2: What buffer should I use for the conjugation reaction?

A2: The antibody must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the antibody for the Sulfo-Cy7 NHS ester, thereby inhibiting the labeling reaction.[1][3] A recommended buffer is 1X Phosphate-Buffered Saline (PBS).[2] The pH of the reaction buffer is critical and should be maintained between 8.0 and 9.0, with an optimal pH of 8.5 ± 0.5.[1][2][3][5] If the pH is below 8.0, you can adjust it with 1 M sodium bicarbonate.[1][3]

Q3: How do I prepare the Sulfo-Cy7 NHS ester stock solution?

A3: The Sulfo-Cy7 NHS ester should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.[1][2][3] It is crucial to use anhydrous DMSO as the NHS ester is moisture-sensitive and can hydrolyze, leading to a loss of reactivity.[6] The dye solution should be prepared immediately before use.[5][6]

Q4: What is the recommended molar ratio of Sulfo-Cy7 dye to antibody?

A4: A good starting point for optimization is a 10:1 molar ratio of dye to antibody.[1][2][3] However, the optimal ratio can range from 5:1 to 20:1 and should be determined empirically for each specific antibody and application.[2]

Q5: How do I calculate the Degree of Labeling (DOL)?

A5: The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, can be determined using spectrophotometry. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm). The DOL can then be calculated using the following formula[2]:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max is the absorbance at the maximum wavelength of Sulfo-Cy7.

  • A_280 is the absorbance at 280 nm.

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[4]

  • ε_dye is the molar extinction coefficient of Sulfo-Cy7 at its absorbance maximum (e.g., 240,600 M⁻¹cm⁻¹).[4]

  • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of free dye / A_max of free dye; typically around 0.04 for Sulfo-Cy7).[4]

An optimal DOL for most applications is between 2 and 10.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Inefficient Labeling: This could be due to low antibody concentration, interfering substances in the buffer (e.g., Tris, glycine, azide), incorrect pH, or hydrolyzed dye.[6][7]Ensure antibody concentration is ≥ 2 mg/mL.[1][3] Purify the antibody to remove interfering substances.[2] Verify the reaction buffer pH is between 8.0 and 9.0.[2][3] Use freshly prepared Sulfo-Cy7 stock solution.[5][6]
Over-labeling (Dye Quenching): Attaching too many fluorophores can lead to self-quenching and a decrease in signal.[7][8]Optimize the dye-to-antibody molar ratio by performing a titration.[2] Aim for a DOL within the optimal range of 2-10.[2]
Incorrect Filter Sets: Using improper excitation and emission filters for fluorescence detection.Ensure the filter sets are appropriate for Sulfo-Cy7 (Ex/Em ~750/773 nm).[2][9]
Antibody Precipitation During or After Labeling Over-labeling: The addition of multiple hydrophobic dye molecules can decrease the solubility of the antibody, leading to aggregation and precipitation.[7][8]Reduce the dye-to-antibody molar ratio in the labeling reaction.[7] Perform a titration to find the optimal ratio that maintains antibody solubility.
Harsh Reaction or Purification Conditions: Vigorous mixing or inappropriate purification methods can denature the antibody.[2]Handle the antibody gently; avoid vigorous vortexing.[3] Ensure purification steps are performed according to the protocol.
High Background Signal in Assays Presence of Unconjugated Dye: Free Sulfo-Cy7 that was not removed after the labeling reaction can cause high background fluorescence.[7]Purify the labeled antibody thoroughly using size-exclusion chromatography (e.g., Sephadex G-25) to separate the conjugated antibody from the free dye.[1][7]
Reduced Antibody Activity Labeling of Critical Residues: The Sulfo-Cy7 dye may have attached to lysine (B10760008) residues within the antigen-binding site of the antibody, hindering its function.[8]Consider reducing the dye-to-antibody molar ratio to decrease the probability of labeling the antigen-binding site. For complete preservation of the binding site, alternative labeling strategies targeting the Fc region could be explored.[10]

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Antibody Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[1][2][3]
Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5 ± 0.5)The reaction is highly pH-dependent.[1][2][3][11]
Sulfo-Cy7 Stock Solution 10 mM in anhydrous DMSOPrepare fresh before use as NHS esters are moisture-sensitive.[1][2][3]
Dye-to-Antibody Molar Ratio Start with 10:1; optimize between 5:1 and 20:1This should be determined empirically for each antibody.[2]
Optimal Degree of Labeling (DOL) 2 - 10A higher DOL can lead to signal quenching or antibody precipitation.[2][4]
Incubation Time 60 minutesAt room temperature.[1][2][3]
Incubation Conditions Gentle shaking, protected from lightTo ensure homogenous labeling and prevent photobleaching.[2]

Experimental Protocols

Detailed Protocol for Sulfo-Cy7 Labeling of an Antibody

This protocol provides a general procedure for labeling an antibody with a Sulfo-Cy7 NHS ester. Optimization may be required for specific antibodies.

1. Antibody Preparation

  • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for instance, by dialysis against PBS.[2]

  • Adjust the antibody concentration to 2-10 mg/mL.[2][3]

  • If necessary, adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1][3]

2. Preparation of Sulfo-Cy7 Stock Solution

  • Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.[12]

  • Dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mM.[1][2][3]

  • Vortex briefly to ensure the dye is completely dissolved. This solution should be used immediately.[5]

3. Labeling Reaction

  • Calculate the required volume of the Sulfo-Cy7 stock solution for the desired dye-to-antibody molar ratio (e.g., 10:1).

  • Slowly add the calculated volume of the Sulfo-Cy7 stock solution to the antibody solution while gently vortexing.[3]

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle shaking.[2][3]

4. Purification of the Labeled Antibody

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with 1X PBS.

  • Carefully load the reaction mixture onto the column.

  • Elute the conjugate with 1X PBS. The labeled antibody will elute first as a colored band, followed by the smaller, unconjugated dye molecules.[2]

  • Collect the fractions containing the labeled antibody.

5. Characterization and Storage

  • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm using a spectrophotometer.

  • Calculate the antibody concentration and the Degree of Labeling (DOL) using the formula provided in the FAQ section.

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.[5]

Visualizations

experimental_workflow Sulfo-Cy7 Antibody Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage antibody_prep Antibody Preparation (2-10 mg/mL, pH 8.5, Amine-free buffer) reaction Incubation (60 min, RT, Dark, Gentle Shaking) antibody_prep->reaction dye_prep Sulfo-Cy7 NHS Ester Prep (10 mM in anhydrous DMSO) dye_prep->reaction purification Size-Exclusion Chromatography (e.g., Sephadex G-25) reaction->purification analysis Spectrophotometry (A280 & A750) purification->analysis dol_calc Calculate DOL analysis->dol_calc storage Store Labeled Antibody (4°C short-term, -20°C/-80°C long-term) dol_calc->storage troubleshooting_logic Troubleshooting Logic for Low Signal start Low Fluorescent Signal check_dol Was DOL determined? start->check_dol check_filters Are filter sets correct for Cy7? start->check_filters dol_high DOL is high (>10) check_dol->dol_high Yes dol_low DOL is low (<2) check_dol->dol_low Yes check_dol->check_filters No quenching Potential Cause: Dye Quenching dol_high->quenching inefficient_labeling Potential Cause: Inefficient Labeling dol_low->inefficient_labeling optimize_ratio Solution: Reduce Dye:Ab Ratio quenching->optimize_ratio check_params Solution: Check Reaction Parameters (Ab conc., pH, buffer, dye quality) inefficient_labeling->check_params check_filters->filters_bad No correct_filters Solution: Use Correct Filters (Ex/Em ~750/773 nm) filters_bad->correct_filters

References

Technical Support Center: Prevention of Sulfo-Cy7 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Sulfo-Cy7 dye during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is Sulfo-Cy7 susceptible to it?

A: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light. This process renders the fluorophore incapable of fluorescing. For cyanine (B1664457) dyes like Sulfo-Cy7, the mechanism primarily involves the molecule absorbing light energy and transitioning from a stable ground state to an excited singlet state. While most molecules will return to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state. In this triplet state, the dye is highly susceptible to reacting with molecular oxygen, leading to permanent chemical damage and loss of fluorescence. While Sulfo-Cy7 is engineered for higher photostability compared to the parent Cy7 dye, it is not immune to this process, especially under intense or prolonged illumination.[1][2][][4]

Q2: How can I minimize photobleaching by optimizing my imaging setup?

A: Optimizing your imaging parameters is the first and most critical line of defense against photobleaching. The goal is to find a balance between a good signal-to-noise ratio and minimizing the total light exposure to the sample.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still yields a clear image.

  • Use Efficient Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral profile of Sulfo-Cy7 (Excitation max ~750 nm, Emission max ~773 nm) to maximize signal detection efficiency.[2]

  • Work Quickly: Locate the region of interest using lower magnification or transmitted light before switching to high-power fluorescence imaging.

Q3: What are antifade reagents and how do they work?

A: Antifade reagents are chemical compounds added to mounting media or live-cell imaging buffers to reduce photobleaching. They work through several mechanisms:

  • Triplet State Quenchers: These molecules, such as n-propyl gallate and Trolox (a water-soluble vitamin E analog), interact with the dye in its excited triplet state, returning it to the ground state before it can react with oxygen.

  • Reactive Oxygen Species (ROS) Scavengers: These components remove molecular oxygen from the sample's environment, thereby reducing the probability of oxygen-mediated damage to the fluorophore.

It is important to note that some antifade reagents, like p-phenylenediamine (B122844) (PPD), can be detrimental to cyanine dyes and should be avoided.[5]

Troubleshooting Guide: Rapid Signal Loss of Sulfo-Cy7

If you are experiencing rapid fading of your Sulfo-Cy7 signal, follow this troubleshooting workflow to identify and resolve the issue.

G start Start: Rapid Sulfo-Cy7 Signal Loss check_imaging Step 1: Review Imaging Parameters start->check_imaging high_power Issue: High Laser Power or Long Exposure? check_imaging->high_power reduce_power Solution: Reduce Intensity & Exposure Time high_power->reduce_power Yes check_antifade Step 2: Evaluate Antifade Strategy high_power->check_antifade No reduce_power->check_antifade no_antifade Issue: No Antifade Reagent Used? check_antifade->no_antifade add_antifade Solution: Incorporate a Suitable Antifade Reagent no_antifade->add_antifade Yes incompatible_antifade Issue: Using PPD-based Antifade? no_antifade->incompatible_antifade No check_environment Step 3: Assess Sample Environment add_antifade->check_environment switch_antifade Solution: Switch to a Cyanine-Compatible Antifade (e.g., NPG, Trolox) incompatible_antifade->switch_antifade Yes incompatible_antifade->check_environment No switch_antifade->check_environment high_oxygen Issue: High Oxygen Concentration? check_environment->high_oxygen oxygen_scavenger Solution: Use an Oxygen Scavenging System high_oxygen->oxygen_scavenger Yes end End: Improved Sulfo-Cy7 Photostability high_oxygen->end No oxygen_scavenger->end

Caption: A troubleshooting workflow for diagnosing and resolving rapid photobleaching of Sulfo-Cy7.

Quantitative Data: Comparison of Antifade Reagents

Antifade Reagent/Mounting MediumActive Component(s)Typical ConcentrationRelative Photostability Improvement (Illustrative)Key Considerations
Control (Glycerol/PBS) NoneN/A1x (Baseline)Prone to rapid photobleaching.
n-Propyl Gallate (NPG) Triplet State Quencher2-5% (w/v)5-10xCan be difficult to dissolve; may exhibit some initial quenching.[5][6]
Trolox Triplet State Quencher, ROS Scavenger1-2 mM5-15xWater-soluble and suitable for live-cell imaging.
DABCO Triplet State Quencher2.5% (w/v)3-7xLess effective than NPG but also less toxic.
ProLong™ Gold/Diamond ProprietaryReady-to-useHighHard-setting mountants, excellent for long-term storage.[7][8][9][10][11]
VECTASHIELD® ProprietaryReady-to-useHighSome formulations may not be optimal for all cyanine dyes; check manufacturer recommendations.[12][13][14]

Experimental Protocols

Protocol for Quantifying Sulfo-Cy7 Photobleaching and Evaluating Antifade Reagents

This protocol provides a standardized method to measure the photobleaching rate of Sulfo-Cy7 and to compare the efficacy of different antifade reagents.

I. Materials

  • Sulfo-Cy7 labeled sample (e.g., antibodies, cells, tissues)

  • Fluorescence microscope with a suitable NIR filter set and a digital camera

  • Antifade reagents to be tested (e.g., n-propyl gallate, Trolox, commercial mounting media)

  • Control mounting medium (e.g., 90% glycerol (B35011) in PBS)

  • Image analysis software (e.g., ImageJ/Fiji)

II. Sample Preparation

  • Prepare multiple identical samples labeled with Sulfo-Cy7.

  • Mount one sample in the control mounting medium.

  • Mount the other samples in the different antifade media you wish to test.

  • If using a hard-setting mountant, allow it to cure according to the manufacturer's instructions.[8]

III. Image Acquisition

  • Place the control sample on the microscope stage.

  • Select a region of interest (ROI) with clear Sulfo-Cy7 staining.

  • Set the microscope parameters (laser power, exposure time, gain) to achieve a good initial signal without saturation. Crucially, keep these parameters constant for all subsequent image acquisitions and for all samples.

  • Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent (e.g., every 5-10 seconds for rapid bleaching, or every 30-60 seconds for more stable samples).

  • Continue acquiring images until the fluorescence intensity has decreased to at least 50% of the initial intensity.

  • Repeat steps 1-5 for each of the samples mounted in the different antifade media.

IV. Data Analysis

  • Open the time-lapse image series in your image analysis software.

  • Define an ROI within the fluorescently labeled structure.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Measure the mean intensity of a background region for each image and subtract this value from the corresponding ROI intensity to correct for background fluorescence.

  • Normalize the intensity values for each time point by dividing by the initial intensity at time zero (I/I₀).

  • Plot the normalized intensity as a function of time for each antifade condition.

  • Determine the photobleaching half-life (t₁₂) for each condition, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare Identical Sulfo-Cy7 Labeled Samples prep2 Mount in Control and Test Antifade Media prep1->prep2 prep3 Cure Hard-setting Mountants prep2->prep3 acq1 Set and Fix Microscope Parameters prep3->acq1 acq2 Acquire Time-Lapse Image Series acq1->acq2 acq3 Continue Until Signal Decreases by >50% acq2->acq3 acq4 Repeat for All Antifade Conditions acq3->acq4 an1 Measure Mean ROI and Background Intensity acq4->an1 an2 Normalize Intensity (I/I₀) an1->an2 an3 Plot Normalized Intensity vs. Time an2->an3 an4 Determine Photobleaching Half-Life (t₁₂) an3->an4

Caption: Experimental workflow for quantifying Sulfo-Cy7 photobleaching and evaluating antifade reagents.

Signaling Pathways and Mechanisms

Jablonski Diagram of Photobleaching

The following diagram illustrates the electronic state transitions of a fluorophore that lead to either fluorescence or photobleaching.

G cluster_jablonski Jablonski Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.

Mechanism of Action for Antifade Reagents

This diagram illustrates how different classes of antifade reagents interrupt the photobleaching pathway.

References

Sulfo-Cy7 Conjugate Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Sulfo-Cy7 conjugates. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the quality, consistency, and optimal performance of your fluorescently labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Sulfo-Cy7 conjugates? The most common purification methods are designed to separate the labeled antibody conjugate from unconjugated (free) Sulfo-Cy7 dye and other reaction components. These techniques include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] Tangential flow filtration (TFF) can also be used as a scalable method for buffer exchange and removal of smaller unconjugated molecules.

Q2: Why is it critical to remove unconjugated (free) Sulfo-Cy7 dye? It is essential to remove any free Sulfo-Cy7 dye from the conjugate solution. The presence of unconjugated dye can lead to high background signals and other experimental artifacts, which can interfere with the accuracy of downstream applications. Furthermore, its presence will cause an overestimation of the Degree of Labeling (DOL).

Q3: What is the Degree of Labeling (DOL) and why is it important? The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), refers to the average number of dye molecules conjugated to a single protein or antibody molecule.[3][4] The DOL is a critical quality parameter because it significantly impacts the conjugate's performance. An optimal DOL ensures a strong fluorescent signal without causing issues like fluorescence quenching, loss of antibody-antigen specificity, or conjugate aggregation.[3][5] For most antibodies, an optimal DOL is typically between 2 and 10.

Q4: How is the Degree of Labeling (DOL) calculated? The DOL is determined using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths: the maximum absorbance for the protein (typically 280 nm) and the maximum absorbance for the Sulfo-Cy7 dye (around 750 nm). A correction factor is applied to account for the dye's absorbance at 280 nm.

Q5: What can cause a Sulfo-Cy7 conjugate to aggregate, and how can it be prevented? Conjugate aggregation can be caused by several factors, including over-labeling, which increases the hydrophobicity of the antibody, and harsh processing conditions like exposure to thermal stress or shaking. To prevent aggregation, it is crucial to optimize the dye-to-antibody molar ratio to avoid excessive labeling. Using hydrophilic linkers or formulating the final conjugate with stabilizing excipients can also improve solubility and reduce aggregation. Proper storage, protected from light and at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term), is also essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sulfo-Cy7 conjugation and purification process.

Symptom / Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low or No Fluorescent Signal 1. Failed Conjugation Reaction: The antibody may be in an incompatible buffer (e.g., containing primary amines like Tris or glycine), the antibody concentration may be too low (<2 mg/mL), or the Sulfo-Cy7 NHS-ester may have hydrolyzed due to moisture.1. Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at the optimal pH of 8.0-8.5.[6] Use a desalting spin column for rapid buffer exchange. 2. Concentrate Antibody: If the antibody concentration is below 2 mg/mL, use a centrifugal filter to concentrate it.[7] 3. Use Fresh Dye: Prepare the Sulfo-Cy7 NHS-ester stock solution in anhydrous DMSO immediately before use.
2. Over-labeling & Self-Quenching: Attaching too many Cy7 molecules can lead to fluorescence self-quenching, reducing the signal.Optimize Molar Ratio: Perform a titration with different dye-to-antibody molar ratios (e.g., 5:1, 10:1, 15:1) to find the optimal DOL that maximizes signal without quenching.
High Background in Assays Inefficient Removal of Free Dye: Unconjugated Sulfo-Cy7 dye remaining in the final product will bind non-specifically and cause high background.Optimize Purification: Ensure the size exclusion column has a sufficient bed volume (at least 20 times the sample volume) for effective separation.[8] For HIC or RP-HPLC, optimize the elution gradient to ensure complete separation of the conjugate from the free dye.
Antibody Precipitation / Aggregation 1. Over-labeling: The addition of multiple hydrophobic Cy7 molecules can decrease the conjugate's solubility, leading to aggregation.Reduce Molar Ratio: Lower the dye-to-antibody molar ratio during the conjugation reaction to achieve a lower DOL. Use HIC for Purification: HIC is well-suited for separating species based on hydrophobicity and can be used to isolate less hydrophobic, more soluble conjugates.[4][9]
2. Inappropriate Buffer/Storage: The final buffer composition may not be optimal for conjugate stability.Formulation Optimization: Store the purified conjugate in a suitable buffer, potentially with stabilizing agents like glycerol (B35011) or BSA (if compatible with the application).
Low Recovery of Conjugate After Purification 1. Non-specific Binding to Column: The conjugate may be hydrophobically interacting with the chromatography resin, particularly in SEC or RP-HPLC.1. Modify Mobile Phase: For RP-HPLC, increasing the column temperature (e.g., 75-90°C) can improve recovery for monoclonal antibodies.[8] 2. Choose a Different Method: If non-specific binding is an issue with one method (e.g., RP-HPLC), consider a less denaturing method like HIC or SEC.[4][10]
2. Aggregation: Aggregates can be lost during purification, either by precipitation or by being retained on column filters.Address Aggregation Causes: Refer to the "Antibody Precipitation / Aggregation" section above to mitigate the root cause of aggregation. SEC is also effective at removing aggregates from the monomeric conjugate.[6]

Comparison of Purification Methods

The choice of purification method depends on the scale of the experiment, the desired purity, and the specific characteristics of the conjugate.

Method Principle Advantages Disadvantages Typical Recovery % Typical Purity %
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume (size). Larger conjugates elute before smaller, free dye molecules.[6]- Mild, non-denaturing conditions preserve protein activity.- Effective at removing aggregates.- Simple and reliable for removing small molecules.[6]- Lower resolution compared to other methods.- Can be time-consuming for large sample volumes.>90%>95% (monomer purity)
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on surface hydrophobicity. Conjugates bind to the resin in high salt and are eluted by decreasing the salt concentration.[4]- Non-denaturing conditions maintain protein structure and function.[3][4]- Can separate conjugates with different DOLs.- Removes aggregates effectively.[1]- Requires high salt concentrations, which may cause precipitation for some proteins.- Method development can be more complex.85-99%>99%
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase with an organic solvent gradient.- High resolution and excellent separation of closely related species.- Well-established for protein and peptide analysis.- Often requires denaturing conditions (organic solvents, low pH) which can compromise protein activity.- Can have lower recovery for large, hydrophobic proteins due to strong binding.[11]80-95% (can be lower, highly dependent on conditions and protein)>99%

Note: Recovery and purity percentages are estimates based on typical performance for antibody and antibody-drug conjugate purification and may vary depending on the specific protein, DOL, and optimized protocol.

Detailed Experimental Protocol: SEC Purification

This protocol describes a general method for purifying Sulfo-Cy7 labeled antibodies using a gravity-flow size exclusion chromatography (desalting) column, such as one packed with Sephadex G-25 or equivalent resin.

Materials:

  • Sulfo-Cy7 conjugate reaction mixture.

  • Size Exclusion Chromatography column (e.g., Sephadex G-25).

  • Equilibration/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Collection tubes.

  • Column stand.

Procedure:

  • Column Preparation:

    • Prepare the SEC resin according to the manufacturer's instructions. This typically involves swelling the resin in the elution buffer.

    • Pack the column to the desired bed height. The packed gel volume should be at least 20 times larger than the sample volume to ensure good separation.[8]

  • Column Equilibration:

    • Wash the packed column with 3-5 bed volumes of the elution buffer (PBS) to equilibrate it.

    • Allow the buffer to drain until it reaches the top of the resin bed. Do not let the column run dry.

  • Sample Loading:

    • Carefully load the Sulfo-Cy7 conjugate reaction mixture directly onto the center of the resin bed.

    • Allow the sample to fully enter the resin bed.

  • Elution:

    • Once the sample has entered the resin, gently add elution buffer to the top of the column. Maintain a constant head of buffer to ensure even flow.

    • Begin collecting fractions immediately.

    • The purified Sulfo-Cy7 conjugate is larger and will travel faster through the column. It will elute first as a distinct, colored band.

    • The smaller, unconjugated Sulfo-Cy7 dye will be retarded by the resin and will elute later as a second, slower-moving colored band.

  • Fraction Collection & Analysis:

    • Collect the fractions corresponding to the first colored band (the purified conjugate).

    • Measure the absorbance of the collected fractions at 280 nm and ~750 nm to determine protein concentration and identify the fractions containing the purified conjugate.

    • Pool the desired fractions.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

G cluster_prep Phase 1: Preparation cluster_conj Phase 2: Conjugation cluster_purify Phase 3: Purification cluster_qc Phase 4: Quality Control p1 Start with Purified Antibody p2 Buffer Exchange into Amine-Free Buffer (pH 8.0-8.5) p1->p2 c1 Combine Antibody and Dye (Optimize Molar Ratio) p2->c1 p3 Prepare Sulfo-Cy7 NHS-Ester in Anhydrous DMSO c2 Incubate for 1-2 hours at Room Temperature (Protect from Light) c1->c2 pu1 Load Reaction Mixture onto Purification Column c2->pu1 pu2 Separate Conjugate from Free Dye (e.g., SEC) pu1->pu2 q1 Collect Purified Fractions pu2->q1 q2 Measure Absorbance (280nm & 750nm) q1->q2 q3 Calculate Degree of Labeling (DOL) q2->q3 q4 Store Purified Conjugate (4°C or -20°C) q3->q4

Caption: General experimental workflow for Sulfo-Cy7 conjugation and purification.

G start Low Purity or High Background? check_free_dye Is free dye present in the final product? start->check_free_dye check_aggregates Are aggregates present? (Check by SEC) check_free_dye->check_aggregates No sol_purification Improve Purification: - Increase SEC column bed volume - Optimize HIC/RP-HPLC gradient check_free_dye->sol_purification Yes sol_dol Optimize DOL: - Reduce dye:protein molar ratio - Titrate to find optimal DOL check_aggregates->sol_dol Yes end_purify Outcome: Pure Conjugate, Low Background check_aggregates->end_purify No sol_purification->end_purify sol_hic Consider HIC Purification: - Separates based on hydrophobicity - Can isolate less aggregated species sol_dol->sol_hic end_soluble Outcome: Soluble, Monomeric Conjugate sol_hic->end_soluble

References

Technical Support Center: Sulfo-Cy7 & Aldehyde Fixatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of aldehyde fixatives, such as paraformaldehyde (PFA), on the fluorescence of Sulfo-Cy7 and its conjugates.

Frequently Asked Questions (FAQs)

Q1: Will fixation with paraformaldehyde (PFA) or formaldehyde (B43269) reduce my Sulfo-Cy7 signal?

While 2% paraformaldehyde has been shown to not significantly impact the fluorescence of some cyanine-7 (Cy7) tandem dyes, caution is advised as the Cy7 moiety can be susceptible to damage from fixation agents.[1] Higher concentrations of PFA (e.g., 4%) and longer fixation times can lead to a decrease in fluorescent signal intensity for some fluorescent probes.[2] Therefore, it is crucial to optimize fixation conditions for your specific antibody and sample type.

Q2: What is the recommended concentration and incubation time for PFA fixation when using Sulfo-Cy7?

A common starting point for the fixation of cells for immunofluorescence is 2-4% PFA in PBS for 10-20 minutes at room temperature.[3][4] However, the optimal conditions may vary depending on the cell or tissue type and the specific antibody being used. It is recommended to perform a titration of both PFA concentration and fixation time to find the best balance between antigen preservation and fluorescence signal retention.

Q3: Can I store my PFA-fixed samples before imaging?

Fixed cells can be stored at 4°C for up to a week.[4] However, for optimal signal, it is recommended to image the samples as soon as possible after the staining and fixation process is complete.[1] Storing samples for extended periods can lead to increased autofluorescence, especially if left in the PFA solution overnight.[1]

Q4: Are there alternatives to PFA that are less harsh on Sulfo-Cy7 fluorescence?

Methanol or acetone (B3395972) fixation are alternatives to PFA.[3][5] These organic solvents work by dehydrating and precipitating proteins. However, they may not be suitable for all antigens and can cause cell shrinkage. For some applications, a lower concentration of PFA (e.g., 1-2%) for a shorter duration (20-30 minutes) may be a good compromise.[6] Another alternative for preserving certain cellular structures is the use of fixatives like Glyoxal (B1671930).[7]

Q5: How does formaldehyde actually work as a fixative?

Formaldehyde is a cross-linking fixative. It forms covalent chemical cross-links between molecules, primarily the amine groups of proteins.[2] This creates a stable, insoluble network that preserves the cellular structure.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Sulfo-Cy7 Signal Over-fixation: The concentration of PFA was too high or the fixation time was too long, potentially damaging the Sulfo-Cy7 fluorophore.Reduce the PFA concentration to 1-2% and/or shorten the fixation time to 10-15 minutes. Titrate these conditions to find the optimal balance for your experiment.[6]
Antibody Incompatibility: The primary or secondary antibody is not validated for immunofluorescence after PFA fixation.Ensure your antibodies are validated for the application. Consider using a directly conjugated primary antibody to simplify the staining protocol.
Photobleaching: The sample was exposed to excessive light during acquisition or storage.Minimize light exposure at all steps. Store slides in the dark at 4°C. Use an anti-fade mounting medium.
High Background Fluorescence Autofluorescence from Fixative: Old or improperly prepared formaldehyde solutions can cause autofluorescence.Always use freshly prepared, high-quality (EM-grade) formaldehyde or paraformaldehyde.[8]
Non-specific Antibody Binding: The antibody is binding to unintended targets.Ensure adequate blocking steps (e.g., using normal serum from the secondary antibody host species). Titrate antibody concentrations to use the lowest effective concentration.
Residual Aldehydes: Free aldehyde groups from the fixative can cause non-specific binding of antibodies.After fixation, quench residual aldehydes by incubating with a solution of 50 mM ammonium (B1175870) chloride or 0.1 M glycine (B1666218) in PBS for 15 minutes.[4][9]
Inconsistent Staining Uneven Fixation: The fixative did not penetrate the sample evenly.Ensure cells are in a monolayer and are fully covered with the fixative solution. For tissues, ensure adequate perfusion or immersion time.
Sample Drying: The sample dried out at some point during the staining protocol.Keep the sample hydrated at all stages of the staining and washing process. Use a humidified chamber for incubations.

Data Summary

The following table summarizes the observed effects of different fixatives on cyanine-7 tandem dyes, which may provide some guidance for Sulfo-Cy7.

FixativeFluorochromeEffect on FluorescenceReference
2% ParaformaldehydePE-Cyanine7No significant impact[10]
2% ParaformaldehydeAPC-Cyanine7No significant impact[10]
MethanolPE-Cyanine7Reduced brightness[10]
MethanolAPC-Cyanine7Reduced brightness[10]

Note: While 2% PFA showed minimal impact on these tandem dyes in flow cytometry, the Cy7 moiety itself is known to be sensitive to fixation, which can lead to signal loss in some applications.[1]

Experimental Protocols

Recommended Protocol for Immunofluorescence Staining with Sulfo-Cy7 Conjugates after PFA Fixation

This protocol is a general guideline for adherent cells. Optimization may be required for specific cell types and antibodies.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking Buffer (e.g., 5% BSA or 10% normal serum in PBS)

  • Primary antibody

  • Sulfo-Cy7 conjugated secondary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Wash cells gently three times with PBS.

  • Fixation:

    • Incubate cells with 2-4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • (Optional) Quenching:

    • To reduce background from free aldehyde groups, incubate with 50 mM NH₄Cl in PBS for 15 minutes at room temperature.[4]

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy7 conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the slides as soon as possible using appropriate laser lines and filters for Sulfo-Cy7. Store slides at 4°C in the dark.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fixation Fixation & Permeabilization cluster_staining Immunostaining cluster_imaging Imaging cell_culture Culture cells on coverslips pbs_wash1 Wash with PBS cell_culture->pbs_wash1 fixation Fix with 2-4% PFA (10-15 min) pbs_wash1->fixation pbs_wash2 Wash with PBS fixation->pbs_wash2 permeabilization Permeabilize with 0.1% Triton X-100 (if needed) pbs_wash2->permeabilization pbs_wash3 Wash with PBS permeabilization->pbs_wash3 blocking Block with 5% BSA pbs_wash3->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab pbs_wash4 Wash with PBS primary_ab->pbs_wash4 secondary_ab Incubate with Sulfo-Cy7 Secondary Antibody pbs_wash4->secondary_ab pbs_wash5 Final Washes with PBS secondary_ab->pbs_wash5 mounting Mount with Antifade Medium pbs_wash5->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Immunofluorescence staining workflow using Sulfo-Cy7.

signaling_pathway cluster_fixation_process Aldehyde Fixation Mechanism cluster_protein_crosslinking Protein Cross-linking PFA Paraformaldehyde (PFA) in solution Formaldehyde Formaldehyde PFA->Formaldehyde depolymerizes Crosslink Methylene Bridge Formaldehyde->Crosslink reacts with SulfoCy7 Sulfo-Cy7 Fluorophore (conjugated to antibody) Formaldehyde->SulfoCy7 potential direct interaction Protein1 Protein 1 (with Amine Groups) Protein1->Crosslink Protein2 Protein 2 (with Amine Groups) Protein2->Crosslink PotentialQuenching Potential Fluorescence Quenching Crosslink->PotentialQuenching may alter microenvironment SulfoCy7->PotentialQuenching

References

Technical Support Center: Sulfo-Cy7 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Sulfo-Cy7 and other near-infrared (NIR) cyanine (B1664457) dyes in immunofluorescence (IF) experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background fluorescence with my Sulfo-Cy7 conjugate?

High background can arise from several sources. The most common causes are insufficient blocking, inappropriate antibody concentrations, or non-specific binding of the cyanine dye itself. Sulfo-Cy7, as a cyanine dye, can sometimes bind non-specifically to certain cell types, like macrophages and monocytes[1][2]. Additionally, issues like tissue autofluorescence, though generally lower in the NIR spectrum, can still contribute[3][4].

Q2: What is the fundamental difference between using Bovine Serum Albumin (BSA) and Normal Serum as a blocking buffer?

Both BSA and normal serum work by binding to non-specific sites in your sample, preventing your primary and secondary antibodies from attaching to them.

  • BSA is a single purified protein that provides a general protein block[5][6]. For best results, use a high-quality, IgG-free BSA to prevent cross-reactivity with your secondary antibodies[7][8].

  • Normal Serum contains a complex mixture of proteins and immunoglobulins. It is a very effective blocker because it contains antibodies that can block Fc receptors on cells and bind to other "sticky" sites[5][7]. The critical rule is to use serum from the same species in which your secondary antibody was raised[5][9]. For example, if you use a Goat anti-Rabbit secondary antibody, you should use Normal Goat Serum for blocking.

Q3: Can I use non-fat dry milk for blocking in Sulfo-Cy7 immunofluorescence?

While non-fat dry milk is an inexpensive and often effective blocking agent, it has significant drawbacks for certain applications. It contains phosphoproteins, which can cause high background if you are trying to detect a phosphorylated target. It also contains endogenous biotin, making it unsuitable for any detection system that uses avidin (B1170675) or streptavidin[5]. Given these limitations, BSA or normal serum are generally safer and more versatile choices for immunofluorescence.

Q4: Are there special blocking buffers for cyanine dyes like Sulfo-Cy7?

Yes. Due to the tendency of cyanine dyes to bind non-specifically to monocytes and macrophages, some manufacturers have developed proprietary blocking buffers specifically designed to inhibit this dye-mediated binding[1][2][10]. If you are working with immune cells and experience high background despite using standard protein blockers, consider trying a commercial cyanine dye blocking reagent[1][2].

Q5: How long should I block my samples for?

Blocking time is a crucial parameter that may require optimization. A typical starting point is to incubate the sample with the blocking buffer for 30 to 60 minutes at room temperature[9]. However, for some tissues or antibodies that exhibit high background, extending the blocking time or performing the incubation overnight at 4°C may be beneficial[5].

Troubleshooting Guide

This section addresses specific issues you may encounter during your Sulfo-Cy7 immunofluorescence experiments.

ProblemPotential CauseRecommended Solution
High Background Signal Inadequate Blocking: The blocking buffer is not effectively masking non-specific sites.1. Increase blocking incubation time to 60 minutes or longer. 2. Switch to a different blocking agent. If using BSA, try Normal Serum from the secondary host species, or vice versa[11]. 3. Increase the concentration of the blocking agent (e.g., from 1% BSA to 3-5% BSA)[5].
Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically.1. Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise. 2. Always run a "secondary antibody only" control to check for non-specific binding of the secondary.
Non-specific Dye Binding: The Sulfo-Cy7 dye itself is binding to the sample, especially on immune cells[2].1. Use a commercial blocking buffer specifically formulated to block cyanine dye binding[1][10].
Insufficient Washing: Unbound antibodies are not being washed away effectively.1. Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).
Sample Autofluorescence: Endogenous molecules in the tissue are fluorescing in the NIR range.1. Always check an unstained sample to assess the level of autofluorescence[4][12]. 2. Consider using a commercial autofluorescence quenching reagent if the background is significant[13].
Weak or No Signal Blocking Buffer Interference: The blocking agent is masking the target epitope.1. While rare, some blocking proteins can interfere with specific antibody-antigen interactions. Try a different blocking agent (e.g., switch from serum to BSA). 2. Ensure you are not washing the sample after the blocking step and before adding the primary antibody, as many protocols recommend diluting the primary antibody directly in the blocking buffer[5].
Incorrect Antibody Dilution: The antibody concentration is too low.1. Decrease the antibody dilution (increase concentration) based on titration experiments or manufacturer recommendations.
Photobleaching: The Sulfo-Cy7 fluorophore has been damaged by light exposure.1. Keep samples protected from light during incubations and storage[12]. 2. Use an anti-fade mounting medium to preserve the signal[12][14].
Comparison of Common Blocking Buffers

The ideal blocking buffer provides the highest signal-to-noise ratio, which often requires empirical testing[5][15].

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Normal Serum 5-10% in PBS/TBSHighly effective; contains immunoglobulins that block Fc receptors. Minimizes cross-reactivity of the secondary antibody.Must be from the host species of the secondary antibody[9]. More expensive than BSA or milk.General use, especially when secondary antibody cross-reactivity is a concern. The gold standard for many applications.
Bovine Serum Albumin (BSA) 1-5% in PBS/TBS[5][16]Inexpensive, readily available, and effective for many applications. A simple, single-protein blocker.Can contain endogenous IgGs that cross-react with some secondary antibodies. Use high-purity, IgG-free BSA to avoid this[7].General use. A good first choice to try for a new protocol.
Non-Fat Dry Milk 1-5% in PBS/TBS[5]Very inexpensive and a stringent blocker.Not recommended for phospho-specific antibodies (contains casein) or biotin-based detection systems (contains biotin)[5]. May mask some epitopes.Use with caution in immunofluorescence; more common in Western blotting.
Commercial Buffers VariesOptimized formulations for high signal-to-noise. High batch-to-batch consistency. Some are protein-free or specifically designed for NIR/cyanine dyes[2][17][18].More expensive than homemade buffers. Proprietary formulations mean less control over individual components.Troubleshooting difficult assays, multiplexing, or when using cyanine dyes on problematic cell types.
Experimental Protocols

Protocol 1: Preparation of 5% Normal Goat Serum Blocking Buffer in PBS-T

This protocol is for use with a secondary antibody raised in goat (e.g., Goat anti-Mouse, Goat anti-Rabbit).

  • Prepare PBS-T: Add 0.1 mL of Tween-20 to 100 mL of 1X Phosphate Buffered Saline (PBS) for a final concentration of 0.1%. Mix thoroughly.

  • Prepare Blocking Buffer: To 10 mL of PBS-T, add 500 µL of heat-inactivated Normal Goat Serum.

  • Mix and Store: Gently invert the tube to mix. This 1X blocking solution should be prepared fresh for best results. Leftover serum stock should be stored at 4°C or as recommended by the manufacturer.

  • Application: Cover the specimen completely with the blocking buffer and incubate for at least 30-60 minutes at room temperature in a humidified chamber[9][19].

  • Antibody Dilution: Dilute the primary antibody in this same blocking buffer for the subsequent incubation step. Do not wash between blocking and primary antibody incubation.

Protocol 2: Preparation of 3% BSA Blocking Buffer in PBS

  • Weigh BSA: Weigh 0.3 grams of high-quality, IgG-free Bovine Serum Albumin (Fraction V is common).

  • Dissolve in PBS: Add the BSA powder to 10 mL of 1X PBS.

  • Mix Gently: Dissolve the BSA by gently rocking or inverting the tube. Avoid vigorous shaking or vortexing, as this can cause the protein to denature and foam. Ensure the BSA is fully dissolved.

  • Application: Cover the specimen with the 3% BSA solution and incubate for 30-60 minutes at room temperature.

  • Antibody Dilution: Dilute primary and secondary antibodies in the same 3% BSA solution to maintain a consistent chemical environment.

Visual Guides

Troubleshooting_High_Background start High Background in Sulfo-Cy7 IF cause1 Inadequate Blocking? start->cause1 cause2 Antibody Conc. Too High? start->cause2 cause3 Insufficient Washing? start->cause3 cause4 Dye-Mediated Binding? start->cause4 sol1a Increase blocking time (e.g., 60+ min) cause1->sol1a Yes sol1b Switch blocker (e.g., Serum vs. BSA) cause1->sol1b Yes sol2 Titrate Primary & Secondary Antibodies cause2->sol2 Yes sol3 Increase number & duration of washes cause3->sol3 Yes sol4 Use a commercial cyanine-blocking buffer cause4->sol4 Yes, on immune cells

Caption: Troubleshooting workflow for high background in Sulfo-Cy7 immunofluorescence.

Blocking_Strategy main Optimal Blocking Strategy comp1 Blocking Agent (Protein Source) main->comp1 comp2 Base Buffer (e.g., PBS, TBS) main->comp2 comp3 Detergent (e.g., Tween-20) main->comp3 comp4 Incubation (Time & Temp) main->comp4 agent1 Normal Serum (from 2° host) comp1->agent1 Choose one agent2 BSA (IgG-Free) comp1->agent2 Choose one agent3 Commercial Buffer comp1->agent3 Choose one

Caption: Key components of an effective immunofluorescence blocking strategy.

References

How to handle unstable free form of Sulfo-Cy7 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Sulfo-Cy7 carboxylic acid, with a focus on addressing the challenges posed by its unstable free acid form.

Frequently Asked Questions (FAQs)

Q1: Why is the free acid form of this compound described as "unstable"?

The free carboxylic acid form of Sulfo-Cy7 is prone to degradation, which can lead to a loss of fluorescence and reduced reactivity in conjugation experiments. While the precise degradation pathways are not extensively documented in publicly available literature, cyanine (B1664457) dyes, in general, can be susceptible to oxidation and other chemical modifications, especially when not stored or handled under optimal conditions. For this reason, suppliers often recommend using a more stable salt form, such as the triethylammonium (B8662869) (TEA) or sodium salt.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To maximize shelf life and performance, proper storage and handling are critical.

ConditionRecommendationRationale
Form Use the more stable salt form (e.g., TEA or sodium salt) whenever possible.[1]The salt form exhibits greater stability compared to the free acid form.
Temperature Store the solid dye and stock solutions at -20°C or -80°C.[2]Reduces the rate of chemical degradation.
Light Protect from light at all times.[2][3]Cyanine dyes are photosensitive and can photodegrade upon exposure to light.
Aliquoting Aliquot stock solutions into smaller, single-use volumes.Avoids multiple freeze-thaw cycles which can degrade the dye.
Solvent for Stock Use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3]These solvents are suitable for creating concentrated stock solutions.

Q3: In which solvents is this compound soluble?

This compound is soluble in water, DMSO, and DMF.[3] It is important to use high-purity, anhydrous solvents to prepare stock solutions to minimize degradation.

Q4: What is the optimal pH for working with this compound, especially for labeling reactions?

For labeling reactions involving the carboxylic acid group (after activation) or when using derivatives like NHS esters, a pH range of 8.2-8.5 is generally recommended for efficient conjugation to primary amines. It is also crucial to use buffers that do not contain primary amines, such as Tris, as they will compete with the target molecule for the dye. Phosphate-buffered saline (PBS) or borate (B1201080) buffer are suitable alternatives. While the fluorescence intensity of some sulfo-cyanine dyes has been shown to be stable across a range of pH values, the chemical stability of the free acid form may be compromised at non-optimal pH.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly those related to its instability.

IssuePossible CauseRecommended Solution
Low or no fluorescence signal Degradation of the dye: The unstable free acid form may have degraded due to improper storage or handling.1. Switch to a fresh vial of the dye, preferably a stable salt form. 2. Ensure storage at -20°C or -80°C and protection from light. 3. Prepare fresh stock solutions in anhydrous DMSO or DMF.
Photobleaching: Excessive exposure to light during the experiment.1. Minimize light exposure at all stages of the experiment. 2. Use appropriate filters and minimize excitation light intensity and duration during imaging.
Inconsistent experimental results Variability in dye quality: The free acid form's instability can lead to batch-to-batch variability.1. If possible, use the more stable salt form to ensure consistency. 2. Qualify each new lot of dye to ensure consistent performance.
Aggregation of the dye: High concentrations or inappropriate solvents can cause the dye to aggregate, altering its spectral properties.1. Work with dilute solutions whenever possible. 2. Ensure the dye is fully dissolved in the chosen solvent. Sonication may aid in dissolving the dye in DMSO.
Low labeling efficiency in conjugation reactions Inactive dye: The carboxylic acid group may not be sufficiently activated, or the dye may have degraded.1. Use a fresh, high-quality activating agent (e.g., EDC/NHS). 2. Ensure the reaction is performed at the optimal pH (typically 7.2 for EDC/NHS chemistry, followed by addition of the amine at a higher pH). 3. Consider using a pre-activated form of the dye, such as an NHS ester, for simpler and more efficient labeling.
Incorrect buffer composition: Presence of primary amines (e.g., Tris buffer) in the reaction mixture.1. Use an amine-free buffer like PBS or borate buffer for the labeling reaction.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound (Salt Form Recommended)
  • Materials:

    • This compound (preferably a stable salt form)

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Vortex mixer

    • Microcentrifuge

    • Light-blocking microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the dye is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Monitoring Dye Stability

This protocol provides a framework to assess the stability of your this compound solution over time.

  • Materials:

    • Stock solution of this compound

    • Appropriate buffer (e.g., PBS, pH 7.4)

    • UV-Vis spectrophotometer

    • Fluorometer

  • Procedure:

    • Prepare a fresh dilution of the this compound stock solution in the desired buffer to a concentration suitable for absorbance and fluorescence measurements.

    • Measure the absorbance spectrum and record the absorbance maximum (λmax) and its value.

    • Measure the fluorescence emission spectrum by exciting at the absorbance maximum and record the emission maximum and its intensity.

    • Store the diluted sample under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).

    • At regular intervals (e.g., 1, 4, 8, 24 hours), repeat the absorbance and fluorescence measurements.

    • A decrease in absorbance or fluorescence intensity over time indicates degradation of the dye.

Visualizations

experimental_workflow Experimental Workflow: Handling Sulfo-Cy7 cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting start Start: this compound (Solid) equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store use Use in Experiment (e.g., Labeling) store->use analysis Analysis (e.g., Fluorescence Imaging) use->analysis issue Issue Encountered (e.g., Low Signal) analysis->issue check_stability Check Dye Stability issue->check_stability use_salt Consider Using Stable Salt Form check_stability->use_salt

Caption: Workflow for handling and troubleshooting this compound.

logical_relationship Decision Logic for Using Sulfo-Cy7 start Need to use Sulfo-Cy7? is_free_acid Using the free acid form? start->is_free_acid stable_form Use stable salt form (recommended) is_free_acid->stable_form No handle_care Handle with extreme care: - Fresh solutions - Protect from light - Cold storage is_free_acid->handle_care Yes continue_exp Proceed with experiment stable_form->continue_exp problem Experiencing instability issues? handle_care->problem switch_to_salt Switch to stable salt form problem->switch_to_salt Yes problem->continue_exp No switch_to_salt->continue_exp

Caption: Decision-making process for handling different forms of Sulfo-Cy7.

References

Validation & Comparative

Sulfo-Cy7 Carboxylic Acid vs. Sulfo-Cy7 NHS Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent labeling, the choice between Sulfo-Cy7 carboxylic acid and its N-hydroxysuccinimide (NHS) ester derivative is a critical decision that impacts conjugation efficiency, experimental workflow, and ultimately, the quality of downstream data. This guide provides an objective, data-supported comparison to inform the selection of the optimal reagent for your specific bioconjugation needs.

Sulfo-Cy7, a water-soluble cyanine (B1664457) dye, is a valuable tool for in vivo imaging and other applications where NIR fluorescence is advantageous.[1] The choice between the carboxylic acid and NHS ester forms hinges on the desired reaction chemistry and the nature of the biomolecule to be labeled.

Chemical Reactivity and Conjugation Strategy

This compound possesses a terminal carboxyl group that is not inherently reactive towards the primary amines (e.g., lysine (B10760008) residues) on proteins.[2] To form a stable amide bond, the carboxylic acid must first be activated. This is typically achieved through a two-step process involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N-hydroxysuccinimide (NHS) or its sulfonated, water-soluble analog (Sulfo-NHS). The EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester intermediate.[3] This intermediate then reacts with a primary amine on the target biomolecule.

Sulfo-Cy7 NHS ester , on the other hand, is a pre-activated form of the dye.[][5] The NHS ester group is highly reactive towards primary amines, allowing for a direct, one-step conjugation reaction to form a stable amide bond.[][6] This simplifies the experimental workflow but also means the reagent is more susceptible to hydrolysis.

Performance Comparison

The selection between these two reagents involves a trade-off between reaction efficiency, stability, control, and cost. The following table summarizes key performance characteristics to guide your decision.

FeatureThis compoundSulfo-Cy7 NHS Ester
Reaction Chemistry Two-step (activation and conjugation)One-step (direct conjugation)
Reaction Efficiency Variable; dependent on activation efficiency. In some cases, EDC/NHS can have lower coupling efficiencies than EDC alone.[3]Generally high due to the pre-activated ester.[]
Reaction pH Activation: pH 4.5-7.2; Conjugation: pH 7.0-8.5pH 7.2-9.0[7]
Stability in Aqueous Solution High (stable as a carboxylic acid)Low to moderate; prone to hydrolysis. The half-life of an NHS ester is 4-5 hours at pH 7.0 and 10 minutes at pH 8.6.[7]
Control over Reaction More control through the two-step process; allows for quenching of the activator before adding the biomolecule.Less control; the reaction proceeds upon mixing with the amine-containing biomolecule.
Specificity High for primary amines after activation.High for primary amines.[]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the two-step conjugation of this compound to a protein using EDC and Sulfo-NHS.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., MES, PBS)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., Tris or glycine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to create a stock solution.

    • In a separate tube, add a 10- to 20-fold molar excess of the this compound stock solution to the Activation Buffer.

    • Add a 1.2- to 1.5-fold molar excess of EDC and Sulfo-NHS over the dye.

    • Incubate at room temperature for 15-30 minutes to form the amine-reactive Sulfo-NHS ester.

  • Conjugation:

    • Add the activated dye solution to the protein solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal conjugation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.

  • Purification: Remove excess dye and byproducts using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's maximum absorbance (e.g., 280 nm) and the dye's maximum absorbance (around 750 nm).

Protocol 2: Labeling of a Protein with Sulfo-Cy7 NHS Ester

This protocol describes the one-step conjugation of Sulfo-Cy7 NHS ester to a protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • Sulfo-Cy7 NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., Tris or glycine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer at a concentration of 2-10 mg/mL. The optimal pH is between 7.2 and 8.5.[2][8]

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing.[9]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: (Optional) The reaction can be stopped by adding a quenching solution.

  • Purification: Separate the labeled protein from unreacted dye using a desalting column.

  • Characterization: Calculate the DOL as described in the previous protocol.

Visualizing the Reaction Pathways and Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow for protein labeling.

G cluster_0 This compound Conjugation cluster_1 Sulfo-Cy7 NHS Ester Conjugation Carboxylic_Acid Sulfo-Cy7-COOH Activators EDC + Sulfo-NHS Carboxylic_Acid->Activators Step 1: Activation Activated_Dye Sulfo-Cy7-Sulfo-NHS Ester (Intermediate) Activators->Activated_Dye Conjugated_Protein_1 Sulfo-Cy7-Protein Activated_Dye->Conjugated_Protein_1 Step 2: Conjugation Protein_Amine_1 Protein-NH2 Protein_Amine_1->Conjugated_Protein_1 NHS_Ester Sulfo-Cy7-NHS Ester Conjugated_Protein_2 Sulfo-Cy7-Protein NHS_Ester->Conjugated_Protein_2 One-Step Conjugation Protein_Amine_2 Protein-NH2 Protein_Amine_2->Conjugated_Protein_2

Caption: Reaction pathways for Sulfo-Cy7 conjugation.

G Start Start Prepare_Protein Prepare Protein Solution (2-10 mg/mL, Amine-Free Buffer) Start->Prepare_Protein Prepare_Dye Prepare Dye Stock Solution (in anhydrous DMSO) Start->Prepare_Dye Conjugation_Step Mix Protein and Dye/ Activated Dye (1-2 hours) Prepare_Protein->Conjugation_Step Activation_Step Activate Carboxylic Acid (EDC/Sulfo-NHS, 15-30 min) Prepare_Dye->Activation_Step If using Carboxylic Acid Prepare_Dye->Conjugation_Step If using NHS Ester Activation_Step->Conjugation_Step Purification_Step Purify Conjugate (Desalting Column) Conjugation_Step->Purification_Step Characterization_Step Characterize Conjugate (Calculate DOL) Purification_Step->Characterization_Step End End: Labeled Protein Characterization_Step->End

Caption: General experimental workflow for protein labeling.

Conclusion

The choice between this compound and Sulfo-Cy7 NHS ester is application-dependent. Sulfo-Cy7 NHS ester is ideal for straightforward, high-efficiency labeling of robust proteins where a one-step protocol is advantageous. Its high reactivity makes it a time-saving option for routine conjugations.

Conversely, This compound offers greater control over the labeling reaction. The two-step process allows for the activation and subsequent quenching of the activator before the addition of the target protein, which can be beneficial for sensitive biomolecules. While the protocol is more involved, it provides greater flexibility and can be more cost-effective. The high stability of the carboxylic acid form also allows for more flexible storage and handling.

Ultimately, a thorough understanding of the chemical principles and the specific requirements of the experimental system will enable researchers to make an informed decision and achieve optimal results in their bioconjugation endeavors.

References

A Head-to-Head Comparison of Sulfo-Cy7 and Cy7 Fluorophores for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective, data-driven comparison of two widely used NIR fluorophores: Sulfo-Cy7 and Cy7. We will delve into their key performance characteristics, provide supporting experimental data, and offer detailed protocols to enable you to make an informed choice for your specific application.

The primary distinction between these two cyanine (B1664457) dyes lies in the sulfonation of the Sulfo-Cy7 molecule. This chemical modification imparts distinct physicochemical properties that are pivotal for a range of biological applications, from in vivo imaging to flow cytometry.

Key Performance Characteristics at a Glance

The following table summarizes the key quantitative data for Sulfo-Cy7 and Cy7, highlighting their spectral properties and other important features.

PropertySulfo-Cy7Cy7Key Considerations
Excitation Maximum (λex) ~750 nm[][2]~750 - 756 nm[3]Both dyes are well-suited for excitation by common NIR laser lines.
Emission Maximum (λem) ~773 nm[][2]~773 - 779 nm[3]Minimal spectral difference; compatible with the same filter sets.[4]
Molar Absorptivity (ε) ~240,600 cm⁻¹M⁻¹[5]~250,000 cm⁻¹M⁻¹[3]Both exhibit high molar absorptivity, indicating efficient light absorption.
Quantum Yield (Φ) ~0.3 (stated to be ~20% higher than Cy7)[5][6]~0.3[3]Sulfo-Cy7 is reported to have a slightly higher quantum yield, leading to brighter fluorescence.[][5]
Water Solubility High[][7][8]Low[][3]This is the most significant difference. Sulfo-Cy7 dissolves readily in aqueous buffers, while Cy7 requires organic co-solvents like DMSO or DMF.[][7]
Photostability Moderate to High (reported to be higher than Cy7)[][5]Moderate[3]Sulfo-Cy7 is suggested to offer improved photostability, which is advantageous for long-term imaging experiments.[][5]
pH Sensitivity Generally insensitive over a wide pH range (3-10)[3]Generally insensitive over a wide pH range (3-10)[3]Both are stable under typical biological pH conditions.

The Impact of Sulfonation: A Deeper Dive

The addition of sulfonate groups to the cyanine core of Sulfo-Cy7 is the defining structural difference and the primary driver of its distinct advantages in many biological applications.

Enhanced Water Solubility

Standard Cy7 is inherently hydrophobic and has low solubility in aqueous buffers.[][3] This necessitates the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to dissolve the dye before conjugation to biomolecules.[] These organic solvents can be detrimental to sensitive proteins, potentially leading to denaturation and loss of function.

In contrast, Sulfo-Cy7's sulfonate groups render it highly water-soluble.[][7][8] This allows for conjugation reactions to be performed in entirely aqueous environments, preserving the integrity of delicate biomolecules.

Reduced Aggregation

The hydrophobicity of Cy7 can lead to the aggregation of dye molecules, both in solution and when conjugated to proteins. This aggregation can cause fluorescence quenching, leading to a significant reduction in signal intensity.[] The negatively charged sulfonate groups on Sulfo-Cy7 molecules create electrostatic repulsion, which helps to prevent aggregation and maintain bright fluorescence, even at high labeling densities.[]

Visualizing the Key Differences

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures, a typical experimental workflow, and a decision-making guide.

G Antibody Conjugation Workflow A Prepare Antibody Solution (amine-free buffer, pH 8.0-9.0) C Combine Antibody and Dye (optimal molar ratio) A->C B Prepare Dye Stock Solution (Sulfo-Cy7 in water or Cy7 in DMSO/DMF) B->C D Incubate (1-2 hours at room temperature, protected from light) C->D E Purify Conjugate (e.g., size-exclusion chromatography) D->E F Characterize Conjugate (determine Degree of Labeling) E->F G Decision Guide: Sulfo-Cy7 vs. Cy7 start Start: Choosing a NIR Fluorophore q1 Is your biomolecule sensitive to organic solvents? start->q1 sulfo_cy7 Choose Sulfo-Cy7 q1->sulfo_cy7 Yes cy7 Cy7 is a viable option q1->cy7 No q2 Is preventing aggregation critical? cy7->q2 q2->sulfo_cy7 Yes q3 Is highest possible brightness a priority? q2->q3 No q3->sulfo_cy7 Yes (potentially brighter) q3->cy7 No (still a bright fluorophore)

References

Navigating the Near-Infrared Landscape: A Guide to Sulfo-Cy7 Alternatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) imaging, the selection of a suitable fluorescent dye is paramount for achieving high-quality, reproducible results. The ideal NIR dye for in vivo applications should possess high brightness, exceptional photostability, and favorable biodistribution with minimal non-specific tissue accumulation.[1] Sulfo-Cy7, a water-soluble heptamethine cyanine (B1664457) dye, is a widely used fluorophore in the NIR-I window (700-900 nm) due to its strong fluorescence and deep tissue penetration capabilities.[2] However, a range of alternative dyes have been developed, each with unique properties that may offer advantages for specific applications. This guide provides an objective comparison of Sulfo-Cy7 and its key alternatives, supported by quantitative data and experimental methodologies to aid in informed decision-making.

Quantitative Performance Comparison of NIR Dyes

The performance of a fluorescent dye is defined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into fluorescence), and photostability. The following table summarizes these critical metrics for Sulfo-Cy7 and several commercially available alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features & Considerations
Sulfo-Cy7 ~750[2][3]~773[2]~250,000[3]~13-28%Water-soluble, high quantum yield; lower photostability and higher tendency for aggregation compared to some alternatives.[3][4]
Indocyanine Green (ICG) ~794~818~228,000~1-21%[5]Clinically approved; rapid clearance but suffers from low quantum yield, poor photostability, and chemical stability.[5][6]
IRDye® 800CW ~774[3]~789[3]~240,000[3]~12%High photostability and high signal-to-noise ratio; suitable for quantitative analysis over a wide dynamic range.[7]
Alexa Fluor™ 790 ~782-784[3][8]~805-814[3][8]~260,000[3]~4%[9]High photostability and resistance to photobleaching; lower tendency for aggregation compared to Cy dyes.[3]
CF® 750 / CF® 770 755 / 770777 / 797[10]N/AN/AExceptionally bright and stable; highly water-soluble due to PEG modification, which minimizes non-specific binding.[10]
ZW800-1 ~760~780N/A~11%Zwitterionic dye with rapid renal clearance, leading to very low background signal and high tumor-to-background ratios.[5][11]

Note: Spectral characteristics and quantum yield can vary depending on the solvent, pH, and conjugation partner.

Key Performance Attributes Explained

  • Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Sulfo-Cy7 has a high quantum yield, alternatives like IRDye 800CW and Alexa Fluor 790 offer a more robust overall performance, especially for quantitative applications, due to their superior photostability.[3][7]

  • Photostability: This refers to a dye's resistance to photobleaching or chemical degradation upon exposure to light. Dyes with higher photostability, such as the Alexa Fluor and IRDye series, are crucial for longitudinal studies that require repeated imaging or long exposure times.[3][7][12]

  • Water Solubility and Aggregation: To improve water solubility for biological applications, NIR dyes are often modified with charged sulfonate groups.[10] However, an excess of negative charges can lead to non-specific binding.[10][11] Furthermore, the planar structure of cyanine dyes like Cy7 makes them prone to aggregation, which can quench fluorescence.[3][13] Alternatives like Biotium's CF® dyes utilize polyethylene (B3416737) glycol (PEG) groups to enhance water solubility while minimizing charge, and newly designed dyes incorporate bulky chemical groups to prevent aggregation and improve stability.[10][13]

  • In Vivo Biodistribution and Clearance: The chemical structure of the dye significantly impacts how it is distributed and cleared from the body. For instance, the hydrophilicity of SIDAG (a derivative of ICG) shifts its elimination from hepatobiliary to renal clearance.[6] Zwitterionic dyes like ZW800-1 are known for their rapid renal clearance, which significantly reduces background fluorescence and improves tumor-to-background ratios.[11]

Experimental Design and Evaluation Workflow

A systematic approach is essential for selecting and validating an NIR dye for a specific imaging application. The workflow involves in vitro characterization, bioconjugation, and in vivo evaluation.

G cluster_0 In Vitro Characterization cluster_1 Bioconjugation cluster_2 In Vivo / Ex Vivo Evaluation A Dye Selection (e.g., Sulfo-Cy7, IRDye 800CW) B Photophysical Analysis (Abs/Em, QY, Stability) A->B D Dye-Ligand Conjugation (e.g., NHS Ester Chemistry) B->D Optimized Dye C Targeting Ligand (Antibody, Peptide, etc.) C->D E Purification & Characterization (HPLC, Spectroscopy) D->E F Animal Model Administration (e.g., IV Injection) E->F Validated Probe G Real-Time NIR Imaging (Biodistribution, Tumor Uptake) F->G H Ex Vivo Organ Analysis (Confirm Signal Localization) G->H I Data Analysis (Tumor-to-Background Ratio) H->I

References

A Head-to-Head Comparison of Sulfo-Cy7.5 and Sulfo-Cy7 Carboxylic Acids for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the selection of the optimal dye is paramount for achieving sensitive and reliable results. This guide provides a comprehensive, data-driven comparison of two widely used carboxylated heptamethine cyanine (B1664457) dyes: Sulfo-Cy7.5 carboxylic acid and Sulfo-Cy7 carboxylic acid.

This objective analysis focuses on the key performance characteristics, structural differences, and practical applications of these fluorophores. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to empower researchers to make informed decisions for their specific experimental needs, from immunoassays to in vivo imaging.

At a Glance: Key Performance Indicators

The fundamental performance of a fluorescent dye is dictated by its photophysical properties. The following table summarizes the key quantitative data for Sulfo-Cy7.5 and Sulfo-Cy7 carboxylic acids, highlighting their principal differences.

PropertySulfo-Cy7.5 Carboxylic AcidThis compound
Excitation Maximum (λex) ~778-788 nm[1][2]~750 nm[3]
Emission Maximum (λem) ~797-808 nm[1][2]~773 nm[3]
Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[1]~240,600 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.21[1]0.24[2]
Solubility Water, DMF, DMSO[1]Water, DMF, DMSO[2]
Key Structural Feature Benzo-indolenine core, rigidized trimethylene chain[1][3]Indolenine core[3]

Delving into the Differences: Structure and Performance

The primary distinction between the "Cy7" and "Cy7.5" families of dyes lies in their core chemical structure. The ".5" designation in Sulfo-Cy7.5 indicates the presence of a benzo-fused ring on the indolenine core. This additional aromatic ring extends the chromophore's delocalized electron system, resulting in a significant red-shift in both the absorption and emission spectra compared to Sulfo-Cy7.[3] This shift pushes the fluorescence of Sulfo-Cy7.5 further into the NIR spectrum, which can be advantageous for in vivo imaging applications to minimize tissue autofluorescence.[4]

Furthermore, Sulfo-Cy7.5 dyes often incorporate a rigidized trimethylene chain in their polymethine bridge.[1][] This structural constraint is designed to reduce non-radiative decay pathways, thereby enhancing the fluorescence quantum yield.[1][][6] However, based on the available data, this compound exhibits a slightly higher quantum yield (0.24) compared to Sulfo-Cy7.5 carboxylic acid (0.21).[1][2] Both dyes possess sulfonate groups, which confer excellent water solubility, a critical feature for bioconjugation and experiments in aqueous buffers without the need for organic co-solvents.[7][8]

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons of fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for determining key performance parameters.

Determining Molar Extinction Coefficient and Spectral Properties

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., phosphate-buffered saline, PBS) to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range of concentrations.

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Beer-Lambert Law Calculation: Plot the absorbance at λmax against the molar concentration. The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measuring Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common approach.

Methodology:

  • Standard Selection: Choose a reference standard with a known quantum yield and similar spectral properties to the sample dye (e.g., Indocyanine Green in DMSO for this NIR region).

  • Absorbance Matching: Prepare dilute solutions of both the sample dye and the reference standard in the same solvent. Adjust the concentrations so that their absorbance values at the excitation wavelength are identical and low (typically < 0.1) to prevent inner filter effects.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity (area under the emission curve)

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of key experimental procedures involving these dyes.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation stock Prepare Concentrated Stock Solution dilute Create Serial Dilutions stock->dilute abs Measure Absorbance at λmax dilute->abs For Extinction Coefficient fluor Record Fluorescence Emission dilute->fluor For Quantum Yield beer Plot Absorbance vs. Concentration (Beer-Lambert Law) abs->beer qy Calculate Quantum Yield (Comparative Method) fluor->qy

Caption: Workflow for determining dye photophysical properties.
Antibody Conjugation via Carboxylic Acid Group

The carboxylic acid functional group on these dyes allows for covalent attachment to primary amines on biomolecules, such as lysine (B10760008) residues on antibodies, through the formation of a stable amide bond. This is typically achieved via a two-step process involving the activation of the carboxylic acid.

Methodology:

  • Dye Activation: The carboxylic acid group of the dye is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to form a more stable amine-reactive ester.

  • Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a suitable concentration (typically 1-5 mg/mL).

  • Conjugation Reaction: The activated dye is added to the antibody solution. The molar ratio of dye to antibody is a critical parameter that needs to be optimized for the desired degree of labeling. The reaction is typically incubated for 1-2 hours at room temperature, protected from light.

  • Purification: The labeled antibody is separated from unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column).

  • Characterization: The degree of labeling (DOL) is determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

G cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization dye Sulfo-Cy7.X COOH edc_nhs Add EDC and Sulfo-NHS dye->edc_nhs activated_dye Amine-Reactive Sulfo-Cy7.X Ester edc_nhs->activated_dye mix Mix Activated Dye and Antibody activated_dye->mix antibody Antibody in Amine-Free Buffer antibody->mix incubate Incubate (1-2h, RT, dark) mix->incubate purify Size-Exclusion Chromatography incubate->purify characterize Calculate Degree of Labeling (DOL) purify->characterize

Caption: General workflow for antibody conjugation.

Conclusion and Recommendations

Both Sulfo-Cy7.5 and Sulfo-Cy7 carboxylic acids are high-performance NIR dyes suitable for a wide range of biomedical applications. The choice between them depends on the specific requirements of the experiment:

  • Sulfo-Cy7.5 carboxylic acid is the preferred choice for applications requiring emission further into the NIR spectrum, such as deep-tissue in vivo imaging, where minimizing autofluorescence is critical.

  • This compound , with its slightly higher molar extinction coefficient and quantum yield, may offer brighter signals in applications where the spectral window is less constrained, such as in vitro assays and flow cytometry.

Ultimately, the empirical validation of the chosen dye in the specific experimental context is crucial for ensuring optimal performance and generating high-quality, reproducible data.

References

A Head-to-Head Comparison: The Advantages of Sulfonated Cyanine Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their protein labeling strategies, the choice of fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides an in-depth comparison of sulfonated cyanine (B1664457) dyes against their non-sulfonated counterparts and other commonly used fluorophores, supported by quantitative data and detailed experimental protocols.

The primary advantage of sulfonated cyanine dyes lies in their enhanced water solubility, a feature that addresses several key challenges in protein labeling workflows. The addition of sulfonic acid groups to the dye structure significantly increases their hydrophilicity, leading to a range of benefits from simplified protocols to more reliable results.

Key Advantages of Sulfonated Cyanine Dyes

  • Enhanced Water Solubility: Sulfonated cyanine dyes readily dissolve in aqueous buffers, eliminating the need for organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during the labeling reaction.[1][2] This is particularly advantageous when working with sensitive proteins that are prone to denaturation or precipitation in the presence of organic solvents.

  • Reduced Aggregation: The negatively charged sulfonate groups minimize the tendency of dye molecules to aggregate in aqueous environments.[1][2] This reduction in aggregation also applies to the labeled protein conjugates, leading to more homogenous and accurately quantified samples.

  • Simplified Purification: The high water solubility of sulfonated cyanine dyes facilitates the removal of unreacted dye from the labeled protein, especially when using dialysis for purification.[1][2]

Quantitative Comparison of Fluorescent Dyes

To provide a clear and objective comparison, the following tables summarize the key photophysical properties of selected sulfonated cyanine dyes and their alternatives. Brightness is calculated as the product of the extinction coefficient and the quantum yield.

Comparison of Green/Orange Emitting Dyes

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
Sulfo-Cy3 555572150,000~0.1522,500
Cy3554568150,0000.1522,500
Alexa Fluor 555555565150,0000.1015,000
FITC49451875,0000.9269,000
TRITC55757685,0000.2823,800

Comparison of Red/Far-Red Emitting Dyes

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε * Φ)
Sulfo-Cy5 648671250,0000.2870,000
Cy5650670250,0000.2767,500
Alexa Fluor 647650665239,0000.3378,870

Note: The quantum yield of some dyes can vary depending on the solvent and conjugation state. The values presented here are generally accepted values for the free dyes in aqueous solution.

While the spectral properties of sulfonated and non-sulfonated cyanine dyes are nearly identical, the practical advantages of sulfonation in the experimental workflow are significant.[1][2]

Experimental Workflows and Logical Frameworks

The following diagrams illustrate the streamlined workflow enabled by sulfonated cyanine dyes and the underlying logic of their advantages.

G Protein Labeling Workflow Comparison cluster_0 Non-Sulfonated Cyanine Dyes cluster_1 Sulfonated Cyanine Dyes Start_NonSulfo Start with Protein in Aqueous Buffer Dissolve_Dye Dissolve Dye in Organic Solvent (e.g., DMSO) Start_NonSulfo->Dissolve_Dye Add_Dye Add Dye Solution to Protein Dissolve_Dye->Add_Dye Incubate_NonSulfo Incubate Add_Dye->Incubate_NonSulfo Purify_NonSulfo Purify Labeled Protein Incubate_NonSulfo->Purify_NonSulfo End_NonSulfo Labeled Protein Purify_NonSulfo->End_NonSulfo Start_Sulfo Start with Protein in Aqueous Buffer Dissolve_Dye_Sulfo Dissolve Dye Directly in Aqueous Buffer Start_Sulfo->Dissolve_Dye_Sulfo Add_Dye_Sulfo Add Dye Solution to Protein Dissolve_Dye_Sulfo->Add_Dye_Sulfo Incubate_Sulfo Incubate Add_Dye_Sulfo->Incubate_Sulfo Purify_Sulfo Purify Labeled Protein Incubate_Sulfo->Purify_Sulfo End_Sulfo Labeled Protein Purify_Sulfo->End_Sulfo

Figure 1: A comparison of protein labeling workflows.

The diagram above clearly illustrates the streamlined process when using sulfonated cyanine dyes, which eliminates the need for an organic solvent dissolution step.

G Advantages of Sulfonation Sulfonation Sulfonation (Addition of -SO3- groups) Increased_Solubility Increased Water Solubility Sulfonation->Increased_Solubility Reduced_Aggregation Reduced Aggregation Sulfonation->Reduced_Aggregation No_Organic_Solvent No Need for Organic Solvents Increased_Solubility->No_Organic_Solvent Easier_Purification Easier Purification (Dialysis) Increased_Solubility->Easier_Purification Improved_Reliability Improved Reliability & Accuracy Reduced_Aggregation->Improved_Reliability Protect_Sensitive_Proteins Protects Sensitive Proteins No_Organic_Solvent->Protect_Sensitive_Proteins Simplified_Workflow Simplified Workflow No_Organic_Solvent->Simplified_Workflow

References

A Comparative Guide to the Quantum Yield of Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine (B1664457) dyes are a class of synthetic fluorophores widely utilized in various life science applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. A critical parameter for selecting an appropriate cyanine dye is its fluorescence quantum yield (QY), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides an objective comparison of the quantum yields of different cyanine dyes, supported by experimental data and detailed methodologies.

Quantum Yield Comparison of Common Cyanine Dyes

The quantum yield of cyanine dyes is intrinsically linked to their molecular structure and is significantly influenced by their environment, such as solvent viscosity and polarity. The following table summarizes the reported quantum yield values for several common cyanine dyes. It is important to note that these values can vary depending on the specific experimental conditions.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (QY)Solvent/Conditions
Cy24895060.12Aqueous Buffer
Cy35505700.15*Aqueous Buffer[1]
Cy3B5585720.67Aqueous Buffer[1]
Cy3.55815940.15Aqueous Buffer[1]
Cy56506700.27Aqueous Buffer[1]
Cy5.56756940.28Aqueous Buffer
Cy77507730.30Aqueous Buffer[2]
Sulfo-Cy3~550~570Enhanced QYAqueous Buffer[]
Sulfo-Cy5~650~670Enhanced QYAqueous Buffer[]
Sulfo-Cy7~750~773Enhanced QYAqueous Buffer[]

*The quantum yield of Cy3 is particularly sensitive to the viscosity of its environment and can be significantly lower in non-viscous aqueous solutions.

Note: The addition of sulfonate groups (Sulfo-Cy dyes) increases the hydrophilicity of the dyes, which can lead to improved quantum yields in aqueous solutions by reducing aggregation.[] The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Cyanine dyes, in general, exhibit high molar absorptivities, which, combined with their moderate to high quantum yields, results in exceptionally bright fluorescent probes.[4]

Factors Influencing Cyanine Dye Quantum Yield

Several factors can influence the fluorescence quantum yield of cyanine dyes:

  • Molecular Structure: The length of the polymethine chain and the nature of the heterocyclic nuclei are primary determinants of the dye's intrinsic quantum yield.[5] Rigidizing the polymethine chain, as seen in the Cy3B dye, can significantly increase the quantum yield by reducing non-radiative decay pathways.

  • Solvent Viscosity: Increasing the viscosity of the solvent can restrict the torsional motion of the cyanine dye molecule, a primary non-radiative decay pathway.[6] This restriction leads to a significant enhancement of the fluorescence quantum yield.[6]

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states of the dye, thereby influencing the emission wavelength and quantum yield.[7][8]

  • Temperature: Changes in temperature can affect solvent viscosity and increase the rate of non-radiative decay processes, generally leading to a decrease in quantum yield with increasing temperature.

  • Biomolecular Conjugation: The quantum yield of cyanine dyes can change upon conjugation to biomolecules such as proteins or nucleic acids.[9] This is often due to changes in the local environment and restriction of molecular motion.

Experimental Protocol for Relative Quantum Yield Determination

The relative quantum yield of a fluorescent dye is typically determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[10] The following is a detailed protocol for this comparative method.

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.1 M H₂SO₄).[11]

  • Test cyanine dye.

  • Spectroscopic grade solvents.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and the cyanine dye in the same solvent.

    • Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[12]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Measure the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:[12]

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep 1. Sample Preparation cluster_measurement 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation prep_standard Prepare Standard Dilutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Equation plot->calculate

Caption: Workflow for determining relative quantum yield.

References

A Head-to-Head Comparison: Water-Soluble vs. Organic-Soluble Cy7 Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging and labeling, cyanine (B1664457) 7 (Cy7) dyes are indispensable tools for researchers, scientists, and drug development professionals. Their emission in the NIR window (750-800 nm) allows for deep tissue penetration and minimizes background autofluorescence, making them ideal for in vivo imaging and other sensitive applications.[1][2] Cy7 dyes are broadly categorized into two main types based on their solubility: water-soluble (sulfonated) and organic-soluble (non-sulfonated). The choice between these two formulations is critical and depends on the specific experimental requirements. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

The fundamental difference between these two types of Cy7 dyes lies in their chemical structure. Water-soluble Cy7 dyes are chemically modified to include one or more sulfonate (-SO3-) groups.[2][3] These negatively charged groups significantly increase the hydrophilicity of the dye molecule, allowing it to dissolve readily in aqueous buffers.[4][5] In contrast, organic-soluble Cy7 dyes lack these sulfonate groups and are consequently more hydrophobic, requiring the use of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for solubilization in aqueous environments.[3][5]

Performance Comparison at a Glance

The choice between water-soluble and organic-soluble Cy7 dyes involves trade-offs in solubility, handling, and, to a lesser extent, photophysical properties. While their spectral characteristics are nearly identical, the presence of sulfonate groups can subtly influence their performance in biological applications.[3]

PropertyWater-Soluble Cy7 (Sulfonated)Organic-Soluble Cy7 (Non-sulfonated)Key Considerations & Supporting Data
Solubility High solubility in aqueous buffers.[4]Low solubility in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF).[5]The primary advantage of sulfonated Cy7 is the elimination of organic solvents in labeling reactions, which is crucial for sensitive proteins that may be denatured by DMSO or DMF.[4]
Spectral Properties
Excitation Maximum (λex)~750 nm[1]~750 - 756 nmThe excitation and emission maxima are virtually identical for both types, allowing the use of the same filter sets and laser lines.[3]
Emission Maximum (λem)~773 nm[1]~773 - 779 nmThe emission spectra are nearly superimposable.
Molar Extinction Coeff.~240,600 - 250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹Both dye types exhibit high molar extinction coefficients, indicating a strong ability to absorb light.
Quantum Yield (Φ) Generally high; may be slightly enhanced in aqueous media compared to non-sulfonated counterparts.[4]Can be lower in aqueous environments compared to organic solvents.[2]Sulfonation can lead to a slight improvement in quantum yield and optical stability.[6] One study reported an improved quantum yield of 20% for a sulfonated Cy7 analog.[4]
Photostability Good; may have slightly increased photostability.[4]Moderate; can be susceptible to photobleaching.[7]While cyanine dyes are generally photostable, Cy7 is noted to be less photostable than Cy5. Careful handling to minimize light exposure is recommended for both types.[7] A sulfonated Cy7 analog has been reported to have higher photostability.[4]
Aggregation Less prone to aggregation in aqueous solutions due to electrostatic repulsion of sulfonate groups.[3][5]More prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[5]Reduced aggregation is a significant advantage of water-soluble Cy7, especially when high degrees of labeling are desired or when working with hydrophobic biomolecules.
Bioconjugation Simplified labeling protocols in purely aqueous buffers.[3]Requires the addition of an organic co-solvent to the labeling reaction.[5]The choice depends on the stability of the biomolecule to be labeled. Water-soluble Cy7 is ideal for biomolecules sensitive to organic solvents.[4]
In Vivo Imaging Often preferred due to reduced non-specific binding and aggregation.Can be used effectively, but aggregation and non-specific binding may be a concern.For in vivo applications, Cy7 is generally superior to shorter wavelength cyanine dyes for deep tissue imaging.[8] The reduced aggregation of sulfonated Cy7 can lead to improved biodistribution and lower background signals.

Experimental Protocols

Protocol 1: Antibody Labeling with Cy7 NHS Ester

This protocol describes the covalent labeling of an antibody with a Cy7 N-hydroxysuccinimide (NHS) ester, a common reactive derivative for labeling primary amines on proteins.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • Water-soluble (sulfo-) or organic-soluble Cy7 NHS ester

  • Anhydrous DMSO or DMF (for organic-soluble Cy7)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 with the reaction buffer.

  • Dye Preparation:

    • For Water-Soluble Cy7: Dissolve the sulfo-Cy7 NHS ester in the reaction buffer or water to a concentration of 10 mM immediately before use.

    • For Organic-Soluble Cy7: Dissolve the non-sulfonated Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[9]

  • Conjugation Reaction:

    • Slowly add the dissolved Cy7 NHS ester to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.[7]

    • For organic-soluble Cy7, the final concentration of the organic co-solvent in the reaction mixture should be kept low (typically 5-10%) to minimize protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

    • The first colored band to elute is the Cy7-labeled antibody.[10]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm. The DOL is the molar ratio of the dye to the protein.

Protocol 2: In Vivo Imaging with Cy7-Labeled Antibodies

This protocol outlines a general procedure for in vivo fluorescence imaging in a mouse tumor model using a Cy7-labeled antibody.

Materials:

  • Tumor-bearing mice

  • Cy7-labeled antibody (water-soluble preferred for in vivo applications)

  • Sterile PBS

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Probe Preparation:

    • Dilute the Cy7-labeled antibody in sterile PBS to the desired concentration. A typical dose is 1-10 nmol per mouse.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol.

  • Probe Administration:

    • Inject the Cy7-labeled antibody intravenously (e.g., via the tail vein). The typical injection volume is 100-200 µL.[11]

  • Image Acquisition:

    • Acquire a pre-injection (baseline) image to assess autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and to assess biodistribution.[11][12]

    • Use appropriate filters for Cy7 (e.g., excitation ~745 nm, emission ~780-820 nm).[11][13]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio to assess the specific targeting of the probe.

Protocol 3: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a Cy7 dye using a known standard.

Materials:

  • Cy7 dye (water-soluble or organic-soluble)

  • A standard fluorophore with a known quantum yield in the same spectral region (e.g., IR-125 in DMSO)

  • Spectroscopic grade solvents (e.g., water, DMSO)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions for both the Cy7 dye and the standard in the same solvent.

    • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the fluorescence spectrometer, record the corrected emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the Cy7 dye and the standard.

    • The quantum yield of the Cy7 dye (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Decision Tree for Cy7 Dye Selection start Start: Labeling a Biomolecule q1 Is the biomolecule sensitive to organic solvents (e.g., DMSO, DMF)? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no ws_cy7 Use Water-Soluble (Sulfonated) Cy7 ans1_yes->ws_cy7 os_cy7 Organic-Soluble (Non-sulfonated) Cy7 can be used ans1_no->os_cy7 end Proceed with Labeling Protocol ws_cy7->end q2 Is aggregation a concern (e.g., high degree of labeling)? os_cy7->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no ans2_yes->ws_cy7 ans2_no->end Workflow for Antibody Labeling with Cy7 cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis prep_ab 1. Prepare Antibody (Amine-free buffer, pH 8.5-9.0) conjugation 3. Conjugation (Mix Antibody and Dye, Incubate 1-2h) prep_ab->conjugation prep_dye 2. Prepare Cy7 NHS Ester (Aqueous or Organic Solvent) prep_dye->conjugation purification 4. Purification (Size-Exclusion Chromatography) conjugation->purification analysis 5. Characterization (Determine Degree of Labeling) purification->analysis In Vivo Imaging Workflow with Cy7-Labeled Antibody start Start prep_animal 1. Anesthetize Animal start->prep_animal inject_probe 2. Inject Cy7-Labeled Antibody prep_animal->inject_probe image_animal 3. Acquire Images at Time Points inject_probe->image_animal analyze_data 4. Analyze Image Data (Quantify Signal, Tumor-to-Background Ratio) image_animal->analyze_data end End analyze_data->end

References

A Researcher's Guide to Validating Antibody Conjugation with Sulfo-Cy7 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of antibodies with fluorescent dyes is paramount for generating reliable data in a variety of applications, from flow cytometry to in vivo imaging. This guide provides an objective comparison of Sulfo-Cy7 with two other popular near-infrared (NIR) dyes, IRDye 800CW and Alexa Fluor 790, supported by experimental protocols and data to aid in the selection and validation of antibody conjugates.

Comparative Analysis of NIR Dyes

The choice of a fluorescent dye for antibody conjugation depends on several factors, including its photophysical properties, conjugation efficiency, and performance in specific applications. Sulfo-Cy7, a water-soluble cyanine (B1664457) dye, is a common choice for NIR applications. However, alternatives like IRDye 800CW and Alexa Fluor 790 are known for their high brightness and photostability.[1][2]

Photophysical and Chemical Properties

A comparison of the key properties of Sulfo-Cy7, IRDye 800CW, and Alexa Fluor 790 is crucial for selecting the appropriate dye for a given experiment.

PropertySulfo-Cy7IRDye 800CWAlexa Fluor 790
Excitation Max (nm) ~750[3]~774-778[4][5]~784[1][6]
Emission Max (nm) ~773[3]~789-795[4][5]~814[1][6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~240,600[3]~240,000[7]~260,000[1][6]
Relative Photostability Lower[2]High[8]Higher[1][6]
Water Solubility Good[3]HighHigh[1]
Reactive Group NHS Ester[3]NHS Ester[7]NHS Ester[1][6]
Tendency for Aggregation Higher[2]Lower[8]Lower[2]

Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment.

Studies have indicated that Alexa Fluor dyes are notably more resistant to photobleaching compared to Cy dyes.[2] Furthermore, protein conjugates of Cy dyes may exhibit a higher tendency for aggregation, which can lead to fluorescence quenching and a reduction in signal.[2] In some studies, Sulfo-Cy7 conjugates have been observed to have suboptimal properties, such as higher lipophilicity, compared to IRDye 800CW.[9]

Experimental Workflow for Antibody Conjugation and Validation

The following diagram illustrates the general workflow for conjugating an antibody with a fluorescent dye and subsequently validating the conjugate.

G cluster_conjugation Antibody Conjugation cluster_validation Conjugate Validation Ab_Preparation Antibody Preparation (Buffer Exchange) Conjugation_Reaction Conjugation Reaction (Antibody + Dye) Ab_Preparation->Conjugation_Reaction Dye_Preparation Dye Preparation (Dissolve NHS Ester) Dye_Preparation->Conjugation_Reaction Purification Purification (Size-Exclusion Chromatography) Conjugation_Reaction->Purification Spectro_Analysis Spectrophotometric Analysis (Calculate DOL) Purification->Spectro_Analysis Characterize Conjugate Func_Assay Functional Assays Spectro_Analysis->Func_Assay Flow_Cytometry Flow Cytometry Func_Assay->Flow_Cytometry Immunofluorescence Immunofluorescence Func_Assay->Immunofluorescence

Workflow for antibody conjugation and validation.

Detailed Experimental Protocols

Antibody Conjugation with Sulfo-Cy7 NHS Ester

This protocol describes the covalent labeling of an antibody with Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)[10]

  • Sulfo-Cy7 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column. The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling.[10]

  • pH Adjustment: Add 1/10th of the antibody solution volume of 1 M sodium bicarbonate to adjust the pH to 8.5 ± 0.5.[10]

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mM.[10]

  • Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed for the desired dye-to-antibody molar ratio. A starting ratio of 10:1 is often recommended.[10]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently mixing.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle agitation.[7]

  • Purification:

    • Equilibrate a size-exclusion chromatography column with the storage buffer.

    • Apply the reaction mixture to the column.

    • Collect the first colored fraction, which contains the conjugated antibody.[11]

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Spectrophotometric Analysis and Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and the absorbance maximum of the dye (A_max; ~750 nm for Sulfo-Cy7).[8]

  • Calculate the molar concentration of the dye: [Dye] = A_max / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its A_max).

  • Calculate the corrected absorbance of the protein at 280 nm: A_protein = A280 - (A_max * CF280) (where CF280 is the correction factor for the dye's absorbance at 280 nm).

  • Calculate the molar concentration of the protein: [Protein] = A_protein / ε_protein (where ε_protein is the molar extinction coefficient of the antibody at 280 nm, typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the DOL: DOL = [Dye] / [Protein]

An optimal DOL for most antibodies is typically between 2 and 10.[7] Over-labeling can lead to fluorescence quenching and reduced antibody function.[12]

Validation by Flow Cytometry

This protocol outlines the validation of a Sulfo-Cy7 conjugated antibody using flow cytometry.

Materials:

  • Single-cell suspension

  • Staining buffer (e.g., PBS with 2% FCS and 0.1% sodium azide)[13]

  • Fc block (optional)

  • Sulfo-Cy7 conjugated antibody

  • Isotype control antibody conjugated with Sulfo-Cy7

  • Flow cytometer with appropriate lasers and filters for NIR dyes (e.g., excitation at ~640 nm and emission detection >750 nm).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash with cold staining buffer. Adjust the cell concentration to 1 x 10⁷ cells/mL.[13]

  • Fc Receptor Blocking (Optional): If your cells express high levels of Fc receptors, incubate them with an Fc blocking reagent for 10-15 minutes at room temperature to reduce non-specific binding.[14]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add the predetermined optimal concentration of the Sulfo-Cy7 conjugated antibody (or isotype control) to the respective tubes. Titration is recommended to determine the optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.[13][14]

  • Washing: Add 2 mL of cold staining buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. Repeat the wash step.[14]

  • Data Acquisition: Resuspend the cells in an appropriate volume of staining buffer and analyze on a flow cytometer. Ensure proper compensation controls are included if performing multicolor analysis.[14]

  • Data Analysis: Compare the signal intensity of the cells stained with the Sulfo-Cy7 conjugated antibody to the isotype control to determine the signal-to-noise ratio.[15]

Validation by Immunofluorescence Microscopy

This protocol describes the validation of a Sulfo-Cy7 conjugated antibody by immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)[16]

  • Blocking buffer (e.g., 5% normal serum in PBS)[17]

  • Sulfo-Cy7 conjugated antibody

  • Nuclear counterstain (optional, e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for NIR imaging.

Procedure:

  • Cell Fixation: Rinse cells with PBS and fix with fixation buffer for 10-20 minutes at room temperature.[16][17]

  • Washing: Wash the cells three times with PBS.[16]

  • Permeabilization: If targeting an intracellular antigen, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[16]

  • Blocking: Incubate the cells with blocking buffer for at least 30 minutes at room temperature to reduce non-specific antibody binding.[18]

  • Antibody Staining:

    • Dilute the Sulfo-Cy7 conjugated antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[11]

  • Washing: Wash the cells three times with PBS.[11]

  • Counterstaining (Optional): Incubate with a nuclear counterstain if desired.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope equipped with filters suitable for Sulfo-Cy7 (excitation ~750 nm, emission ~770 nm).

Troubleshooting Common Conjugation and Staining Issues

IssuePossible CauseRecommendation
Low Degree of Labeling (DOL) - Low antibody concentration (<2 mg/mL)[10] - Interfering substances in antibody buffer (e.g., Tris, glycine)[12] - Incorrect reaction pH[12] - Hydrolyzed NHS ester dye- Concentrate the antibody. - Perform buffer exchange into an amine-free buffer. - Ensure pH is between 8.0-9.0. - Use fresh, anhydrous DMSO to dissolve the dye immediately before use.
Antibody Precipitation - Over-labeling of the antibody[12]- Reduce the dye-to-antibody molar ratio in the conjugation reaction.
Weak or No Fluorescent Signal - Failed conjugation reaction - Self-quenching due to over-labeling[12] - Photobleaching of the dye - Incorrect instrument settings- Review and troubleshoot the conjugation protocol. - Optimize the DOL. - Minimize light exposure during all steps. - Use appropriate laser lines and emission filters for the specific NIR dye.
High Background Staining - Non-specific antibody binding - Incomplete removal of unbound dye- Use an Fc block. - Include adequate blocking steps. - Ensure thorough purification of the conjugate. - Titrate the antibody to find the optimal concentration with the best signal-to-noise ratio.

By carefully selecting the appropriate NIR dye and validating the antibody conjugate through these established protocols, researchers can ensure the generation of high-quality, reproducible data for their specific applications.

References

A Researcher's Guide to Isotype Controls for Sulfo-Cy7 Conjugated Antibodies in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Sulfo-Cy7 conjugated antibodies, selecting and employing the appropriate isotype control is paramount for generating accurate and reproducible data. This guide provides an objective comparison of Sulfo-Cy7 with alternative near-infrared (NIR) dyes, details on selecting the proper isotype controls, and comprehensive experimental protocols to ensure the validity of your results.

Sulfo-Cy7, a water-soluble cyanine (B1664457) dye, is a popular choice for labeling antibodies used in various applications, including flow cytometry and in vivo imaging.[1] Its emission in the near-infrared spectrum minimizes autofluorescence from biological tissues, leading to improved signal-to-noise ratios.[2][3] However, to confidently attribute the observed signal to specific antibody-antigen binding, a meticulously chosen isotype control is essential.

The Critical Role of Isotype Controls

An isotype control is an antibody that has the same immunoglobulin (Ig) class, subclass, and light chain as the primary antibody, but it is not specific to the target antigen.[4] Its primary function is to differentiate specific antibody staining from non-specific background signals.[4] This background can arise from several sources, including:

  • Fc Receptor Binding: The Fc portion of an antibody can bind non-specifically to Fc receptors on the surface of various immune cells, such as B cells, macrophages, and dendritic cells.[5][6]

  • Non-specific Protein Interactions: Antibodies can non-specifically interact with other cellular proteins, lipids, or carbohydrates.[7]

  • Fluorophore-Related Artifacts: The fluorescent dye itself can sometimes contribute to non-specific staining.[5]

By using an isotype control conjugated with the same fluorophore (in this case, Sulfo-Cy7) and at the same concentration as the primary antibody, researchers can estimate the level of background staining and confidently gate on specifically stained cell populations.[4]

Sulfo-Cy7 in the Landscape of Near-Infrared Dyes

While Sulfo-Cy7 is a robust dye, several alternatives are available, each with its own set of characteristics. The choice of fluorophore can significantly impact the quality of experimental data. Key performance indicators to consider are brightness (a function of extinction coefficient and quantum yield), photostability, and signal-to-noise ratio.

FeatureSulfo-Cy7Alexa Fluor 750DyLight 800
Excitation Max (nm) ~750~749~777
Emission Max (nm) ~773~775~794
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~280,000~270,000
Relative Brightness HighVery HighVery High
Photostability GoodExcellentExcellent
Signal-to-Noise Ratio GoodExcellentExcellent
Key Advantages Good water solubility, high quantum yield.[1]Highly photostable and bright, less prone to quenching.[8][9]High fluorescence intensity and photostability across a broad pH range.[10]

Note: The performance of conjugated antibodies can be influenced by the degree of labeling. It is crucial to optimize the dye-to-antibody ratio for each specific antibody and application.

Experimental Protocols

To ensure reliable and reproducible results, it is essential to follow a well-defined experimental protocol. Below are detailed protocols for a typical flow cytometry experiment using a Sulfo-Cy7 conjugated antibody and its corresponding isotype control.

Experimental Workflow for Flow Cytometry

FlowCytometryWorkflow cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_wash Washing cluster_analysis Data Acquisition cell_prep Prepare Single-Cell Suspension (1 x 10^6 cells/100 µL) fc_block Fc Receptor Blocking (10-15 min at 4°C) cell_prep->fc_block staining Incubate with Sulfo-Cy7 Primary Ab or Isotype Control (30 min at 4°C, dark) fc_block->staining wash1 Wash with Staining Buffer (Centrifuge 300-400 x g, 5 min) staining->wash1 wash2 Repeat Wash Step wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: A typical workflow for cell staining and analysis using flow cytometry.

Detailed Protocol for Staining Human Peripheral Blood Mononuclear Cells (PBMCs) with a Sulfo-Cy7 Conjugated Anti-CD19 Antibody

Materials:

  • Sulfo-Cy7 conjugated anti-human CD19 antibody

  • Sulfo-Cy7 conjugated mouse IgG1 isotype control

  • Human TruStain FcX™ (Fc receptor blocking solution)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • FACS tubes (5 mL round-bottom polystyrene tubes)

  • Centrifuge

  • Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors for Sulfo-Cy7.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the isolated PBMCs twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.[11]

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count and viability assessment.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.[12]

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into the required number of FACS tubes (one for the primary antibody, one for the isotype control, and one for an unstained control).

    • Add 5 µL of Human TruStain FcX™ to each tube.[12]

    • Vortex gently and incubate for 10-15 minutes at 4°C.[12] Do not wash the cells after this step.

  • Antibody Staining:

    • To the "Primary Antibody" tube, add the predetermined optimal concentration of the Sulfo-Cy7 conjugated anti-CD19 antibody.

    • To the "Isotype Control" tube, add the same concentration of the Sulfo-Cy7 conjugated mouse IgG1 isotype control.[4]

    • Vortex gently.

    • Incubate for 30 minutes at 4°C in the dark.[12]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[12]

    • Carefully decant the supernatant.

    • Repeat the wash step once more.[12]

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[12]

    • Keep the samples on ice and protected from light until analysis.

    • Analyze the samples on a flow cytometer. Ensure that proper compensation controls are run if performing multicolor analysis.

Visualizing Key Signaling Pathways

Sulfo-Cy7 conjugated antibodies are frequently used to study the expression and function of key cell surface receptors involved in critical signaling pathways. Below are diagrams of the B-cell receptor and T-cell receptor signaling pathways, which are often investigated using these reagents.

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling B-Cell Receptor Signaling cluster_receptor BCR Complex cluster_kinases Kinase Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes BCR BCR (mIg + Igα/Igβ) Src_Kinases Src Family Kinases (Lyn, Fyn, Blk) BCR->Src_Kinases Activation Antigen Antigen Antigen->BCR Binding & Aggregation Syk Syk Src_Kinases->Syk Phosphorylation BTK BTK Syk->BTK Activation Signalosome Signalosome Formation (BLNK, CD19, Vav) Syk->Signalosome BTK->Signalosome PLCg2 PLCγ2 Activation Signalosome->PLCg2 PI3K PI3K Activation Signalosome->PI3K MAPK MAPK Pathway PLCg2->MAPK NFkB NF-κB Pathway PI3K->NFkB Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation MAPK->Differentiation Survival Survival NFkB->Survival

Caption: Overview of the B-cell receptor (BCR) signaling cascade.[13][14]

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling T-Cell Receptor Signaling cluster_receptor TCR Complex cluster_kinases Kinase Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes TCR TCR/CD3 Complex Lck Lck TCR->Lck Activation pMHC Peptide-MHC pMHC->TCR Binding CD28 CD28 NFkB NF-κB Pathway CD28->NFkB B7 B7 B7->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 Recruitment & Activation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK NFAT NFAT Pathway PLCg1->NFAT Proliferation Proliferation Ras_MAPK->Proliferation Cytokine Cytokine Production NFAT->Cytokine Differentiation Differentiation NFkB->Differentiation

Caption: Simplified overview of the T-cell receptor (TCR) signaling pathway.[15][16]

By carefully selecting isotype controls, understanding the properties of Sulfo-Cy7 in comparison to its alternatives, and adhering to optimized experimental protocols, researchers can confidently generate high-quality, reproducible data in their cellular imaging and analysis experiments.

References

Unstained Controls for Measuring Cy7 Autofluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Autofluorescence, the natural emission of light by biological materials, can be a significant hurdle in fluorescence-based applications, leading to a low signal-to-noise ratio and potential false positives.[1] While the far-red spectral region of Cy7 is advantageous due to generally lower autofluorescence compared to shorter wavelengths, endogenous molecules and experimental procedures can still create significant background signals.[1][2] This guide provides a comprehensive comparison of using unstained controls to measure and manage Cy7 autofluorescence against other common techniques.

The Foundational Role of Unstained Controls

An unstained control is a sample that undergoes the same preparation and processing as the experimental samples but is not treated with any fluorescent labels.[3] Its primary role is to establish the baseline level of intrinsic fluorescence from the cells or tissue at the specified instrument settings.[4][5][6] This is the most direct method for measuring autofluorescence and is a critical first step for any fluorescence-based experiment.[7] For flow cytometry, unstained controls are essential for appropriately setting detector voltages and defining the negative population.[4][8]

Alternatives for Autofluorescence Correction

While unstained controls are fundamental for measuring autofluorescence, several other methods can be employed to reduce or correct for it.

  • Chemical Quenching: This involves treating the sample with substances that reduce endogenous fluorescence. Common agents include Sudan Black B, which is effective against lipofuscin-related autofluorescence, and sodium borohydride (B1222165), which reduces autofluorescence induced by aldehyde fixatives.[1][7]

  • Spectral Unmixing: A computational technique, primarily used in spectral flow cytometry and advanced microscopy, that distinguishes the spectral signature of Cy7 from the broad emission spectrum of autofluorescence.[9][10] This requires obtaining a pure autofluorescence spectrum from an unstained control.[5][10]

  • Fluorescence Minus One (FMO) Controls: Used in multicolor fluorescence experiments, FMO controls help identify the spread of fluorescence from other fluorophores into the Cy7 channel.[5] This is crucial for setting accurate gates to distinguish true Cy7 signal from spectral overlap.[3]

  • Signal Amplification: By increasing the intensity of the specific Cy7 signal, the relative contribution of autofluorescence is diminished, thereby improving the signal-to-noise ratio.[1]

Comparison of Autofluorescence Management Strategies

The following table provides a qualitative comparison of different methods for managing autofluorescence in the Cy7 channel.

MethodPrincipleAdvantagesLimitations
Unstained Control Measures the intrinsic fluorescence of the biological sample without any labels.[4]Direct measurement of baseline autofluorescence; simple to prepare; essential for setting instrument parameters.[8]Does not reduce autofluorescence; may not account for non-specific binding of labeled reagents.
Chemical Quenching Chemical treatment to eliminate or reduce the fluorescence of endogenous molecules.[1]Can significantly reduce background from specific sources like lipofuscin or fixation.[1]May affect specific staining or tissue integrity; requires protocol optimization; may not eliminate all sources of autofluorescence.
Spectral Unmixing Computationally separates the spectral signature of the fluorophore from the autofluorescence signature.[9][10]Highly effective at removing autofluorescence signal post-acquisition; improves resolution.[10]Requires a spectral cytometer or imaging system; relies on an accurate reference spectrum from an unstained control.[5]
FMO Control Measures the spread of other fluorophores into the channel of interest in a multicolor panel.[5]Essential for accurate gating in multicolor experiments; accounts for spectral overlap.[3]Does not measure or reduce intrinsic autofluorescence from the sample itself.
Signal Amplification Increases the specific signal to improve the signal-to-noise ratio.[1]Can make autofluorescence less impactful without altering the sample's intrinsic properties.May not be possible for all targets; can increase background if not optimized.

Experimental Protocols

Protocol 1: Baseline Cy7 Autofluorescence Measurement with Unstained Control

Objective: To determine the baseline autofluorescence of a cell or tissue sample in the Cy7 channel.

Methodology:

  • Prepare cell suspensions or tissue sections as you would for your staining experiment.

  • For a portion of the sample (the unstained control), perform all processing steps (e.g., fixation, permeabilization) identical to the stained samples.

  • Instead of adding a Cy7-conjugated antibody or dye, add an equivalent volume of staining buffer.

  • Incubate the unstained control alongside the stained samples under the same conditions.

  • Wash the control sample using the same procedure as the stained samples.

  • Analyze the unstained control on the flow cytometer or microscope using the identical instrument settings (laser power, detector voltage, filters) intended for the Cy7-stained samples.

  • The resulting signal in the Cy7 channel represents the autofluorescence of the sample.

Protocol 2: Reduction of Aldehyde-Induced Autofluorescence

Objective: To reduce autofluorescence caused by fixation with agents like formalin or glutaraldehyde.[1]

Methodology:

  • Deparaffinize and rehydrate tissue sections if applicable.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.[1]

  • Incubate the sections in the sodium borohydride solution. For paraffin-embedded sections, three incubations of 10 minutes each are recommended.[1]

  • Wash the sections thoroughly with PBS or Tris-buffered saline (TBS) to remove excess sodium borohydride.

  • Proceed with your standard immunofluorescence staining protocol.

  • Always include an unstained, untreated control and an unstained, treated control to evaluate the effectiveness of the quenching.

Visualizing Experimental Workflows

The following diagrams illustrate key workflows and decision-making processes when dealing with Cy7 autofluorescence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Cell/Tissue Sample Stained Stain with Cy7 Conjugate Sample->Stained Unstained Buffer Only (Unstained Control) Sample->Unstained Acquire Acquire on Cytometer/Microscope (Use Unstained to Set Voltages) Stained->Acquire Unstained->Acquire Gate Gate on Cell Population Acquire->Gate Analyze Analyze Cy7 Signal (Use Unstained to Define Negative) Gate->Analyze

Workflow for Measuring Cy7 Autofluorescence.

G node_action node_action start High Autofluorescence in Unstained Control? fixation Aldehyde Fixation Used? start->fixation spectral Spectral Instrument Available? fixation->spectral No treat_sbh Treat with Sodium Borohydride fixation->treat_sbh Yes lipofuscin Lipofuscin-Rich Tissue? spectral->lipofuscin No use_spectral Use Spectral Unmixing spectral->use_spectral Yes treat_sbb Treat with Sudan Black B lipofuscin->treat_sbb Yes optimize Optimize Staining (e.g., Signal Amplification) lipofuscin->optimize No

Decision Tree for Autofluorescence Correction.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfo-Cy7 carboxylic acid, a near-infrared fluorescent dye.

Properly managing this compound is critical not only for personal safety but also for maintaining the integrity of experimental results. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.

Personal Protective Equipment (PPE)

When working with this compound in either solid or solution form, a comprehensive approach to personal protection is mandatory. The following personal protective equipment (PPE) must be worn to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Nitrile gloves.Provides a robust barrier against skin contact and absorption.
Body Protection A laboratory coat and, for larger quantities, a chemical-resistant apron.Prevents skin contact with the chemical. An apron offers an additional layer of protection against spills.
Respiratory Protection To be used in a certified chemical fume hood. If ventilation is inadequate, a respirator may be required.Minimizes the risk of inhaling hazardous dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk and ensuring the consistent and safe use of this compound.

A. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

  • Gather all necessary PPE: Have all required PPE readily available and inspect it for any damage before use.

  • Prepare the workspace: Ensure the work area is clean, uncluttered, and free of any incompatible materials. Have spill cleanup materials readily accessible.

B. Weighing the Solid Compound:

  • Tare the balance: Use an analytical balance inside the chemical fume hood. Place a clean, dry weighing paper or boat on the balance and tare it.

  • Dispense the powder: Carefully dispense the desired amount of this compound powder onto the weighing paper. Use a spatula and avoid creating dust.

  • Record the weight: Accurately record the weight of the compound.

  • Clean up: After weighing, carefully clean the balance and surrounding area of any residual powder using a soft brush or a vacuum with a HEPA filter. Dispose of any contaminated cleaning materials as hazardous waste.

C. Preparing a Stock Solution:

  • Select the appropriate solvent: this compound is soluble in water, DMF, and DMSO.[1] Choose a solvent that is compatible with your experimental protocol.

  • Add solvent to the powder: Carefully transfer the weighed powder to a clean, dry volumetric flask. Add a small amount of the chosen solvent to dissolve the powder, swirling gently.

  • Bring to volume: Once the powder is completely dissolved, add the solvent to the flask's calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the container: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

D. Post-Handling Procedures:

  • Decontaminate: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

  • Properly doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

  • Wash hands: Thoroughly wash your hands with soap and water after removing your PPE.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill ScenarioContainment and Cleanup Procedure
Small Powder Spill 1. Gently cover the spill with a damp paper towel to avoid generating dust. 2. Carefully wipe up the spill, working from the outside in. 3. Place the contaminated paper towels in a sealed bag and dispose of them as hazardous waste. 4. Clean the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
Small Liquid Spill 1. Contain the spill with absorbent material (e.g., spill pads or vermiculite). 2. Once the liquid is absorbed, use tongs or a scoop to collect the absorbent material. 3. Place the contaminated material in a sealed bag for disposal as hazardous waste. 4. Clean the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
Large Spill (Powder or Liquid) 1. Evacuate the immediate area and alert others. 2. If the spill is flammable, extinguish all ignition sources. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

Waste Segregation and Collection:

  • Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all unused solutions and waste from experimental procedures in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste.

Disposal Workflow:

G cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Sealed_Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Sealed_Solid_Container Liquid_Waste Unused/Waste Solutions Sealed_Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Sealed_Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Hazardous_Waste_Pickup Arrange for Pickup by EHS or Certified Vendor Sealed_Solid_Container->Hazardous_Waste_Pickup Sealed_Liquid_Container->Hazardous_Waste_Pickup Sharps_Container->Hazardous_Waste_Pickup

Disposal workflow for this compound waste.

References

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